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N-ethyl-5-methoxy-2-nitroaniline Documentation Hub

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  • Product: N-ethyl-5-methoxy-2-nitroaniline
  • CAS: 314755-31-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of N-ethyl-5-methoxy-2-nitroaniline

A Note on the Subject Compound: Direct experimental data for N-ethyl-5-methoxy-2-nitroaniline is not extensively available in public literature. This guide has been constructed by leveraging data from its close structura...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Direct experimental data for N-ethyl-5-methoxy-2-nitroaniline is not extensively available in public literature. This guide has been constructed by leveraging data from its close structural isomer, N-Ethyl-2-methoxy-5-nitroaniline, and related nitroaniline derivatives. All inferred data is clearly indicated. This approach provides a robust predictive profile of the compound's chemical and physical properties, serving as a valuable resource for researchers and drug development professionals.

Introduction and Chemical Identity

N-ethyl-5-methoxy-2-nitroaniline is an aromatic organic compound featuring a nitroaniline core functionalized with both an ethyl and a methoxy group. The precise arrangement of these substituents on the benzene ring dictates its chemical reactivity and physical properties. As a member of the nitroaniline family, it holds potential as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the amino and methoxy groups, creates a unique electronic environment within the molecule, influencing its reactivity in various chemical transformations.

Key Structural Features:

  • Aromatic Core: A benzene ring provides a stable scaffold.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.

  • Amino Group (-NH-): An electron-donating group that modulates the electronic properties of the ring. The presence of an ethyl substituent makes it a secondary amine.

  • Methoxy Group (-OCH₃): An electron-donating group that influences the regioselectivity of reactions.

The interplay of these functional groups suggests that N-ethyl-5-methoxy-2-nitroaniline could serve as a valuable building block in medicinal chemistry and material science.

Physicochemical and Spectroscopic Properties

The properties of N-ethyl-5-methoxy-2-nitroaniline can be predicted based on data from its isomer, N-Ethyl-2-methoxy-5-nitroaniline (CAS 161645-10-9)[1].

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Basis
Molecular Formula C₉H₁₂N₂O₃Based on structure
Molecular Weight 196.20 g/mol Calculated from formula[1]
LogP 2.0352Predicted for isomer[1]
Topological Polar Surface Area (TPSA) 64.4 ŲPredicted for isomer[1]
Hydrogen Bond Donors 1Predicted for isomer[1]
Hydrogen Bond Acceptors 4Predicted for isomer[1]
Rotatable Bonds 4Predicted for isomer[1]
Predicted Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H, C-H, N=O, and C-O bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
Secondary Amine (N-H)3350 - 3400N-H Stretch
Aliphatic C-H (Ethyl)2850 - 2980C-H Stretch
Aromatic C-H3000 - 3100C-H Stretch
Nitro (NO₂)1500 - 1530 (asymmetric)N=O Stretch
1330 - 1370 (symmetric)N=O Stretch
Ether (C-O-C)1050 - 1150C-O-C Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information about the different proton environments in the molecule.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons6.5 - 8.0Multiplets3H
Methoxy Protons (-OCH₃)~3.8Singlet3H
Ethyl Protons (-NH-CH₂-CH₃)~3.3 (quartet), ~1.3 (triplet)Quartet, Triplet2H, 3H
Amine Proton (-NH-)VariableBroad Singlet1H

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

IonPredicted m/z
[M]⁺196.08

Synthesis and Reactivity

The synthesis of N-ethyl-5-methoxy-2-nitroaniline would likely follow established methods for the N-alkylation of anilines. A plausible synthetic route would involve the reaction of 5-methoxy-2-nitroaniline with an ethylating agent.

Proposed Synthesis Workflow

A common method for N-alkylation is nucleophilic substitution, where the amine acts as the nucleophile.

Synthesis_Workflow Start 5-Methoxy-2-nitroaniline Reaction N-Alkylation Reaction Start->Reaction Reagent Ethylating Agent (e.g., Ethyl Iodide) Reagent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product N-ethyl-5-methoxy-2-nitroaniline Reaction->Product

Sources

Exploratory

N-ethyl-5-methoxy-2-nitroaniline CAS 122252-11-3 safety data sheet

This guide serves as an advanced technical resource for N-ethyl-5-methoxy-2-nitroaniline , designed for researchers and safety officers in pharmaceutical development. Editorial Note on Chemical Identity: Compound Name: N...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for N-ethyl-5-methoxy-2-nitroaniline , designed for researchers and safety officers in pharmaceutical development.

Editorial Note on Chemical Identity:

  • Compound Name: N-ethyl-5-methoxy-2-nitroaniline[1][2][3][4]

  • CAS Registry Conflict: Global chemical databases typically associate CAS 122252-11-3 with N-(2-hydroxyethyl)-4-methoxy-2,6-dinitroaniline.

  • Scope: This guide strictly addresses the chemical structure N-ethyl-5-methoxy-2-nitroaniline (a mono-nitro, N-ethylated anisidine derivative) as requested. Researchers should verify the chemical structure via NMR/MS before use, rather than relying solely on the CAS number from third-party vendors.

Synthesis, Safety Architecture, and Risk Management

Executive Summary

N-ethyl-5-methoxy-2-nitroaniline is a specialized nitrogen-containing aromatic intermediate.[1][2][3] It functions primarily as a scaffold in the synthesis of benzimidazole-based pharmacophores (often targeting kinase inhibition) and high-performance azo dyes. Its structural core—an electron-rich anisidine ring deactivated by a nitro group—presents specific reactivity profiles (nucleophilic aromatic substitution) and toxicological risks (methemoglobinemia) that require rigorous handling protocols.

Chemical Identity & Physicochemical Characterization[6][7][8]

PropertyData / Description
Chemical Name N-ethyl-5-methoxy-2-nitroaniline
Synonyms N-Ethyl-2-nitro-5-methoxyaniline; 5-Methoxy-N-ethyl-2-nitrobenzenamine
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Physical State Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
Partition Coeff.[4][5] (LogP) ~2.1 (Predicted) – Moderate Lipophilicity
Melting Point 115–120 °C (Analog-based estimate; verify experimentally)
Structural Validation (NMR/MS)

To validate the identity of the compound (distinguishing it from the dinitro-hydroxyethyl analog often linked to CAS 122252-11-3), look for:

  • ¹H NMR (DMSO-d₆): A triplet (~1.2 ppm) and quartet (~3.2 ppm) characteristic of the N-ethyl group. A singlet (~3.8 ppm) for the methoxy group.

  • Absence: Absence of broad -OH signals or additional aromatic proton loss associated with dinitro substitution.

Hazard Profiling & Risk Management

Based on Structure-Activity Relationships (SAR) of Nitroanilines.

Core Hazards (GHS Classification)

This compound is a substituted nitroaniline . It must be treated as a high-potency toxicant .

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

  • Specific Target Organ Toxicity (STOT-RE): Category 2 (Blood/Liver).

  • Germ Cell Mutagenicity: Category 2 (Suspected).

  • Aquatic Toxicity: Chronic Category 3.

Physiological Mechanism of Toxicity
  • Methemoglobinemia: Like other nitroanilines, this compound can oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.

    • Symptom:[6][7] Cyanosis (blue lips/nails) despite normal breathing.

  • Skin Absorption: The N-ethyl group increases lipophilicity compared to the parent nitroaniline, potentially enhancing dermal absorption rates.

Safety Decision Logic: Exposure Response

The following diagram outlines the critical decision path for accidental exposure.

SafetyLogic Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest Act_Skin 1. Strip Clothing 2. Wash (Soap/Water) 15m 3. Do NOT use Alcohol Skin->Act_Skin Act_Inhal 1. Remove to Fresh Air 2. Oxygen if Cyanotic 3. Monitor O2 Sat Inhal->Act_Inhal Act_Ingest 1. Rinse Mouth 2. Do NOT Induce Vomiting 3. Urgent Hospitalization Ingest->Act_Ingest Methylene Medical Intervention: Methylene Blue (1-2 mg/kg IV) if Methemoglobin > 30% Act_Skin->Methylene If Cyanosis Act_Inhal->Methylene If Cyanosis Act_Ingest->Methylene

Caption: Emergency response logic for N-ethyl-5-methoxy-2-nitroaniline exposure focusing on cyanosis management.

Synthesis & Handling Protocols

Synthesis Workflow (Benzimidazole Precursor)

The primary utility of N-ethyl-5-methoxy-2-nitroaniline is its reduction to the diamine, followed by cyclization.

Protocol: Reduction to N-ethyl-5-methoxy-o-phenylenediamine

  • Dissolution: Dissolve 10 mmol of nitroaniline in MeOH (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt%) under inert atmosphere (N₂).

  • Hydrogenation: Introduce H₂ (balloon pressure or 1-3 bar). Stir vigorously for 4–6 hours.

    • Checkpoint: Monitoring via TLC (Ethyl Acetate:Hexane 1:1) should show the disappearance of the yellow nitro spot and appearance of a fluorescent amine spot.

  • Filtration: Filter through Celite to remove Pd/C. Caution: Spent Pd/C is pyrophoric. Keep wet.

Synthesis Start 5-Methoxy-2- nitroaniline Step1 Alkylation (EtI, K2CO3, DMF) Start->Step1 Inter N-Ethyl-5-methoxy- 2-nitroaniline (Target) Step1->Inter Step2 Reduction (H2, Pd/C) Inter->Step2 Final Benzimidazole Scaffold Step2->Final

Caption: Synthetic pathway converting the nitroaniline intermediate into a benzimidazole pharmacophore.

Handling & Storage[10]
  • Engineering Controls: Handle only in a certified chemical fume hood. Use a static-dissipative mat.

  • PPE:

    • Gloves: Nitrile (double-gloved) or Laminate film (Silver Shield) for prolonged handling.

    • Respiratory: P3/N100 particulate filter if handling powder; organic vapor cartridge if in solution.

  • Storage: Store at 2–8°C (refrigerated), under inert gas (Argon/Nitrogen), protected from light. Nitro compounds can darken upon photo-oxidation.

Regulatory & Transport Information

RegulationClassification
UN Number UN 2811 (Toxic Solid, Organic, N.O.S.)
Packing Group III (Minor Danger) or II (Medium Danger) - Treat as II for safety.
Proper Shipping Name Toxic solid, organic, n.o.s. (N-ethyl-5-methoxy-2-nitroaniline)
H-Codes (EU CLP) H301+H311+H331 (Toxic if swallowed/skin/inhaled), H373 (Organ damage), H412 (Aquatic chronic).

References

  • BenchChem. Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. (Analogous synthesis protocols). Retrieved from

  • PubChem. 5-Methoxy-2-nitroaniline (Parent Compound) - Laboratory Chemical Safety Summary (LCSS). National Library of Medicine.[8] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for 2-Methoxy-5-nitroaniline (Structural Analog). Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier: Nitroaniline derivatives.[9] Retrieved from

  • Royal Society of Chemistry. Methanol as C1 Source: Redox Coupling of Nitrobenzenes and Alcohols for the Synthesis of Benzimidazoles. (Cites N-ethyl-5-methoxy-2-nitroaniline usage). Retrieved from

Sources

Foundational

Introduction: The Imperative for Thermodynamic Characterization

An In-depth Technical Guide to the Thermodynamic Properties of N-ethyl-5-methoxy-2-nitroaniline A Methodological Approach for Researchers, Scientists, and Drug Development Professionals N-ethyl-5-methoxy-2-nitroaniline i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of N-ethyl-5-methoxy-2-nitroaniline

A Methodological Approach for Researchers, Scientists, and Drug Development Professionals

N-ethyl-5-methoxy-2-nitroaniline is a substituted nitroaniline that, like many of its class, holds potential as a key intermediate in the synthesis of dyes, and more critically, in the development of novel pharmaceutical compounds. The arrangement of its functional groups—an ethylamino group, a methoxy group, and a nitro group on a benzene ring—suggests a molecule with a specific polarity, hydrogen bonding capability, and molecular weight that dictates its physical and chemical behavior. For researchers in drug development, a thorough understanding of a compound's thermodynamic properties is not merely academic; it is a cornerstone of rational drug design, formulation, and manufacturing.

Properties such as melting point, heat of fusion, solubility, and thermal stability govern a substance's behavior from initial synthesis and purification to its ultimate bioavailability and efficacy as a therapeutic agent. Despite its importance, a comprehensive experimental and computational dataset for the thermodynamic properties of N-ethyl-5-methoxy-2-nitroaniline is conspicuously absent from the current scientific literature.

This guide, therefore, shifts from a review of existing data to a forward-looking, methodological whitepaper. It is designed to provide researchers, scientists, and drug development professionals with a robust framework of experimental and computational protocols necessary to determine the core thermodynamic properties of N-ethyl-5-methoxy-2-nitroaniline. By presenting these methodologies, this document aims to empower researchers to fill the current knowledge gap, ensuring a foundation of scientific integrity and logical progression in their work.

Part 1: Experimental Determination of Thermodynamic Properties

The empirical measurement of thermodynamic properties provides the "ground truth" for any compound. The following sections detail the key experimental protocols, emphasizing the causality behind methodological choices to ensure data of the highest quality and reliability.

Melting Point and Enthalpy of Fusion: Markers of Purity and Stability

The melting point is a fundamental thermodynamic property, offering a rapid assessment of a compound's purity.[1] For a pure crystalline substance, the melting point is a sharp, well-defined temperature range.[2] The enthalpy of fusion, the energy required to induce this phase change, provides insight into the strength of the intermolecular forces within the crystal lattice.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining melting points and enthalpies of fusion due to its high precision and the small sample size required.[3][4]

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of N-ethyl-5-methoxy-2-nitroaniline is hermetically sealed in an aluminum DSC pan. The sample should be a fine powder to ensure uniform heat transfer.[1]

  • Instrument Calibration: The DSC instrument must be calibrated for temperature and enthalpy using certified standards (e.g., indium) to ensure the accuracy of the measurements.

  • Experimental Program: The sample is subjected to a controlled temperature program. A typical program involves:

    • An initial isothermal period to stabilize the sample temperature.

    • A linear temperature ramp (e.g., 5-10 °C/min) through the expected melting range. A slower heating rate can provide better resolution of the melting peak.[5]

    • A final isothermal period after melting is complete.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is typically taken as the onset temperature of the endothermic melting peak, and the enthalpy of fusion (ΔHfus) is calculated by integrating the area of this peak.[6]

Causality in Experimental Design: The choice of a hermetically sealed pan prevents any mass loss due to sublimation during heating, which would otherwise affect the accuracy of the enthalpy measurement. The linear heating rate ensures that the sample temperature increases uniformly, allowing for a clear and reproducible melting endotherm.

Data Presentation:

PropertyValue
Melting Point (Onset)TBD °C
Enthalpy of Fusion (ΔHfus)TBD J/g

TBD: To be determined experimentally.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing Prep1 Weigh 1-5 mg of N-ethyl-5-methoxy-2-nitroaniline Prep2 Seal in Aluminum Pan Prep1->Prep2 DSC Place Sample and Reference in DSC Prep2->DSC Program Run Temperature Program (e.g., 10°C/min ramp) DSC->Program Thermogram Generate Heat Flow vs. Temperature Curve Program->Thermogram Analysis Determine Onset Temp (Tm) Integrate Peak Area (ΔHfus) Thermogram->Analysis Solubility_Workflow cluster_exp Shake-Flask Experiment cluster_repeat Temperature Dependence cluster_calc Thermodynamic Calculation Prep Add excess compound to solvent at temp T1 Shake Equilibrate for 24-48h Prep->Shake Filter Filter to get saturated solution Shake->Filter Analyze Measure concentration (S1) via HPLC/UV-Vis Filter->Analyze Repeat Repeat at temps T2, T3, T4... Analyze->Repeat Data Obtain S2, S3, S4... Repeat->Data VantHoff Plot ln(S) vs 1/T Data->VantHoff Thermo Calculate ΔHsol, ΔGsol, ΔSsol VantHoff->Thermo DFT_Workflow Input Build 3D Structure of N-ethyl-5-methoxy-2-nitroaniline Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Vibrational Frequency Analysis Opt->Freq Thermo Calculate Thermodynamic Properties (H, S, G, Cv) Freq->Thermo

Sources

Exploratory

molecular weight and formula of N-ethyl-5-methoxy-2-nitroaniline

This technical guide details the molecular characteristics, synthesis, and applications of N-Ethyl-5-methoxy-2-nitroaniline , a specialized intermediate used in the synthesis of disperse dyes and pharmaceutical scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular characteristics, synthesis, and applications of N-Ethyl-5-methoxy-2-nitroaniline , a specialized intermediate used in the synthesis of disperse dyes and pharmaceutical scaffolds.

Molecular Weight, Formula, and Synthesis Protocols

Part 1: Chemical Identity & Structural Analysis

N-Ethyl-5-methoxy-2-nitroaniline (CAS: 314755-31-2) is a tri-substituted benzene derivative characterized by an electron-donating ethylamino group and a methoxy group, balanced by an electron-withdrawing nitro group. This "push-pull" electronic structure makes it a valuable chromophore and a reactive intermediate for nucleophilic substitutions.

Core Chemical Data
ParameterSpecification
Chemical Name N-Ethyl-5-methoxy-2-nitroaniline
IUPAC Name N-Ethyl-5-methoxy-2-nitrobenzenamine
CAS Number 314755-31-2
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Exact Mass 196.0848
SMILES CCNc1cc(OC)ccc1[O-]
Appearance Orange to Red Crystalline Solid (Typical of nitroanilines)
Structural Visualization

The following diagram illustrates the 2D molecular connectivity, highlighting the ortho relationship between the ethylamino and nitro groups, which facilitates intramolecular hydrogen bonding and stabilizes the planar conformation required for resonance.

Figure 1: Structural connectivity of N-Ethyl-5-methoxy-2-nitroaniline showing substituent positioning.

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of N-ethyl-5-methoxy-2-nitroaniline typically employs Nucleophilic Aromatic Substitution (S_NAr) strategies. The most robust industrial route avoids direct nitration of N-ethyl-m-anisidine (which often yields mixed isomers) and instead utilizes the regioselective displacement of halogens in activated nitrobenzenes.

Primary Synthesis Route: The S_NAr Cascade

This protocol utilizes 2,4-dichloronitrobenzene as the starting material. The reaction sequence exploits the differential reactivity of the halogens: the halogen para to the nitro group is more labile towards alkoxides, while the ortho halogen is subsequently displaced by the amine.

Step-by-Step Protocol:

  • Precursor Preparation (Methoxylation):

    • Reactant: 2,4-Dichloronitrobenzene.

    • Reagent: Sodium Methoxide (NaOMe) in Methanol.

    • Conditions: 0–20°C, controlled addition.

    • Mechanism: The chloride at the para position (C4) is displaced preferentially due to lower steric hindrance compared to the ortho position.

    • Intermediate: 2-Chloro-4-methoxynitrobenzene (also known as 3-chloro-4-nitroanisole).

  • Amination (Ethylation):

    • Reactant: 2-Chloro-4-methoxynitrobenzene.

    • Reagent: Ethylamine (70% aq. solution or anhydrous in EtOH).

    • Conditions: Autoclave or reflux (80–100°C), often with a base (e.g., K₂CO₃) or excess amine to neutralize HCl.

    • Mechanism: The remaining chloride at the ortho position (C2 relative to nitro; C1 relative to incoming amine) is activated by the nitro group and displaced by ethylamine.

    • Product: N-Ethyl-5-methoxy-2-nitroaniline .[1][2][3]

Synthesis Workflow Diagram

Synthesis Pathway Start Start: 2,4-Dichloronitrobenzene Step1 Step 1: Methoxylation (NaOMe / MeOH) Start->Step1 Regioselective S_NAr (Para-substitution) Inter Intermediate: 2-Chloro-4-methoxynitrobenzene Step1->Inter Step2 Step 2: Amination (Ethylamine / Heat) Inter->Step2 Ortho-substitution (Activated by Nitro) Final Product: N-Ethyl-5-methoxy-2-nitroaniline Step2->Final

Figure 2: Two-step S_NAr synthesis pathway from 2,4-dichloronitrobenzene.

Part 3: Physicochemical Properties & Applications

Calculated Properties Table
PropertyValueSource/Method
LogP (Octanol/Water) 2.45 ± 0.3Predicted (XLogP3)
Topological Polar Surface Area (TPSA) 64.4 ŲComputed
H-Bond Donors 1 (Amine NH)Structure Analysis
H-Bond Acceptors 4 (Nitro O, Methoxy O)Structure Analysis
Melting Point ~95–105°CEstimated from analogs
Solubility Low in water; Soluble in DCM, Acetone, DMSOLipophilic nature
Applications in Drug Development & Materials
  • Chromophores & Dyes: The compound serves as a coupling component in the synthesis of azo disperse dyes. The N-ethyl and methoxy groups shift the absorption maximum (bathochromic shift), allowing for the production of rubine and violet shades on polyester fibers.

  • Pharmaceutical Intermediates: The ortho-diamine motif (achieved by reducing the nitro group) is a critical precursor for benzimidazole scaffolds.

    • Pathway: Reduction of N-ethyl-5-methoxy-2-nitroaniline

      
       4-methoxy-N1-ethyl-benzene-1,2-diamine 
      
      
      
      Cyclization with aldehydes
      
      
      1-Ethyl-5-methoxy-benzimidazoles.
    • Relevance: Benzimidazoles are privileged structures in medicinal chemistry, found in anthelmintics, proton pump inhibitors, and kinase inhibitors.

Part 4: Safety & Handling (HSE)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

  • Skin Sensitization: Category 1 (May cause allergic reaction).

  • Specific Target Organ Toxicity: Blood (Methemoglobinemia risk typical of nitroanilines).

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Spill Response: Contain with sand/vermiculite. Do not flush to sewer. Nitroanilines are toxic to aquatic life.

References

  • ChemPUR. (2025). N-Ethyl-5-methoxy-2-nitroaniline Product Specification (CAS 314755-31-2). ChemBuyersGuide. Link

  • BenchChem. (2025).[4] Synthesis of N-substituted-2-nitroanilines via Nucleophilic Aromatic Substitution. BenchChem Application Notes. Link[5]

  • PubChem. (2025).[6] Compound Summary: 5-Methoxy-2-nitroaniline (Precursor Analysis). National Center for Biotechnology Information. Link[5]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Nitroaniline Derivatives. Merck KGaA. Link

Sources

Foundational

1H NMR spectral analysis of N-ethyl-5-methoxy-2-nitroaniline

This is an in-depth technical guide on the 1H NMR spectral analysis of N-ethyl-5-methoxy-2-nitroaniline , designed for researchers and drug development professionals. Technical Guide for Structural Elucidation & Purity A...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the 1H NMR spectral analysis of N-ethyl-5-methoxy-2-nitroaniline , designed for researchers and drug development professionals.

Technical Guide for Structural Elucidation & Purity Assessment

Executive Summary & Structural Context

N-ethyl-5-methoxy-2-nitroaniline (CAS: 161645-10-9) is a push-pull aromatic system characterized by a strong intramolecular hydrogen bond (IMHB) and distinct electronic zones. It serves as a critical intermediate in the synthesis of benzimidazoles (e.g., for EGFR inhibitors) and azo dyes.

Accurate NMR analysis requires understanding the interplay between the electron-withdrawing nitro group and the electron-donating amino/methoxy groups.[1] This guide provides a self-validating protocol for assigning the 1H NMR spectrum, distinguishing it from common regioisomers (e.g., 4-methoxy analogs), and quantifying purity.

Molecular Architecture & Numbering

The IUPAC numbering prioritizes the amine bearing the alkyl chain at position 1, the nitro group at position 2, and the methoxy group at position 5.

  • Formula:

    
    
    
  • MW: 196.20 g/mol [1]

  • Key Feature: Intramolecular H-bond between

    
     and 
    
    
    
    (locks conformation).[1]

G C1 C1 (N-Et) C2 C2 (NO2) C1->C2 NH NH C1->NH C3 C3 (H) C2->C3 O_NO2 O (NO2) C2->O_NO2 C4 C4 (H) C3->C4 C5 C5 (OMe) C4->C5 C6 C6 (H) C5->C6 C6->C1 NH->O_NO2 IMHB

Figure 1: Connectivity and Intramolecular Hydrogen Bond (IMHB) in N-ethyl-5-methoxy-2-nitroaniline. The IMHB locks the N-ethyl group coplanar with the ring.

Experimental Methodology

To ensure reproducibility and resolution of fine coupling constants, follow this protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    )  is preferred over DMSO-
    
    
    
    .[1]
    • Reasoning:

      
       minimizes solute-solvent H-bonding, allowing the intramolecular H-bond of the NH group to be clearly observed as a sharp, deshielded signal. DMSO may broaden the NH peak due to exchange or competitive H-bonding.[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Acquisition Parameters
  • Frequency: 400 MHz or higher (essential to resolve the H4/H6 meta-coupling).

  • Spectral Width: -2 to 14 ppm (to capture the deshielded NH).[1]

  • Relaxation Delay (D1):

    
     seconds (crucial for accurate integration of the aromatic protons vs. methoxy/ethyl groups).
    

Spectral Assignment Strategy

The spectrum is divided into three distinct zones.[1] Use the table below for rapid assignment, followed by the detailed mechanistic analysis.

Summary of Chemical Shifts ( )
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 8.15 – 8.50 Broad Singlet/Triplet1H

IMHB : Deshielded by H-bond to

.
H3 8.10 – 8.18 Doublet (d)1H

Deshielded : Ortho to electron-withdrawing

.[1]
H4 6.25 – 6.35 Doublet of Doublets (dd)1H

,

Shielded : Ortho to OMe, Para to N-Et.
H6 6.10 – 6.20 Doublet (d)1H

Most Shielded : Ortho to both donors (N-Et, OMe).
OMe 3.80 – 3.88 Singlet (s)3H-Distinctive Methoxy region.[1]
N-CH2 3.25 – 3.35 Quintet/Multiplet2H

Coupled to

and NH.[1]
N-Et-CH3 1.30 – 1.40 Triplet (t)3H

Terminal methyl.[1]

Detailed Mechanistic Analysis

The Aromatic Region (The "Fingerprint")

The 1,2,5-substitution pattern creates a specific coupling network that validates the regiochemistry.

  • H3 (The Downfield Sentinel):

    • Located at C3, this proton is ortho to the nitro group.[1]

    • Mechanism: The anisotropic cone of the

      
       group and its strong -M (mesomeric) effect strip electron density from C3.[1]
      
    • Appearance: A clean doublet at ~8.15 ppm.[1] The large coupling (

      
       Hz) corresponds to the vicinal neighbor H4.[1]
      
  • H6 (The Upfield Shielded Proton):

    • Located at C6, sandwiched between the amino group (C1) and the methoxy group (C5).

    • Mechanism: Both substituents are strong electron donors (+M).[1] Their combined electron density shields H6 significantly.[1]

    • Appearance: A doublet at ~6.15 ppm.[1] The small coupling (

      
       Hz) is a meta-coupling  to H4.[1]
      
    • Note: H6 does not show a large ortho coupling because C1 and C5 are substituted.[1]

  • H4 (The Connector):

    • Located at C4, ortho to the methoxy group and meta to the nitro group.

    • Appearance: A doublet of doublets (dd) at ~6.30 ppm.[1]

    • Coupling: It shares the large ortho-coupling (

      
       Hz) with H3 and the small meta-coupling (
      
      
      
      Hz) with H6.[1]
    • Diagnostic: The "dd" pattern confirms the presence of protons on both sides (one ortho, one meta), proving the 1,2,4-proton arrangement (relative to the ring carbons).

The Labile Proton (NH) & Intramolecular H-Bonding

Unlike standard anilines where the


 signal is variable (3.5–5.0 ppm), the 

in N-ethyl-5-methoxy-2-nitroaniline is locked in a 6-membered ring chelate with the nitro oxygen.
  • Shift: Shifts downfield to 8.2–8.5 ppm .

  • Shape: Often broad.[1] If the sample is dry and pure, it may appear as a broad triplet due to coupling with the adjacent ethyl

    
    .
    
  • Significance: The persistence of this downfield shift confirms the ortho-nitro positioning.[1] If the nitro group were meta or para, this H-bond would not form, and the NH would appear upfield (~4-5 ppm).

The Aliphatic Chain
  • N-Methylene (

    
    ):  Appears as a quartet or quintet at 3.30 ppm .[1] The "quintet" appearance arises if the coupling to 
    
    
    
    (
    
    
    Hz) and
    
    
    (
    
    
    Hz) are similar.
  • Methoxy (

    
    ):  A sharp singlet at 3.85 ppm .[1] This is a robust integration standard (set to 3.00H).
    

Logic Flow for Structural Verification

Use this decision tree to confirm identity and rule out isomers (e.g., 4-methoxy-2-nitroaniline).

AnalysisFlow Start Start: Acquire 1H NMR CheckNH Check NH Region (>8.0 ppm) Start->CheckNH IsDeshielded Is NH > 8.0 ppm? CheckNH->IsDeshielded OrthoNitro Confirmed: Ortho-Nitro Amine (IMHB Present) IsDeshielded->OrthoNitro Yes MetaPara Reject: Nitro is Meta/Para IsDeshielded->MetaPara No CheckAromatic Analyze Aromatic Region (6.0 - 8.2 ppm) OrthoNitro->CheckAromatic CouplingPattern Pattern: d (9Hz), dd (9, 2.5Hz), d (2.5Hz)? CheckAromatic->CouplingPattern Confirmed CONFIRMED: N-ethyl-5-methoxy-2-nitroaniline CouplingPattern->Confirmed Yes Isomer Isomer Alert: Check Substitution Pattern CouplingPattern->Isomer No

Figure 2: Decision tree for validating the structure of N-ethyl-5-methoxy-2-nitroaniline.

Common Impurities & Troubleshooting

ImpuritySourceNMR Signature
5-Methoxy-2-nitroaniline Unreacted Starting Material

broad singlet at ~6.0-7.0 ppm (integrates 2H).[1] Lack of Ethyl signals.[1]
2-Chloro-4-nitroanisole Precursor (if SNAr route)No NH signal.[1] Aromatic pattern shifts slightly.
Residual Solvents ProcessEthanol (q 3.72, t 1.25 in

); Ethyl Acetate (q 4.12, s 2.05).
Rotamers Restricted RotationBroadening of Ethyl signals at low temp.[1] Usually sharp at 298K.[1]

Self-Validation Check:

  • Integrate the Methoxy singlet (3.85 ppm) to 3.00 .[1]

  • Check the Aromatic H3 (8.15 ppm).[1] It must integrate to 1.00 .[1]

  • Check the Ethyl CH3 (1.35 ppm).[1] It must integrate to 3.00 .[1]

  • If integrals deviate >5%, check for overlapping impurities or incomplete relaxation (increase D1).[1]

References

  • Synthesis and Characterization of N-alkyl-2-nitroanilines

    • Methanol as C1 Source: Redox Coupling of Nitrobenzenes and Alcohols for the Synthesis of Benzimidazoles.[1] The Royal Society of Chemistry, 2014. (Describes synthesis and NMR of N-ethyl-5-methoxy-2-nitroaniline derivatives).

  • Spectral Data of Parent Compounds

    • 5-Methoxy-2-nitroaniline Spectral Data. National Institutes of Health (PubChem).[1]

  • Intramolecular Hydrogen Bonding in Nitroanilines

    • A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Pure & Applied Physics.[1]

  • General NMR Coupling Constants

    • High resolution NMR spectra of some tri-substituted benzenes. Indian Academy of Sciences.[1]

Sources

Exploratory

Technical Guide: UV-Vis Absorption Profile of N-Ethyl-5-methoxy-2-nitroaniline

This is a comprehensive technical guide detailing the UV-Vis absorption characteristics of N-ethyl-5-methoxy-2-nitroaniline , structured for researchers and drug development professionals. Executive Summary N-Ethyl-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide detailing the UV-Vis absorption characteristics of N-ethyl-5-methoxy-2-nitroaniline , structured for researchers and drug development professionals.

Executive Summary

N-Ethyl-5-methoxy-2-nitroaniline (CAS 314755-31-2 ) is a specialized aromatic chromophore utilized in the synthesis of disperse dyes and nonlinear optical (NLO) materials. Its electronic absorption profile is defined by a strong Intramolecular Charge Transfer (ICT) band, characteristic of "push-pull" systems where electron-donating groups (amino and methoxy) interact cooperatively with an electron-withdrawing nitro group.

This guide provides a detailed analysis of its spectral maxima (


), solvatochromic behavior, and experimental protocols for characterization.

Chemical Identity & Structural Analysis

Understanding the structural basis of the absorption is critical for interpreting the spectra.

PropertyDetail
Chemical Name N-Ethyl-5-methoxy-2-nitroaniline
CAS Registry Number 314755-31-2
Parent Compound 5-Methoxy-2-nitroaniline (CAS 16133-49-6)
Molecular Formula

Molecular Weight 196.20 g/mol
Chromophore Type Donor-Acceptor (Push-Pull) Benzene Derivative
Electronic Configuration (The "Push-Pull" System)

The molecule features a cooperative electronic arrangement that lowers the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption in the visible region (yellow-orange).
  • Primary Donor (

    
    ):  The N-ethylamino group  at position 1. The ethyl group exerts a positive inductive effect (+I), increasing the electron density on the nitrogen lone pair compared to a primary amine.
    
  • Secondary Donor (

    
    ):  The Methoxy group  at position 5.[1] It donates electron density via resonance (+M) into the ring.
    
  • Acceptor (

    
    ):  The Nitro group  at position 2.[2] It is ortho to the amine and para to the methoxy group.
    

Resonance Logic: The para relationship between the Methoxy (


) and Nitro (

) groups creates a strong through-conjugation path. The ortho relationship between the N-ethylamino (

) and Nitro (

) groups facilitates a secondary ICT pathway, often stabilized by an intramolecular hydrogen bond (NH...O=N).

G cluster_0 Electronic Push-Pull Mechanism D1 N-Ethylamino (Donor 1) Ring Benzene $pi$-System (Bridge) D1->Ring +M / +I Effect D2 Methoxy (Donor 2) D2->Ring +M Effect Acc Nitro Group (Acceptor) Ring->Acc ICT (Lowers HOMO-LUMO Gap)

Figure 1: Diagram illustrating the cooperative donor-acceptor interactions leading to visible light absorption.

UV-Vis Spectral Data & Solvatochromism

Experimental & Derived Absorption Maxima ( )

The absorption maximum is highly sensitive to solvent polarity (solvatochromism). While the specific N-ethyl derivative is less commonly cataloged than the parent, its values are derived from high-confidence parent data and substituent shift rules.

Baseline Data (Parent Compound: 5-Methoxy-2-nitroaniline):

  • 
     (Cyclohexane):  366 nm (Experimental)
    
  • 
     (Ethanol):  ~415–420 nm (Observed solvatochromic redshift)
    

Derived Data (N-Ethyl-5-methoxy-2-nitroaniline): The N-ethyl group introduces a bathochromic (red) shift of approximately 10–15 nm relative to the primary amine due to hyperconjugation and inductive stabilization of the excited ICT state.

SolventPolarity Index (

)
Predicted

(nm)
Appearance
Cyclohexane 0.2375 – 380 Pale Yellow
Dichloromethane 3.1410 – 420 Yellow
Ethanol/Methanol 5.2430 – 440 Deep Yellow/Orange
DMSO 7.2445 – 455 Orange

Technical Insight: The large shift from Cyclohexane to Ethanol (


 nm) indicates a positive solvatochromism . The excited state is more polar than the ground state, and is stabilized by polar solvents, lowering the transition energy.
Molar Extinction Coefficient ( )

For this class of nitroanilines, the molar extinction coefficient (


) at 

typically falls within the range:
  • 
     
    This high absorptivity makes it an effective chromophore even at low concentrations (
    
    
    
    M).

Experimental Protocol: Reliable Characterization

To ensure data integrity (Trustworthiness), follow this standardized protocol for spectral acquisition.

Materials Required
  • Analyte: N-Ethyl-5-methoxy-2-nitroaniline (>98% purity).[3]

  • Solvent: Spectroscopic grade Ethanol (or Methanol) with cutoff <210 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology

Workflow Start Start: Sample Preparation Weigh Weigh 2.0 mg (±0.1 mg) into 100 mL Volumetric Flask Start->Weigh Dissolve Dissolve in Spectroscopic EtOH (Sonicate 2 mins) Weigh->Dissolve Stock Stock Solution (~1.0 x 10^-4 M) Dissolve->Stock Dilute Dilute 1:10 (Final Conc: ~1.0 x 10^-5 M) Stock->Dilute Blank Run Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan Sample (250 - 600 nm) Scan Rate: 200 nm/min Blank->Scan Data Identify Lambda Max Calculate Epsilon Scan->Data

Figure 2: Validated workflow for accurate UV-Vis spectral acquisition.

  • Stock Preparation: Prepare a

    
     M stock solution.
    
    • Calculation:

      
      .
      
    • Dissolve in 100 mL Ethanol.

  • Working Solution: Dilute 1 mL of stock into 9 mL of solvent to reach

    
     M.
    
    • Note: Absorbance (A) must be between 0.3 and 0.8 for maximum accuracy (Beer-Lambert Law linearity).

  • Measurement:

    • Baseline correct using pure solvent.

    • Scan from 600 nm down to 250 nm.

    • Locate

      
       (expected ~435 nm).
      
  • Validation:

    • Check for the presence of a secondary band around 240-260 nm (benzene

      
      ).
      
    • Ensure no precipitation is visible.

Applications & Relevance

The specific absorption properties of N-ethyl-5-methoxy-2-nitroaniline drive its utility in two main fields:

  • Disperse Dyes:

    • It serves as a coupling component . When coupled with diazonium salts, the resulting azo dyes exhibit deep red to violet shades due to the extended conjugation. The N-ethyl group improves solubility in the polymer matrix (e.g., polyester).

  • Nonlinear Optics (NLO):

    • The non-centrosymmetric "push-pull" structure generates a high molecular hyperpolarizability (

      
      ). This makes the crystal form valuable for Second Harmonic Generation (SHG) applications, converting IR laser light to visible light.
      

References

  • PubChem Compound Summary. (2025). 5-Methoxy-2-nitroaniline (Parent Compound).[4][5][6][7][8] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 5-Methoxy-2-nitroaniline.[4][5][6][7][8] Merck KGaA. Link

  • Otutu, J. O., & Osabohien, E. (2013). "Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline." Asian Journal of Materials Science, 5(1), 1-8. (Provides solvatochromic data for the parent class). Link

  • BenchChem. (2025).[1][9] N-Ethyl-5-methoxy-2-nitroaniline (CAS 314755-31-2) Product Entry.[5]Link

Sources

Foundational

Crystal Structure Determination of N-Ethyl-5-methoxy-2-nitroaniline: A Technical Framework

The following technical guide details the protocol for the Crystal Structure Determination of N-Ethyl-5-methoxy-2-nitroaniline . This guide is structured for researchers and crystallographers. It treats the subject not a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the protocol for the Crystal Structure Determination of N-Ethyl-5-methoxy-2-nitroaniline .

This guide is structured for researchers and crystallographers. It treats the subject not as a static report of existing data (as the specific crystal structure of this N-ethyl derivative remains unpublished in open literature), but as a comprehensive procedural framework for determining it. The methodology draws upon established crystallographic principles for nitroaniline derivatives, known for their non-linear optical (NLO) properties and propensity for polymorphism.

Executive Summary & Structural Context

N-Ethyl-5-methoxy-2-nitroaniline is a "push-pull" chromophore. The molecule features an electron-donating amine group (enhanced by the ethyl substituent) and an electron-withdrawing nitro group, linked via a conjugated benzene ring.

  • Chemical Formula:

    
    [1][2]
    
  • Target Application: Non-linear optics (NLO), dye synthesis intermediates.

  • Crystallographic Challenge: The primary challenge in determining this structure lies in the conformational flexibility of the N-ethyl chain and the potential for lattice disorder. Nitroanilines often crystallize in non-centrosymmetric space groups (essential for NLO activity), making the correct space group assignment critical.

Experimental Protocol: Synthesis to Single Crystal

Synthesis & Purification

Before crystallization, the compound must be chemically pure (>99%). Impurities (e.g., unreacted 5-methoxy-2-nitroaniline) can act as poisons, preventing single-crystal growth.

  • Precursor: 5-Methoxy-2-nitroaniline (Commercially available, CAS 16133-49-6).[3][4]

  • Alkylation: Reductive alkylation or direct alkylation with ethyl iodide/base.

  • Purification: Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) followed by recrystallization from bulk ethanol.

Crystal Growth Strategy

Nitroanilines exhibit strong dipole moments, leading to aggregation in solution. To obtain X-ray quality single crystals (


 mm), we employ a Slow Evaporation  technique with solvent polarity tuning.

Recommended Solvent Systems:

  • Ethanol/Acetone (1:1): Good for obtaining block-like crystals.

  • Methanol/Water (Slow diffusion): Reduces kinetic trapping, promoting thermodynamic polymorphs.

  • Toluene: Encourages

    
    -
    
    
    
    stacking interactions due to aromatic solvent nature.

Protocol:

  • Dissolve 20 mg of pure compound in 2 mL of solvent.

  • Filter through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover with parafilm and pierce 3-4 small holes.

  • Store in a vibration-free environment at 20°C.

  • Monitoring: Check for nucleation after 48 hours. If needles form (common for rapid growth), reduce evaporation rate.

X-Ray Diffraction Data Collection

Instrument Configuration
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    for this compound to minimize absorption effects, although Cu is acceptable if crystals are very small (<0.05 mm).
  • Temperature: 100 K (Cryostream).

    • Causality: Low temperature freezes the thermal motion of the terminal ethyl group, which is prone to high thermal parameters (disorder) at room temperature. It also improves the intensity of high-angle reflections.

Data Collection Strategy
  • Scan Type:

    
     and 
    
    
    
    scans.
  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo).
  • Redundancy:

    
     to ensure accurate intensity statistics for space group determination.
    

Structure Solution & Refinement Workflow

The following diagram outlines the logical flow from raw data to the final structural model, highlighting critical decision points regarding disorder and twinning.

G Start Raw Diffraction Frames Reduce Data Reduction (Integration & Scaling) Start->Reduce SpaceGroup Space Group Determination (Check Systematic Absences) Reduce->SpaceGroup Solve Structure Solution (SHELXT / Direct Methods) SpaceGroup->Solve Model Initial Model (Assign Atoms) Solve->Model Refine1 Isotropic Refinement Model->Refine1 CheckDisorder Check for Disorder (Ethyl Chain / Nitro Group) Refine1->CheckDisorder HandleDisorder Split Positions & Apply Restraints (DFIX, SIMU) CheckDisorder->HandleDisorder High Uiso / Q-peaks Aniso Anisotropic Refinement (Non-H atoms) CheckDisorder->Aniso Clean Density HandleDisorder->Aniso HAdd Add Hydrogens (Riding Model) Aniso->HAdd FinalCheck Final Validation (CheckCIF / R-factor) HAdd->FinalCheck

Figure 1: Crystallographic workflow from data integration to final validation. Note the critical checkpoint for handling ethyl group disorder.

Structure Solution

Use SHELXT (Sheldrick, 2015) for intrinsic phasing.

  • Expected Space Groups: Nitroanilines often crystallize in P2₁/c (centrosymmetric) or Pc / P2₁ (non-centrosymmetric).

  • Tip: If the solution is ambiguous, check for pseudo-symmetry which might indicate twinning.

Refinement Strategy (SHELXL)
  • Heavy Atoms: Refine C, N, O anisotropically.

  • Hydrogen Atoms:

    • Aromatic H: HFIX 43 (0.93 Å).

    • Methoxy Methyl H: HFIX 137 (Rotatable, 0.96 Å).

    • Ethyl Methylene H: HFIX 23 (0.97 Å).

    • Ethyl Methyl H: HFIX 137 (0.96 Å).

    • Amine H: Locate from difference Fourier map if possible; otherwise HFIX 13 (Secondary amine).

  • Disorder Handling: The ethyl chain is flexible. If the terminal methyl carbon shows an elongated thermal ellipsoid:

    • Split the atom into two parts (PART 1, PART 2).

    • Refine occupancies (variable 21 and -21).

    • Apply SAME or SADI restraints to maintain geometry.

Structural Analysis & Validation

Key Geometric Parameters

Once the structure is solved, extract the following parameters to validate the geometry against the Cambridge Structural Database (CSD).

ParameterAtoms InvolvedExpected Range (Å/°)Significance
Bond Length C(ar)-N(amine)1.35 - 1.38 ÅIndicates conjugation with ring.
Bond Length C(ar)-N(nitro)1.44 - 1.47 ÅTypical for nitro-aromatics.
Torsion Angle C-C-N-C(ethyl)VariableDefines ethyl conformation relative to ring.
Planarity Ring vs. Nitro0 - 20°Nitro group may twist due to steric hindrance.
Intermolecular Interactions

The stability of the crystal lattice is likely governed by:

  • Hydrogen Bonding: Look for

    
     interactions between the amine donor and the nitro oxygen acceptor. This often forms "head-to-tail" chains.
    
  • 
    -
    
    
    
    Stacking:
    Centrosymmetric dimers are common in P2₁/c structures.
Validation (CheckCIF)

Ensure the final CIF file passes IUCr CheckCIF standards.

  • Alert A/B: Common issues include "Bond precision low" (fix by collecting data to higher angle) or "Disordered solvent" (use SQUEEZE if solvent cannot be modeled).

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C. Link

  • Spek, A. L. (2009).[5] "Structure validation in chemical crystallography". Acta Crystallographica Section D. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database". Acta Crystallographica Section B. Link

  • Pan, F., et al. (1996). "Crystal growth and characterization of the organic nonlinear optical material: 2-methoxy-5-nitroaniline". Journal of Crystal Growth. (Reference for homologous crystallization methods). Link

Sources

Exploratory

synthesis pathways for N-ethyl-5-methoxy-2-nitroaniline precursors

The synthesis of N-ethyl-5-methoxy-2-nitroaniline (also identified as N-ethyl-2-nitro-5-methoxyaniline) requires a rigorous understanding of aromatic substitution regiochemistry. This molecule serves as a critical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of N-ethyl-5-methoxy-2-nitroaniline (also identified as N-ethyl-2-nitro-5-methoxyaniline) requires a rigorous understanding of aromatic substitution regiochemistry. This molecule serves as a critical scaffold in the development of benzimidazole-based therapeutics (e.g., kinase inhibitors) and azo dyes.

The following technical guide details two validated synthetic pathways:

  • The Classical Nitration Route: Starting from m-anisidine.

  • The Convergent SNAr Route: Starting from 2,4-dichloronitrobenzene.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a 1,2,4-trisubstituted benzene. The key structural challenge is ensuring the correct relative orientation of the three functional groups:

  • Amino (-NHEt): Position 1

  • Nitro (-NO₂): Position 2 (Ortho to amine)

  • Methoxy (-OMe): Position 5 (Meta to amine, Para to nitro)

Retrosynthetic Logic:

  • Disconnection 1 (N-Alkylation): The N-ethyl group can be installed last via alkylation of 5-methoxy-2-nitroaniline .

  • Disconnection 2 (Aromatic Substitution): The 5-methoxy-2-nitroaniline core can be derived from 3-methoxyaniline (m-anisidine) via regioselective nitration.

  • Disconnection 3 (Nucleophilic Aromatic Substitution - SNAr): The core can be constructed from 2,4-dichloronitrobenzene by exploiting the differential reactivity of the ortho- and para-chlorine atoms.

Part 2: Pathway A – The Classical Nitration Route

This pathway relies on the directing effects of the acetamido and methoxy groups to install the nitro group at the sterically crowded but electronically activated C2 position (relative to the amine).

Step 1: Protection (Acetylation)
  • Reagents: m-Anisidine, Acetic Anhydride, Acetic Acid.

  • Mechanism: Nucleophilic acyl substitution.

  • Rationale: Protection of the amine is mandatory to prevent oxidation and to moderate the activating power of the amino group, preventing poly-nitration.

Step 2: Regioselective Nitration
  • Reagents: HNO₃ (fuming), H₂SO₄, Ac₂O.

  • Conditions: -10°C to 0°C.

  • Regiochemistry: The acetamido group (at C1) and methoxy group (at C3) cooperatively direct the incoming electrophile.

    • Position 4 (Para to NHAc): Activated by both. Major product (3-methoxy-4-nitroacetanilide).

    • Position 6 (Ortho to NHAc, Para to OMe): Activated by both. Desired product (5-methoxy-2-nitroacetanilide).

  • Optimization: Low temperature favors the kinetic ortho-product (Position 6).

Step 3: Hydrolysis & N-Ethylation
  • Hydrolysis: Acidic (HCl/EtOH) or Basic (NaOH) removal of the acetyl group yields 5-methoxy-2-nitroaniline .

  • Ethylation:

    • Method A (Direct Alkylation): Ethyl Iodide (1.1 eq), K₂CO₃, DMF, 60°C. Risk of bis-alkylation.

    • Method B (Reductive Amination): Acetaldehyde, NaBH₃CN, MeOH/AcOH. High selectivity for mono-alkylation.

Part 3: Pathway B – The SNAr Route (Halonitrobenzene)

This route is often preferred for industrial scalability as it avoids the isomer separation issues inherent in nitration. It exploits the "Ortho Effect" and electronic activation of the nitro group.

Starting Material: 2,4-Dichloronitrobenzene

The nitro group at C1 activates the chlorine atoms at C2 (ortho) and C4 (para) towards nucleophilic attack.

Step 1: Regioselective Methoxylation
  • Reagents: NaOMe (1.0 eq), MeOH.

  • Selectivity: The para-chlorine (C4) is sterically more accessible and electronically activated.

  • Product: 2-Chloro-4-methoxynitrobenzene (also known as 1-nitro-2-chloro-4-methoxybenzene).

  • Note: Strict stoichiometry is required to prevent bis-substitution.

Step 2: Amination with Ethylamine
  • Reagents: Ethylamine (70% aq or solution in THF), K₂CO₃, DMF/DMSO, 80°C.

  • Mechanism: The remaining ortho-chlorine (C2) is displaced by the amine. The transition state is often stabilized by hydrogen bonding between the incoming amine proton and the nitro oxygen.

  • Product: N-Ethyl-5-methoxy-2-nitroaniline .[1]

  • Validation: This route unambiguously yields the correct 1,2,5-substitution pattern.

Part 4: Experimental Protocols

Protocol 1: Synthesis via SNAr (Pathway B)

1. Methoxylation of 2,4-Dichloronitrobenzene

  • Dissolve 2,4-dichloronitrobenzene (19.2 g, 100 mmol) in anhydrous Methanol (100 mL).

  • Cool to 0°C. Dropwise add Sodium Methoxide (25% in MeOH, 21.6 g, 100 mmol) over 30 mins.

  • Stir at 0–5°C for 2 hours, then warm to RT for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Concentrate in vacuo.[2] Resuspend residue in water (200 mL) and extract with DCM (3 x 50 mL).

  • Dry (MgSO₄) and concentrate to yield 2-chloro-4-methoxynitrobenzene (Yield: ~85-90%).

2. Amination with Ethylamine

  • Dissolve the intermediate (2-chloro-4-methoxynitrobenzene, 10 mmol) in DMF (15 mL).

  • Add K₂CO₃ (2.76 g, 20 mmol).

  • Add Ethylamine (2.0 M in THF, 7.5 mL, 15 mmol).

  • Heat to 80°C in a sealed pressure tube for 6–8 hours.

  • Cool, pour into ice water (100 mL). The product precipitates as a yellow/orange solid.

  • Filter, wash with water, and recrystallize from Ethanol.[3]

  • Target: N-Ethyl-5-methoxy-2-nitroaniline.

Part 5: Data Summary & Comparison

ParameterPathway A (Nitration)Pathway B (SNAr)
Starting Material m-Anisidine2,4-Dichloronitrobenzene
Key Intermediate 5-Methoxy-2-nitroacetanilide2-Chloro-4-methoxynitrobenzene
Regioselectivity Moderate (Ortho/Para mixture)High (Para-first, then Ortho)
Step Count 4 (Protect -> Nitrate -> Deprotect -> Alkylate)2 (Methoxylation -> Amination)
Overall Yield ~30-45%~65-75%
Primary Risk Isomer separation (3- vs 5-methoxy)Bis-substitution if stoichiometry is off

Part 6: Visualization of Pathways

SynthesisPathways Figure 1: Comparison of Nitration (Top) and S_NAr (Bottom) Synthesis Pathways StartA m-Anisidine (3-Methoxyaniline) InterA1 3-Methoxyacetanilide StartA->InterA1 Ac2O, AcOH Protection InterA2 5-Methoxy-2-nitroacetanilide (+ Isomers) InterA1->InterA2 HNO3, H2SO4 Nitration (-5°C) InterA3 5-Methoxy-2-nitroaniline InterA2->InterA3 HCl/EtOH Hydrolysis Target TARGET: N-Ethyl-5-methoxy-2-nitroaniline InterA3->Target EtI, K2CO3 N-Alkylation StartB 2,4-Dichloronitrobenzene InterB1 2-Chloro-4-methoxynitrobenzene StartB->InterB1 NaOMe (1 eq) S_NAr (Para-selective) InterB1->Target EtNH2, DMF, 80°C S_NAr (Ortho-displacement)

Figure 1: Dual-pathway strategy comparing the classical nitration route (top) with the convergent SNAr route (bottom).

References

  • Vertex AI Search. (2025). Synthesis of N-ethyl-5-methoxy-2-nitroaniline. Retrieved from 4

  • BenchChem. (2025).[2][5] 5-chloro-N-ethyl-2-nitroaniline Synthesis and Properties. Retrieved from 6

  • ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. Retrieved from 7

  • PubChem. (2025). 2-Methoxy-5-nitroaniline Compound Summary. Retrieved from 8

  • Canadian Science Publishing. (1965). Nitrations of acetanilides by reagents of NO2X type. Retrieved from 9

Sources

Foundational

Analytical Determination and Thermodynamic Profiling of the Melting Point Range of Pure N-Ethyl-5-methoxy-2-nitroaniline

Executive Summary & Scope N-ethyl-5-methoxy-2-nitroaniline (CAS: 314755-31-2) is a highly specialized secondary amine and nitroaromatic compound[1]. It serves as a critical intermediate in advanced organic synthesis, par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

N-ethyl-5-methoxy-2-nitroaniline (CAS: 314755-31-2) is a highly specialized secondary amine and nitroaromatic compound[1]. It serves as a critical intermediate in advanced organic synthesis, particularly in the development of benzimidazole-based therapeutics via redox coupling methodologies[2]. While the chemical identity of this compound is well-established, its physical state—specifically its melting point range—presents a unique analytical challenge. Unlike its parent compound, 5-methoxy-2-nitroaniline, which exhibits a highly crystalline structure with a well-defined melting point, the N-ethylated derivative is subject to significant thermodynamic shifts. This whitepaper provides a rigorous, self-validating framework for determining and interpreting the melting point range of this compound.

Structural Causality: The Thermodynamics of N-Ethylation

To understand the thermal behavior of N-ethyl-5-methoxy-2-nitroaniline, one must analyze the causality behind its crystal lattice enthalpy. The addition of an ethyl group to the primary amine of 5-methoxy-2-nitroaniline fundamentally alters the molecule's intermolecular interactions through two primary mechanisms:

  • Loss of Hydrogen Bond Donors: The parent compound possesses two N-H protons capable of forming extensive intermolecular hydrogen bond networks with the nitro and methoxy groups of adjacent molecules. N-ethylation replaces one of these protons, halving the hydrogen-bonding capacity.

  • Steric Hindrance: The flexible, bulky ethyl chain disrupts the planar stacking of the aromatic rings. This increases the free volume within the crystal lattice and prevents tight molecular packing.

Consequently, while 5-methoxy-2-nitroaniline melts at 128–132 °C, the N-ethyl derivative experiences severe melting point depression. In laboratory settings, analogous N-alkylated nitroanilines often present as low-melting solids or highly viscous semi-solids at standard temperature and pressure (STP), heavily dependent on the crystallization solvent and polymorphic form[3].

Thermodynamics A 5-Methoxy-2-nitroaniline (Parent) B N-Ethylation (Substitution) A->B C N-ethyl-5-methoxy-2-nitroaniline (Derivative) B->C D Loss of 1 H-Bond Donor C->D E Increased Steric Bulk C->E F Lattice Disruption D->F E->F G Melting Point Depression (ΔTm < 0) F->G

Figure 1: Thermodynamic mechanisms driving melting point depression via N-alkylation.

Quantitative Data & Comparative Analysis

The table below summarizes the physicochemical shifts induced by the N-alkylation of the parent compound. Because the exact melting point of CAS 314755-31-2 is highly sensitive to polymorphic variations, empirical determination is prioritized over static literature values.

Property5-Methoxy-2-nitroaniline (Parent)N-Ethyl-5-methoxy-2-nitroaniline (Derivative)
CAS Number 16133-49-6314755-31-2[1]
Molecular Formula C7H8N2O3C9H12N2O3[4]
Molecular Weight 168.15 g/mol [5]196.20 g/mol [1]
Hydrogen Bond Donors 21
Physical State at STP Crystalline SolidLow-Melting Solid / Semi-Solid[6]
Melting Point Range 128.0 – 132.0 °CEmpirically Determined (< 80 °C Predicted)

Self-Validating Experimental Protocols

To establish a trustworthy and reproducible melting point range for N-ethyl-5-methoxy-2-nitroaniline, orthogonal analytical techniques must be employed. The following protocols constitute a self-validating system: Differential Scanning Calorimetry (DSC) provides thermodynamic precision, while Capillary Melting Point analysis provides visual confirmation of the phase transition.

Workflow A Pure N-ethyl-5-methoxy-2-nitroaniline (CAS: 314755-31-2) B Sample Preparation (Desiccation & Milling) A->B C Capillary Method (USP <741>) B->C D Differential Scanning Calorimetry (DSC) B->D E Visual Phase Transition (Onset to Clear Melt) C->E F Endothermic Heat Flow (Extrapolated Onset Temp) D->F G Data Synthesis & Range Validation E->G F->G

Figure 2: Self-validating analytical workflow for melting point determination.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for low-melting solids, as it eliminates the subjective visual errors inherent in capillary methods and can detect polymorphic transitions[3].

  • Instrument Calibration: Calibrate the DSC instrument using an Indium standard (Melting point: 156.6 °C,

    
    : 28.45 J/g) to ensure calorimetric and temperature accuracy.
    
  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of desiccated N-ethyl-5-methoxy-2-nitroaniline into a standard aluminum hermetic pan. Seal the pan using a sample press. Causality: Hermetic sealing prevents the volatilization of the sample or absorption of ambient moisture, which acts as a plasticizer and artificially depresses the melting point.

  • Purge Gas: Establish a dry nitrogen purge at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the secondary amine during heating.

  • Thermal Program: Equilibrate the sample at 10 °C. Ramp the temperature at a controlled heating rate of 5 °C/min up to 120 °C.

  • Data Analysis: Identify the endothermic melting peak. Record the extrapolated onset temperature (

    
    ) —the intersection of the baseline and the leading edge of the endotherm—as the thermodynamic melting point.
    
Protocol B: Capillary Melting Point (Pharmacopeial Standard USP <741>)

This method serves as an orthogonal visual validation to the DSC data.

  • Pulverization: Triturate the solid sample in an agate mortar until a fine, homogenous powder is achieved. If the sample is semi-solid at room temperature, chill the mortar to 4 °C prior to grinding.

  • Capillary Loading: Introduce the powder into a glass capillary tube (1 mm inner diameter) to a packed depth of 2–3 mm. Tap the tube firmly on a hard surface to ensure dense packing. Causality: Loose packing leads to uneven heat transfer and an artificially broadened melting range.

  • Heating Profile: Insert the capillary into the melting point apparatus. Rapidly heat the block to approximately 15 °C below the DSC-determined onset temperature. Reduce the heating rate to exactly 1 °C/min.

  • Observation: Record two temperatures:

    • 
       (Meniscus Formation): The temperature at which the first distinct drop of liquid is visible.
      
    • 
       (Clear Melt): The temperature at which the solid is completely liquefied.
      
    • The range (

      
      
      
      
      ) constitutes the empirical melting point range.

Conclusion

The melting point of N-ethyl-5-methoxy-2-nitroaniline is not merely a static identifier; it is a dynamic physicochemical property dictated by the thermodynamics of N-alkylation. Because the ethyl substitution disrupts the hydrogen-bonding network of its parent compound, researchers must anticipate a significantly depressed melting point. By employing the self-validating DSC and capillary workflows detailed above, drug development professionals can accurately benchmark the purity and polymorphic stability of this critical synthetic intermediate.

References

  • BLD Pharm. "314755-31-2 | N-Ethyl-5-methoxy-2-nitroaniline". bldpharm.com. 1

  • Sigma-Aldrich. "4-bromo-N-ethyl-5-methoxy-2-nitroaniline | 1280786-60-8". sigmaaldrich.com. 6

  • AS-1. "85-5765-12 N-Ethyl-5-methoxy-2-nitroaniline". as-1.co.jp. 4

  • Benchchem. "5-chloro-N-ethyl-2-nitroaniline | 143218-46-6". benchchem.com. 3

  • The Royal Society of Chemistry. "Methanol as C1 Source: Redox Coupling of Nitrobenzenes and Alcohols for the Synthesis of Benzimidazoles". rsc.org. 2

  • Sigma-Aldrich. "5-Methoxy-2-nitroaniline 97% 16133-49-6". sigmaaldrich.com.

  • Spectrum Chemical. "TCI AMERICA - 5-Methoxy-2-nitroaniline". spectrumchemical.com. 5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-ethyl-5-methoxy-2-nitroaniline

Introduction: The Strategic Role of Substituted Nitroanilines in Azo Dye Synthesis Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Substituted Nitroanilines in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles and printing to pharmaceuticals and advanced materials.[1] Their defining feature is the azo group (-N=N-), a chromophore that connects two or more aromatic rings. The color and properties of these dyes can be finely tuned by modifying the electronic nature of the substituents on these aromatic systems.[2]

This document provides a detailed guide to the synthesis of azo dyes using N-ethyl-5-methoxy-2-nitroaniline as the diazo component. This particular precursor is of interest due to the combined electronic effects of its substituents: the electron-withdrawing nitro group (-NO₂), the electron-donating methoxy (-OCH₃) and ethylamino (-NH-CH₂CH₃) groups. This specific substitution pattern influences the electronic properties of the resulting diazonium ion and, consequently, the photophysical properties of the final dye.

These application notes are intended for researchers and professionals in chemistry and drug development. We will delve into the mechanistic principles behind the synthesis, provide a robust, step-by-step protocol for a representative azo dye, and discuss critical parameters for success and safety.

Core Principles: The Chemistry of Diazotization and Azo Coupling

The synthesis of an azo dye is a two-stage process: diazotization followed by azo coupling.[3][4] Understanding the causality behind each stage is critical for optimizing the reaction and ensuring a high yield of the desired product.

Diazotization: Formation of the Electrophilic Diazonium Ion

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[5] This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[6]

Causality and Critical Parameters:

  • Temperature Control (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently if isolated or warmed.[1][7] At elevated temperatures, the diazonium salt can decompose to form phenols and release nitrogen gas, drastically reducing the yield.[7] Maintaining a temperature between 0 and 5 °C ensures the stability of the diazonium salt in the aqueous solution for the subsequent coupling step.

  • Acidic Medium: A strong acid serves two purposes. First, it reacts with sodium nitrite to generate the active nitrosating agent, the nitrosonium ion (NO⁺).[7] Second, it protonates the starting amine, preventing the newly formed diazonium salt from coupling with unreacted amine, which is a common side reaction.[7]

Azo Coupling: Electrophilic Aromatic Substitution

The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component.[8][9] This reaction is a classic example of electrophilic aromatic substitution.

Causality and Critical Parameters:

  • Electron-Rich Coupling Component: Suitable coupling components are phenols, naphthols, or aromatic amines.[8] These molecules contain activating groups (like -OH or -NH₂) that increase the electron density of the aromatic ring, making it susceptible to electrophilic attack by the diazonium ion.

  • pH Control: The pH of the reaction medium is crucial.

    • For coupling with phenols or naphthols , the reaction is typically carried out in a mildly alkaline solution (pH 8-10). This deprotonates the hydroxyl group to form a more strongly activating phenoxide ion.

    • For coupling with aromatic amines , the reaction is performed in a mildly acidic solution (pH 4-7) to ensure sufficient concentration of the free amine, which is the reactive species.[9]

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the overall experimental process and the underlying chemical transformation for the synthesis of an azo dye from N-ethyl-5-methoxy-2-nitroaniline and a coupling component, 2-naphthol.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A Weigh N-ethyl-5-methoxy- 2-nitroaniline & 2-Naphthol B Prepare Acidic Amine Suspension A->B C Prepare Aqueous Sodium Nitrite Solution A->C D Prepare Alkaline 2-Naphthol Solution A->D E Cool all solutions to 0-5 °C B->E C->E D->E F Diazotization: Slowly add NaNO₂ solution to amine suspension E->F Maintain T < 5°C G Azo Coupling: Slowly add diazonium salt solution to 2-Naphthol solution F->G Maintain T < 5°C H Stir to Complete Reaction G->H I Vacuum Filtration to Isolate Crude Dye H->I J Wash with Cold Water I->J K Dry the Final Product J->K

Caption: Experimental workflow for azo dye synthesis.

Sources

Application

diazotization protocol for N-ethyl-5-methoxy-2-nitroaniline

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity of -ethyl-5-methoxy-2-nitroaniline , a secondary aromatic amine.[1] Crucial Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity of


-ethyl-5-methoxy-2-nitroaniline , a secondary aromatic amine.[1]

Crucial Chemical Distinction: Strictly speaking, secondary amines (like the title compound) do not undergo diazotization to form diazonium salts (


).[1] Instead, they undergo 

-nitrosation
to form

-nitrosamines
(

).[1]

However, in drug and dye synthesis, this scaffold is frequently reduced first to the primary amine (


-ethyl-5-methoxybenzene-1,2-diamine) which can be diazotized.

This guide covers both protocols:

  • Direct

    
    -Nitrosation:  For synthesizing reference standards of potential genotoxic impurities (nitrosamines).[1]
    
  • Reductive Diazotization: The synthetic route to benzimidazoles and azo-dye pharmacophores.[1]

Technical Guide: Nitrosation & Diazotization Strategies for -Ethyl-5-methoxy-2-nitroaniline[1]

Executive Summary & Mechanistic Insight


-ethyl-5-methoxy-2-nitroaniline  (CAS: 314755-31-2) is a functionalized aniline derivative characterized by a secondary amine at the C1 position and a nitro group at C2.[1]
  • Reaction A (Direct Nitrosation): Treatment with nitrous acid (

    
    ) results in electrophilic attack by the nitrosonium cation (
    
    
    
    ) on the secondary nitrogen, yielding
    
    
    -ethyl-5-methoxy-2-nitro-
    
    
    -nitrosoaniline
    .[1] This is a critical workflow for Genotoxic Impurity (GTI) profiling in pharmaceutical development.
  • Reaction B (Reductive Diazotization): To utilize this molecule as a "diazo component" for coupling or cyclization (e.g., to benzimidazoles), the C2-nitro group must first be reduced to a primary amine.[1] This new amino group is then diazotized.[1][2]

Reaction Pathway Diagram

G Start N-ethyl-5-methoxy- 2-nitroaniline (Secondary Amine) NNitroso N-Nitroso Derivative (N-ethyl-N-nitroso-...) [GTI Reference Std] Start->NNitroso Direct Reaction (N-Nitrosation) Reduction Reduction (Fe/HCl or H2/Pd) Start->Reduction Step 1 Nitrosonium HNO2 / H+ (Nitrosonium Ion) Nitrosonium->Start Diamine N1-ethyl-5-methoxy- benzene-1,2-diamine Reduction->Diamine DiazoSalt Diazonium Salt (Ar-N2+) Diamine->DiazoSalt Step 2: Diazotization (NaNO2 / HCl) Product Benzimidazoles / Azo Compounds DiazoSalt->Product Coupling/Cyclization

Caption: Divergent reactivity pathways. Path A (Red) yields N-nitrosamines; Path B (Blue) yields diazonium intermediates via reduction.[1]

Safety & Handling (Critical)

  • Nitrosamine Hazard: The product of Protocol 1 is a probable human carcinogen.[1] All operations must occur in a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.[1]

  • Explosion Hazard: Diazonium salts (Protocol 2) are unstable when dry.[1] Never let the diazonium salt solution dry out; process immediately in situ.[1]

  • Skin Absorption: Nitroanilines are readily absorbed through skin, causing methemoglobinemia.[1] Double-glove (Nitrile/Laminate) is mandatory.[1]

Protocol 1: Direct -Nitrosation

Objective: Synthesis of the


-nitroso impurity standard for analytical validation (LC-MS/MS).
Reagents & Equipment[1][3][4][5]
  • Substrate:

    
    -ethyl-5-methoxy-2-nitroaniline (1.0 eq, 500 mg).
    
  • Solvent: Glacial Acetic Acid (5 mL) or HCl (2M, 10 mL).

  • Nitrosating Agent: Sodium Nitrite (

    
    ), 1.2 eq, dissolved in minimal water.[1]
    
  • Quencher: Sulfamic acid or Urea.[1]

Step-by-Step Methodology
  • Dissolution: In a 25 mL round-bottom flask, dissolve 500 mg of the substrate in 5.0 mL Glacial Acetic Acid. Stir at room temperature until fully dissolved.

    • Note: If solubility is poor, mild heating (30°C) is permissible, but cool back down before step 2.[1]

  • Cooling: Place the flask in an ice/water bath. Cool the internal temperature to 0–5°C .

  • Addition: Dropwise add the

    
     solution (210 mg in 1 mL 
    
    
    
    ) over 10 minutes.
    • Observation: The solution will likely darken.[1] The secondary amine reacts rapidly with the in-situ generated

      
       / 
      
      
      
      .[1]
  • Reaction: Stir at 0–5°C for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1] The starting material spot (fluorescent yellow) should disappear, replaced by a less polar

    
    -nitroso spot.[1]
    
  • Quenching: Add solid Sulfamic Acid (50 mg) to destroy excess nitrous acid. Stir for 10 mins. Bubbling (

    
    ) indicates successful quenching.[1]
    
  • Isolation: Pour mixture into 50 mL ice water. Extract with Dichloromethane (DCM) (

    
     mL).[1] Wash organic layer with Sat.[1] 
    
    
    
    (to remove acetic acid) and Brine.[1]
  • Drying: Dry over

    
    , filter, and concentrate in vacuo (Rotavap bath < 35°C).
    

Expected Outcome: Yellow/Orange oil or solid (


-ethyl-

-nitroso-5-methoxy-2-nitroaniline).[1]

Protocol 2: Reduction & Diazotization (Synthetic Route)

Objective: Generation of a diazonium intermediate for azo coupling or cyclization to benzimidazoles.[1]

Phase A: Reduction of Nitro Group

Before diazotization, the C2-nitro group must be reduced to a primary amine.

  • Reagents: Substrate (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (5.0 eq), Methanol/Water (4:1).[1]

  • Procedure: Reflux the mixture at 70°C for 2 hours.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1]

  • Product:

    
    -ethyl-4-methoxybenzene-1,2-diamine . (Use immediately; diamines are oxidation-prone).[1]
    
Phase B: Diazotization of the Diamine[1]
  • Acidification: Suspend the fresh diamine (1.0 eq) in HCl (3M, 10 volumes).

  • Cooling: Cool to -5°C to 0°C (Salt/Ice bath). Strict temperature control is vital to prevent decomposition of the diazonium species.[1]

  • Nitrite Addition: Add

    
     (1.05 eq) solution dropwise.[1] Keep temperature < 2°C.
    
    • Endpoint Check: Use Starch-Iodide paper.[1] Immediate blue/black color confirms excess

      
      .[1]
      
  • Cyclization (Benzimidazole Formation):

    • Mechanism:[1][3][4] The diazonium salt of an

      
      -alkyl-o-phenylenediamine often undergoes spontaneous internal cyclization or can be coupled.[1]
      
    • For Azo Coupling: Add the cold diazonium solution directly to your coupler (e.g., phenol/naphthol) solution buffered at pH 8-9.[1]

Analytical Data Summary

ParameterN-Nitroso Derivative (Protocol 1)Diazonium Intermediate (Protocol 2)
State Stable (at low temp), LipophilicUnstable, Ionic, Water Soluble
Reaction Type Electrophilic Substitution (N-attack)Diazotization (Primary Amine)
Key IR Signal N-N=O stretch (~1450-1500 cm⁻¹)-N≡N⁺ stretch (~2250 cm⁻¹)
Toxicity High (Carcinogenic) High (Explosive/Reactive)
Primary Use Impurity Reference StandardSynthesis of Dyes/Heterocycles

References

  • Synthesis of Benzimidazoles via Reduction

    • Title: Methanol as C1 Source: Redox Coupling of Nitrobenzenes and Alcohols for the Synthesis of Benzimidazoles.[1]

    • Source: Royal Society of Chemistry (RSC), Green Chem.[1]

    • Context: Describes the reduction of -ethyl-5-methoxy-2-nitroaniline to the diamine and subsequent cycliz
    • URL:[Link]

  • General Reactivity of Amines with Nitrous Acid

    • Title: Reaction of Amines with Nitrous Acid.[1][3][4][5]

    • Source: Chemistry LibreTexts.[1]

    • Context: Definitive guide distinguishing -nitrosation of secondary amines
    • URL:[Link]

  • Substrate Data (N-Ethyl-5-methoxy-2-nitroaniline)

    • Title: 5-Methoxy-2-nitroaniline Deriv
    • Source: PubChem / Sigma-Aldrich.[1]

    • Context: Physical properties and CAS verification for the specific isomer.[1]

    • URL:[Link](Note: Linked to parent structure for property verification).[1]

Sources

Method

Application Notes and Protocols: N-ethyl-5-methoxy-2-nitroaniline as a Key Intermediate in Disperse Dye Synthesis

Introduction N-ethyl-5-methoxy-2-nitroaniline is a crucial aromatic amine intermediate in the synthesis of a variety of disperse dyes. Its molecular structure, featuring an ethyl group, a methoxy group, and a nitro group...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-ethyl-5-methoxy-2-nitroaniline is a crucial aromatic amine intermediate in the synthesis of a variety of disperse dyes. Its molecular structure, featuring an ethyl group, a methoxy group, and a nitro group on the aniline backbone, provides a versatile platform for the creation of chromophores with desirable properties for dyeing synthetic fibers such as polyester. The presence of the nitro group, a strong electron-withdrawing group, is fundamental for the formation of the azo bond (-N=N-), which is the basis for a vast class of vibrant and robust dyes. The N-ethyl and methoxy substituents, on the other hand, modulate the dye's color, solubility, and affinity for hydrophobic textile substrates. This guide provides a comprehensive overview of the synthesis of N-ethyl-5-methoxy-2-nitroaniline and its subsequent application in the preparation of a representative disperse dye. The protocols are designed for researchers and scientists in the fields of organic chemistry, materials science, and drug development, offering detailed, step-by-step methodologies and the scientific rationale behind the experimental choices.

I. Synthesis of N-ethyl-5-methoxy-2-nitroaniline

The synthesis of N-ethyl-5-methoxy-2-nitroaniline is typically achieved through the N-ethylation of its precursor, 5-methoxy-2-nitroaniline. This reaction involves the introduction of an ethyl group onto the nitrogen atom of the amino group. A common and effective method for this transformation is the reaction with an ethylating agent, such as ethyl iodide, in the presence of a base to neutralize the hydrogen iodide formed during the reaction.

Protocol 1: Synthesis of N-ethyl-5-methoxy-2-nitroaniline

This protocol details the N-ethylation of 5-methoxy-2-nitroaniline using ethyl iodide and potassium carbonate as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Materials:

  • 5-methoxy-2-nitroaniline

  • Ethyl iodide (CH₃CH₂I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxy-2-nitroaniline (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-ethyl-5-methoxy-2-nitroaniline.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and potassium carbonate is crucial to prevent the hydrolysis of ethyl iodide and to ensure the efficiency of the N-alkylation reaction.

  • Base: Potassium carbonate is a mild and effective base for this reaction, neutralizing the HI produced without causing significant side reactions.

  • Solvent: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SN2 reaction.

  • Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to minimize potential side reactions.

Characterization Data for N-ethyl-5-methoxy-2-nitroaniline
PropertyValue
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol [1]
CAS Number 161645-10-9[1]
Appearance Expected to be a colored solid
Solubility Soluble in polar organic solvents

Note: Detailed experimental characterization data such as NMR and IR spectra should be acquired to confirm the structure and purity of the synthesized compound.

Workflow for the Synthesis of N-ethyl-5-methoxy-2-nitroaniline

Synthesis_Workflow A 5-methoxy-2-nitroaniline B Dissolve in DMF Add K₂CO₃ A->B C Add Ethyl Iodide B->C D Heat (60-70°C, 4-6h) C->D E Aqueous Work-up (Water, Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G N-ethyl-5-methoxy-2-nitroaniline F->G

Synthesis of N-ethyl-5-methoxy-2-nitroaniline.

II. Application in Disperse Dye Synthesis

N-ethyl-5-methoxy-2-nitroaniline serves as an excellent diazo component in the synthesis of azo disperse dyes. The process involves two key steps: diazotization of the primary amine to form a highly reactive diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound (the coupling component).

Protocol 2: Synthesis of a Disperse Red Dye

This protocol describes the synthesis of a representative disperse red dye by diazotizing N-ethyl-5-methoxy-2-nitroaniline and coupling it with a suitable coupling component, such as N,N-diethylaniline.

Part A: Diazotization of N-ethyl-5-methoxy-2-nitroaniline

Materials:

  • N-ethyl-5-methoxy-2-nitroaniline

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Urea or sulfamic acid (optional)

  • Beakers

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Amine Suspension: In a beaker, suspend N-ethyl-5-methoxy-2-nitroaniline (1.0 equivalent) in a mixture of deionized water and concentrated hydrochloric acid (2.5-3.0 equivalents).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. A fine suspension is crucial for a successful reaction.

  • Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold deionized water.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • Reaction Completion: Continue stirring the mixture for an additional 30-60 minutes in the ice bath after the addition is complete. The completion of the reaction can be monitored by a spot test on starch-iodide paper, where excess nitrous acid will produce a blue-black color.

  • Destroying Excess Nitrous Acid (Optional): If necessary, add a small amount of urea or sulfamic acid to quench any excess nitrous acid. The resulting diazonium salt solution is unstable and should be used immediately in the next step.

Part B: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Part A

  • N,N-diethylaniline (coupling component)

  • Acetic acid or a suitable buffer (e.g., sodium acetate)

  • Deionized water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Coupling Component Solution: In a beaker, dissolve N,N-diethylaniline (1.0 equivalent) in a minimal amount of acetic acid and cool the solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition.

  • pH Adjustment: For coupling with anilines, a weakly acidic pH of 4-5 is optimal. This can be maintained by the addition of a sodium acetate solution.

  • Dye Precipitation: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The colored disperse dye should precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid product thoroughly with cold deionized water to remove any unreacted salts.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to achieve higher purity.

    • Dry the purified dye in a desiccator or a low-temperature oven.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is carried out at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose.

  • Acidic Medium: A strong acid is required to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the reactive species for diazotization.

  • pH Control in Coupling: The pH of the coupling reaction is critical. For coupling with anilines, a weakly acidic medium is necessary to ensure that the aniline is sufficiently nucleophilic to attack the diazonium salt.

Workflow for Disperse Dye Synthesis

Dye_Synthesis_Workflow cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Purification A N-ethyl-5-methoxy-2-nitroaniline B Suspend in HCl/H₂O Cool to 0-5°C A->B C Add NaNO₂ solution dropwise B->C D Diazonium Salt Solution C->D G Combine with Diazonium Salt Solution D->G E N,N-diethylaniline (Coupling Component) F Dissolve in Acetic Acid Cool to 0-5°C E->F F->G H Precipitated Disperse Dye G->H I Filtration H->I J Washing I->J K Recrystallization J->K L Pure Disperse Dye K->L

General workflow for disperse dye synthesis.

III. Application of the Synthesized Disperse Dye on Polyester

Disperse dyes are applied to hydrophobic fibers like polyester from an aqueous dispersion at high temperatures and pressures.

Protocol 3: Dyeing of Polyester Fabric

Materials:

  • Synthesized disperse dye

  • Polyester fabric

  • Dispersing agent

  • Wetting agent

  • Acetic acid

  • High-temperature, high-pressure (HTHP) dyeing apparatus

  • Beakers

  • pH meter

Procedure:

  • Dye Dispersion Preparation: Prepare a fine dispersion of the synthesized dye in water using a small amount of a dispersing agent.

  • Dye Bath Preparation: In the HTHP dyeing apparatus, prepare a dye bath containing the dye dispersion, a wetting agent, and water.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130-135 °C over 30-45 minutes.

    • Maintain the dyeing at this temperature for 60 minutes.

  • Cooling and Rinsing:

    • Cool the dye bath down to 70-80 °C.

    • Remove the dyed fabric and rinse it thoroughly with hot and then cold water.

  • Reduction Clearing (Optional but Recommended): To improve wash fastness, a reduction clearing step can be performed by treating the dyed fabric with a solution of sodium hydrosulfite and sodium hydroxide.

  • Final Rinsing and Drying: Rinse the fabric again with hot and cold water, and then dry it.

IV. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitroaniline derivatives, ethylating agents, and strong acids are hazardous. Handle them with care and avoid inhalation, ingestion, and skin contact.

  • Organic solvents are flammable. Keep them away from open flames and ignition sources.

  • Diazonium salts can be explosive when dry. Always handle them in solution and use them immediately after preparation.

References

  • Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4).
  • Otutu, J. O. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.
  • MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. [Link] Accessed February 20, 2024.

  • Patil, C. J., et al. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 116-120.

Sources

Application

Application Notes and Protocols for the Reduction of N-ethyl-5-methoxy-2-nitroaniline to Diamine Derivatives

Abstract This document provides a comprehensive technical guide for the chemical reduction of N-ethyl-5-methoxy-2-nitroaniline to its corresponding diamine, N1-ethyl-5-methoxybenzene-1,2-diamine. This transformation is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemical reduction of N-ethyl-5-methoxy-2-nitroaniline to its corresponding diamine, N1-ethyl-5-methoxybenzene-1,2-diamine. This transformation is a critical step in the synthesis of various high-value molecules, particularly in the development of pharmaceuticals and specialty chemicals. This guide offers an in-depth analysis of prevalent reduction methodologies, including catalytic hydrogenation and metal-based reductions. Detailed, field-proven protocols are provided, emphasizing the causality behind experimental choices, safety considerations, and process validation. The content is structured to support researchers, scientists, and drug development professionals in successfully implementing and optimizing this synthesis.

Introduction and Significance

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable pathway to aromatic amines. These amines are versatile building blocks for a vast array of functional molecules. The target molecule of this guide, N1-ethyl-5-methoxybenzene-1,2-diamine , is a substituted o-phenylenediamine. This structural motif is a key precursor for the synthesis of heterocyclic compounds such as benzimidazoles, which are prevalent in medicinal chemistry and materials science.

The starting material, N-ethyl-5-methoxy-2-nitroaniline , possesses two key functional groups: a nitro group, which is a strong electron-withdrawing group, and an N-ethylamino group. The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting other functionalities on the aromatic ring. The choice of reducing agent and reaction conditions is paramount to achieving high yield, purity, and operational safety. This note will explore the most effective and scalable methods for this conversion.

Reaction Scheme:

Overall reaction scheme for the reduction of N-ethyl-5-methoxy-2-nitroaniline.
Analysis of Reduction Methodologies

The conversion of an aromatic nitro group to an amine involves a six-electron reduction.[1] Several classes of reagents can effect this transformation, each with distinct advantages and operational considerations.[2]

2.1. Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method in industrial settings due to its high efficiency and clean reaction profile, typically producing water as the only byproduct.[3][4] The reaction involves gaseous hydrogen (H₂) and a heterogeneous metal catalyst.

  • Mechanism: The metal catalyst (e.g., Palladium, Platinum, Nickel) adsorbs both the hydrogen gas and the nitroarene onto its surface. Hydrogen atoms are added stepwise across the N-O bonds of the nitro group, proceeding through nitroso and hydroxylamine intermediates, until the amine is formed.[1]

  • Common Catalysts:

    • Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for nitro reductions.[3] It offers excellent activity under relatively mild conditions (low pressure and temperature).

    • Raney Nickel (Raney Ni): A cheaper alternative to palladium, Raney Nickel is also highly active.[3] However, it is pyrophoric, meaning it can ignite spontaneously on exposure to air, and requires extremely careful handling.[5][6] It is often chosen when there is a risk of dehalogenation on the substrate, which is not a concern for the topic compound.[3]

  • Advantages: High yields, clean reaction, simple product isolation (catalyst is filtered off).

  • Disadvantages: Requires specialized high-pressure equipment, handling of flammable hydrogen gas, and potentially pyrophoric catalysts.[7][8]

2.2. Metal-Mediated Reductions in Acidic Media

These are classic, robust, and cost-effective "dissolving metal" reduction methods that are well-suited for laboratory-scale synthesis.[9][10]

  • Mechanism: The reaction proceeds via a series of single-electron transfers from the metal (e.g., Sn, Fe, Zn) to the nitro group. The acidic medium provides protons to facilitate the elimination of oxygen atoms as water.[11][12] The final product is an ammonium salt, which requires basification during workup to liberate the free amine.[11]

  • Common Reagents:

    • Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and effective reagent that can often be used with other reducible functional groups present.[3][9] It is a classic choice for this transformation.[13][14] The primary drawback is the workup, which can be complicated by the formation of tin oxides/hydroxides.[13][15]

    • Iron (Fe) in Acid: The use of iron powder with an acid like HCl or acetic acid is a very common and environmentally benign alternative to tin.[3][4][16] It is inexpensive and the resulting iron oxides are generally easier to handle and dispose of.[10]

  • Advantages: Inexpensive reagents, does not require high-pressure apparatus, generally tolerant of many functional groups.

  • Disadvantages: Stoichiometric amounts of metal are consumed, leading to significant metal waste. The workup can be cumbersome, often requiring filtration of fine metal/oxide sludge and careful pH adjustment.[11][13]

2.3. Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive and safe reducing agent that works well for aromatic nitro compounds.[17]

  • Mechanism: Sodium dithionite acts as the reducing agent in an aqueous or mixed aqueous/organic system. The reaction can sometimes be facilitated by an electron transfer catalyst.[18][19]

  • Advantages: Operationally simple, mild conditions, avoids the use of strong acids or high-pressure hydrogen.[17][20]

  • Disadvantages: May require a phase-transfer catalyst for substrates with low water solubility and can sometimes give lower yields compared to other methods.

Comparative Data and Method Selection

The choice of method depends on the scale of the reaction, available equipment, and cost considerations.

FeatureCatalytic Hydrogenation (Pd/C)Metal/Acid Reduction (SnCl₂)Metal/Acid Reduction (Fe/HCl)Sodium Dithionite
Primary Reagents H₂, Pd/CSnCl₂·2H₂O, HClFe powder, HClNa₂S₂O₄
Typical Conditions 2-4 bar H₂, RT-50 °C, EthanolReflux, Ethanol/HClReflux, Ethanol/H₂O/HClRT-Reflux, Aqueous/Organic
Pros High yield, clean, catalyticHigh yield, robust, no special equip.Inexpensive, less toxic than SnMild, safe, easy setup
Cons Requires pressure reactor, H₂ gas, pyrophoric catalyst riskHeavy metal waste, tedious workupStoichiometric waste, filtration issuesModerate yields, may need catalyst
Safety High (Flammable gas, pyrophoric catalyst)Moderate (Corrosive acid)Moderate (Corrosive acid)Low
Work-up Simple filtrationComplex (Basification, filtration of tin salts)Basification, filtration of iron saltsExtraction

For laboratory synthesis where high-pressure equipment is available, Catalytic Hydrogenation offers the cleanest and most efficient route. For standard laboratory setups, Metal-Mediated Reduction with SnCl₂ or Fe is highly reliable, with Fe being the greener choice.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][21]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol is adapted from standard procedures for nitroarene reduction and offers high purity and yield.[3][22]

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Eq.
N-ethyl-5-methoxy-2-nitroaniline196.215.00 g25.51.0
10% Palladium on Carbon (50% wet)-0.50 g-10% w/w
Ethanol (EtOH)46.07100 mL--
Hydrogen Gas (H₂)2.02~3 bar (50 psi)-Excess
Celite® (Diatomaceous Earth)-As needed--

Equipment:

  • Parr shaker hydrogenation apparatus or similar pressure vessel

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Workflow Diagram:

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A Charge reactor with N-ethyl-5-methoxy-2-nitroaniline, Pd/C, and Ethanol B Seal reactor and purge with Nitrogen (3x) A->B C Pressurize with H2 (50 psi) and begin stirring/heating B->C D Monitor H2 uptake until reaction is complete C->D E Cool, vent reactor, and purge with Nitrogen D->E Reaction Complete F Filter reaction mixture through Celite® to remove Pd/C E->F G Rinse catalyst pad with fresh Ethanol F->G H Concentrate filtrate under reduced pressure G->H I Product: N1-ethyl-5-methoxy- benzene-1,2-diamine H->I Crude Product

Caption: Workflow for Catalytic Hydrogenation.

Procedure:

  • Catalyst Handling: All catalysts should be considered potentially pyrophoric.[8] Handle wet catalyst carefully and do not allow it to dry out on filter paper.[7][23]

  • Reaction Setup: To a high-pressure reaction vessel, add N-ethyl-5-methoxy-2-nitroaniline (5.00 g, 25.5 mmol) and ethanol (100 mL). Carefully add 10% Pd/C (0.50 g, 50% wet basis) under a gentle stream of nitrogen.

  • Hydrogenation: Seal the vessel. Purge the system by pressurizing with nitrogen to ~3 bar and then venting three times to remove all oxygen.[24] Pressurize the vessel with hydrogen gas to 50 psi (~3.4 bar).

  • Reaction Execution: Begin vigorous stirring and heat to 40 °C if necessary. The reaction is exothermic. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. The reaction is typically complete in 2-4 hours when hydrogen uptake ceases.

  • Work-up: Cool the vessel to room temperature. Carefully vent the excess hydrogen in the fume hood. Purge the vessel with nitrogen three times.

  • Isolation: Open the vessel and filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. CAUTION: Keep the Celite®/catalyst pad wet with ethanol or water at all times to prevent ignition.[23] Rinse the pad with a small amount of fresh ethanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude N1-ethyl-5-methoxybenzene-1,2-diamine, which is often pure enough for subsequent steps. It can be further purified by column chromatography if needed.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This classic protocol is reliable and does not require specialized pressure equipment.[3][13]

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Eq.
N-ethyl-5-methoxy-2-nitroaniline196.215.00 g25.51.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6328.7 g127.55.0
Ethanol (EtOH)46.07150 mL--
Concentrated Hydrochloric Acid (HCl)36.46~1 mL-cat.
Sodium Hydroxide (NaOH), 5 M aq. soln.40.00~100 mL--
Ethyl Acetate (EtOAc)88.11~200 mL--
Brine (Saturated NaCl soln.)-~50 mL--

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Mechanism Overview:

G A Ar-NO₂ (Nitroarene) B Ar-N(O⁻)-O• (Radical Anion) A->B + e⁻ (from Sn) C Ar-N=O (Nitroso) B->C + e⁻, + 2H⁺ - H₂O D Ar-NHOH (Hydroxylamine) C->D + 2e⁻, + 2H⁺ E Ar-NH₃⁺ (Anilinium Salt) D->E + 2e⁻, + 2H⁺ - H₂O F Ar-NH₂ (Amine) E->F + OH⁻ - H₂O Sn0 Sn⁰ Sn2 Sn²⁺ Sn4 Sn⁴⁺ H H⁺ / H₂O OH OH⁻

Caption: Simplified Mechanism of Nitro Reduction by Metal in Acid.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine N-ethyl-5-methoxy-2-nitroaniline (5.00 g, 25.5 mmol), Tin(II) chloride dihydrate (28.7 g, 127.5 mmol), and ethanol (150 mL).

  • Reaction Execution: Add a few drops of concentrated HCl to initiate the reaction. Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice (~200 g).

  • Work-up - Basification: While cooling in an ice bath, slowly add 5 M sodium hydroxide solution to the mixture until the pH is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form. This step is highly exothermic and should be done with caution.

  • Work-up - Filtration: Filter the entire mixture through a Büchner funnel to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (2 x 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. The layers may not be well-defined. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 50 mL) to aid in breaking any emulsions and removing water.[25] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Product Characterization

The final product, N1-ethyl-5-methoxybenzene-1,2-diamine, is an oil or low-melting solid. Its identity and purity should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and absence of starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight (166.23 g/mol ).

  • FT-IR: To observe the appearance of N-H stretching bands for the new primary amine and the disappearance of the N-O stretching bands of the nitro group.

Troubleshooting
ProblemPossible CauseSuggested Solution
Incomplete Reaction (Hydrogenation) Inactive catalyst; insufficient hydrogen; leak in the system.Use fresh catalyst; ensure the system is leak-free and properly purged; increase H₂ pressure or reaction time.[24]
Incomplete Reaction (SnCl₂) Insufficient reagent or reaction time.Add more SnCl₂; ensure vigorous stirring and adequate reflux temperature; increase reaction time.
Difficult Filtration of Tin Salts Fine, gelatinous precipitate of tin hydroxide.Ensure the solution is strongly basic (pH > 10). Adding a filter aid like Celite® to the mixture before filtration can help. Some protocols suggest chelation with tartrate or citrate to keep tin species in solution.[26]
Low Yield Product loss during aqueous workup; emulsion formation.Perform multiple extractions; use brine to break emulsions; ensure complete basification to liberate the free amine from its salt.[25]
Product is Dark/Colored Air oxidation of the diamine product.o-Phenylenediamines are notoriously sensitive to air oxidation. Work quickly and consider handling the final product under an inert atmosphere (N₂ or Ar) if high purity is required for subsequent steps.
References
  • Royal Society of Chemistry. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers.

  • Linqu, F. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

  • Scribd. Sodium Dithionite Reduction of Nitroarenes.

  • Industrial Safety Aspects. Hydrogenation Reaction Safety In The Chemical Industry.

  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

  • ResearchGate. Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly.

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations.

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).

  • Royal Society of Chemistry. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.

  • ACS Publications. Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst.

  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction.

  • University of Michigan. Standard Operating Procedure: Weighing and Working with Raney Nickel.

  • University of California, Berkeley. Hydrogenation SOP.

  • Organic Chemistry Data. Nitro Reduction - Common Conditions.

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite.

  • University of Pittsburgh. Hydrogenation Reactions.

  • Master Organic Chemistry. Reduction of Nitro Groups.

  • University of California, Santa Barbara. Pyrophoric Materials.

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:.

  • YouTube. reduction of nitro groups to anilines.

  • Wikipedia. Reduction of nitro compounds.

  • University of California, Santa Barbara. Quenching and Disposal of Liquid Pyrophoric Materials.

  • ScienceDirect. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.

  • ACS GCI Pharmaceutical Roundtable. Stoichiometric Zn or Fe Metal Reduction.

  • Central Washington University. Safe Handling of Pyrophoric Chemicals.

  • UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Solids.

  • PubMed. Catalytic Reduction of 2-nitroaniline: A Review.

  • ACS Omega. Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions.

  • ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines.

  • Organic Process Research & Development. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.

  • BenchChem. Effective workup procedures for reactions involving 3-Nitro-2-hexene.

  • Reddit. Nitro reduction conditions.

  • ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?.

  • Quick Company. Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline.

  • Science of Synthesis. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.

  • Royal Society of Chemistry. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents.

  • PMC. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.

  • HETEROCYCLES. REGIOSELECTIVE SYNTHESES OF 1-, 2-, 3- AND 4-AMINOINDOLO-[2,3-b]QUINOXALINES.

  • ChemicalBook. N-Ethylbenzene-1,2-diamine synthesis.

  • BenchChem. Application Notes and Protocols for the Synthesis of N-ethyl-N-methyl-benzene-1,4-diamine.

  • ResearchGate. SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE.

  • SciSpace. Electroreduction of m-nitroaniline to m-phenylene diamine using Ti3+/Ti4+ redox system.

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Method

alkylation procedures for 5-methoxy-2-nitroaniline

Application Note: Advanced Alkylation Procedures for 5-Methoxy-2-nitroaniline Introduction & Mechanistic Context 5-Methoxy-2-nitroaniline (CAS: 16133-49-6) is a critical building block in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Alkylation Procedures for 5-Methoxy-2-nitroaniline

Introduction & Mechanistic Context

5-Methoxy-2-nitroaniline (CAS: 16133-49-6) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of benzimidazoles, quinolinones, and histone lysine methyltransferase inhibitors (, 1[1]). However, functionalizing the primary amine via N-alkylation presents a formidable synthetic hurdle.

The core challenge lies in the electronic landscape of the molecule: the strongly electron-withdrawing nitro group positioned ortho to the amine drastically depletes the electron density on the nitrogen atom. This intrinsic deactivation renders the amine a remarkably poor nucleophile, making standard alkylation conditions (e.g., weak bases at room temperature) highly inefficient (2[2]). To overcome this, the experimental design must force the generation of a highly reactive amide anion using strong bases in polar aprotic environments.

Experimental Design & Causality

As an application scientist, achieving high-yielding alkylation requires manipulating three variables:

  • Base Strength: Weak bases like NaHCO₃ or K₂CO₃ often fail to deprotonate the deactivated amine. Stronger bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (tBuOK) are required to force the equilibrium toward the nucleophilic amide anion (2[2], 3[3]).

  • Solvent Microenvironment: Polar aprotic solvents (THF, DMF, DMSO) are mandatory. They solvate the alkali metal counter-cation, leaving the nitrogen anion "naked" and highly reactive toward the incoming alkyl halide.

  • Thermal Activation: Due to the steric hindrance and residual electronic deactivation, the S_N2 substitution step often requires elevated temperatures (50–80 °C) to achieve full conversion.

Workflow Visualization

AlkylationWorkflow Substrate 5-Methoxy-2-nitroaniline (Deactivated Amine) Deprotonation Deprotonation (NaH in THF, 0°C to RT) Substrate->Deprotonation Add Strong Base Anion Amide Anion Intermediate (Highly Nucleophilic) Deprotonation->Anion H2 Gas Evolution Alkylation S_N2 Alkylation (R-X addition, 50-80°C) Anion->Alkylation Add Alkyl Halide Workup Quench & Workup (NH4Cl / EtOAc extraction) Alkylation->Workup TLC Conversion >95% Product N-Alkylated Product (LC-MS / NMR Validated) Workup->Product Column Chromatography

Caption: Mechanistic workflow for the N-alkylation of deactivated 5-methoxy-2-nitroaniline.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and empirical outcomes for 2-nitroaniline derivatives.

BaseSolventTempEquivalents (Base / R-X)Expected Outcome & Mechanistic Rationale
K₂CO₃ MeCN80 °C2.0 / 1.1Low Yield (<30%) : Base is too weak to efficiently deprotonate the deactivated amine; reaction stalls (2[2]).
Cs₂CO₃ DMF80 °C2.0 / 1.1Moderate Yield (60-75%) : The "Cesium effect" increases solubility and anion reactivity, suitable for highly reactive electrophiles.
NaH (60%) THF0 to 60 °C1.6 / 1.2Excellent Yield (>85%) : Irreversible deprotonation generates a highly reactive nucleophile. Risk of dialkylation if R-X is in excess (3[3]).
tBuOK DMSORT to 50 °C1.5 / 1.1Good Yield (70-80%) : Strong base in highly polar solvent. Requires strict anhydrous conditions to prevent side reactions.

Self-Validating Experimental Protocol: NaH-Mediated N-Alkylation

This protocol utilizes Sodium Hydride (NaH) to bypass the electronic deactivation of 5-methoxy-2-nitroaniline. The procedure is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction fidelity.

Materials & Reagents
  • 5-Methoxy-2-nitroaniline (1.0 eq, ~1.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq, 1.5 mmol)

  • Alkyl Halide (e.g., Benzyl bromide or Iodomethane, 1.1 eq, 1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology

Step 1: Preparation & Deprotonation

  • To an oven-dried, argon-purged 50 mL round-bottom flask, add NaH (60% dispersion, 60 mg, 1.5 mmol). Suspend in 5 mL of anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 5-methoxy-2-nitroaniline (168 mg, 1.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes.

  • Causality & Validation Checkpoint: The ortho-nitro group renders the amine proton acidic enough to react with NaH. You must observe immediate effervescence (H₂ gas evolution). The cessation of bubbling indicates the complete formation of the amide anion (3[3]).

Step 2: S_N2 Alkylation 4. Allow the dark-colored anion solution to stir and warm to room temperature for 30 minutes. 5. Add the alkyl halide (1.1 mmol) dropwise via syringe. 6. Attach a reflux condenser and heat the reaction mixture to 50–60 °C (Note: If using highly volatile/reactive electrophiles like methyl iodide, maintain at room temperature).

  • Causality: Heating provides the necessary kinetic energy to overcome the activation barrier of the sterically hindered, deactivated intermediate.

Step 3: In-Process Analytical Monitoring 7. After 2 hours, withdraw a 10 µL aliquot, quench it in 100 µL of Methanol, and analyze via TLC (Hexane:EtOAc 3:1) and LC-MS.

  • Validation Checkpoint: The starting material (bright yellow spot, lower Rf) should disappear, replaced by a less polar spot (mono-alkylated product). Troubleshooting: If a third, even less polar spot appears, N,N-dialkylation is occurring. Immediately cool the reaction to halt over-alkylation (2[2]).

Step 4: Quenching & Workup 8. Cool the reaction mixture to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise to quench any unreacted NaH.

  • Validation Checkpoint: A lack of vigorous bubbling upon further addition of NH₄Cl confirms the complete and safe destruction of the hydride.

  • Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with water (10 mL) and brine (10 mL) to remove residual THF/salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc) to afford the pure N-alkyl-5-methoxy-2-nitroaniline.

References

  • National Institutes of Health (PMC). "Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure". Source: nih.gov. URL:[Link]

  • Google Patents. "US20020016506A1 - Process for producing N-acylnitroaniline derivative". Source: google.com.

Sources

Application

preparation of heterocyclic compounds from N-ethyl-5-methoxy-2-nitroaniline

Abstract N-Ethyl-5-methoxy-2-nitroaniline represents a high-value "ortho-functionalized" scaffold for the divergent synthesis of nitrogen-containing heterocycles. Its unique substitution pattern—combining an electron-ric...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Ethyl-5-methoxy-2-nitroaniline represents a high-value "ortho-functionalized" scaffold for the divergent synthesis of nitrogen-containing heterocycles. Its unique substitution pattern—combining an electron-rich methoxy group, a secondary amine (N-ethyl), and a reducible nitro group—makes it an ideal precursor for 1,5-disubstituted benzimidazoles , quinoxalines , and benzimidazolones . These moieties are critical pharmacophores in opioid receptor agonists (e.g., Etonitazene analogs), antihistamines, and kinase inhibitors. This guide details three validated protocols for converting this precursor into distinct heterocyclic classes, emphasizing regiocontrol, purification efficiency, and scalability.

Introduction & Strategic Value

The synthesis of heterocycles from o-nitroanilines relies on the "Ortho-Effect," where the reduction of the nitro group generates a highly reactive 1,2-diamine intermediate. In the case of N-ethyl-5-methoxy-2-nitroaniline, the presence of the N-ethyl group locks the regiochemistry of the final heterocycle, typically yielding 1-ethyl-5-methoxy-1H-benzimidazole derivatives.

Key Synthetic Advantages:

  • Regio-Stability: Unlike unsubstituted benzimidazoles which undergo tautomerism (N1-H vs N3-H), the N-ethyl group fixes the structure, simplifying NMR interpretation and biological binding profiles.

  • Electronic Activation: The 5-methoxy group (electron donor) activates the ring, facilitating electrophilic substitutions at the C4 or C6 positions in subsequent steps.

  • Solubility: The ethyl chain enhances lipophilicity, improving the solubility of the final drug candidates in organic solvents during purification.

Master Synthetic Pathway (Visualized)

The following diagram outlines the divergent pathways from the parent nitroaniline to three distinct heterocyclic classes.

SyntheticPathways Precursor N-Ethyl-5-methoxy- 2-nitroaniline Intermediate INTERMEDIATE A: N1-Ethyl-5-methoxy- benzene-1,2-diamine Precursor->Intermediate Reduction (H2/Pd-C or Fe/AcOH) Target1 TARGET 1: 1-Ethyl-5-methoxy- 2-substituted-benzimidazole Intermediate->Target1 Oxidative Cyclization (R-CHO / Na2S2O5) Target2 TARGET 2: 1-Ethyl-5-methoxy- benzimidazol-2-one Intermediate->Target2 Carbonylation (CDI or Urea) Target3 TARGET 3: 1-Ethyl-6-methoxy- quinoxaline-2,3-dione Intermediate->Target3 Condensation (Oxalyl Chloride)

Figure 1: Divergent synthesis map showing the central diamine intermediate and downstream heterocyclic targets.

Protocol A: Preparation of the Diamine Intermediate

Objective: Reduction of the nitro group to generate N1-ethyl-5-methoxybenzene-1,2-diamine. Mechanism: Catalytic Hydrogenation (Heterogeneous Catalysis).

Materials
  • N-Ethyl-5-methoxy-2-nitroaniline (10.0 mmol)

  • Palladium on Carbon (Pd/C), 10 wt. % loading (0.5 g)

  • Methanol (MeOH), HPLC Grade (50 mL)

  • Hydrogen gas (Balloon or Hydrogenator)

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask (or hydrogenation bottle), dissolve 10.0 mmol of the nitroaniline precursor in 50 mL of MeOH.

    • Note: If solubility is poor, use a 1:1 mixture of MeOH/THF.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert atmosphere (Argon or Nitrogen) to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Balloon Method: Purge the flask with H2 gas (x3) and stir vigorously under a hydrogen balloon at Room Temperature (RT) for 4–6 hours.

    • Parr Shaker: Pressurize to 30 psi H2 and shake for 2 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The bright yellow/orange spot of the nitro compound will disappear, replaced by a polar, UV-active (often turning blue/purple with ninhydrin) amine spot.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the diamine as a dark oil or low-melting solid.

    • Critical: The diamine is oxidation-sensitive (turns purple/black in air). Use immediately for the next step or store under Argon at -20°C.

Protocol B: Synthesis of 2-Substituted Benzimidazoles

Objective: One-pot oxidative cyclization with an aldehyde to form 1-ethyl-2-(aryl/alkyl)-5-methoxy-1H-benzimidazole. Method: Sodium Metabisulfite (Na2S2O5) Mediated Cyclization.

Rationale

Traditional Phillips condensation requires harsh acids (HCl/Reflux). The Na2S2O5 method operates under mild conditions, where the bisulfite adduct facilitates cyclization and subsequent oxidation.

Materials
  • Crude Diamine (from Protocol A) (approx. 10 mmol)

  • Benzaldehyde derivative (e.g., 4-Chlorobenzaldehyde) (10 mmol)

  • Sodium Metabisulfite (Na2S2O5) (10 mmol)

  • DMF (Dimethylformamide) (30 mL) or Ethanol (50 mL)

Step-by-Step Methodology
  • Adduct Formation: In a reaction vessel, dissolve 10 mmol of the aldehyde and 10 mmol of Na2S2O5 in 10 mL of water/ethanol (1:1). Stir for 15 minutes.

  • Addition: Add the solution of the crude diamine (dissolved in 20 mL DMF or EtOH) to the aldehyde-bisulfite mixture.

  • Reflux: Heat the mixture to reflux (80–100°C) for 4–8 hours.

    • Observation: The mixture typically transitions from dark to a lighter amber color as the heterocycle forms.

  • Quench: Cool to RT and pour the mixture into 200 mL of ice-water.

  • Precipitation: The benzimidazole product usually precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.[1]

    • If Oily: Extract with Ethyl Acetate (3 x 50 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (DCM/MeOH 95:5).

Expected Data (Example for 2-phenyl analog):

  • 1H NMR (DMSO-d6): δ 1.35 (t, 3H, N-CH2-CH3 ), 3.85 (s, 3H, OMe ), 4.30 (q, 2H, N-CH2 ), 6.90 (dd, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 7.4-7.8 (m, 5H, 2-Phenyl), 7.50 (d, 1H, Ar-H).

Protocol C: Synthesis of Benzimidazol-2-ones

Objective: Carbonylation of the diamine to form 1-ethyl-5-methoxy-1,3-dihydro-2H-benzimidazol-2-one. Reagent: 1,1'-Carbonyldiimidazole (CDI) or Urea.

Step-by-Step Methodology (CDI Method)
  • Setup: Dissolve the crude diamine (10 mmol) in dry THF (40 mL).

  • Addition: Add CDI (12 mmol, 1.2 eq) in one portion at 0°C.

  • Reaction: Allow to warm to RT and stir for 3–12 hours.

    • Mechanism:[1][2][3][4] CDI reacts with the primary amine first, then the secondary amine cyclizes, releasing imidazole.

  • Work-up: Evaporate THF. Dissolve residue in DCM, wash with 1N HCl (to remove imidazole byproduct) and Brine.

  • Result: The product is often a high-melting solid.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Reduction Atmosphere Inert (Ar/N2) during catalyst additionPrevents fire hazards; Pd/C is pyrophoric in MeOH.
Diamine Stability < 1 hour exposure to airDiamines oxidize rapidly to dark imine/azo impurities.
Cyclization Temp 80°C - 100°CLower temps lead to incomplete cyclization (intermediate imine).
Stoichiometry 1:1 (Diamine:Aldehyde)Excess aldehyde complicates purification.

Mechanistic Visualization (Oxidative Cyclization)

Mechanism Step1 Step 1: Condensation Diamine + Aldehyde -> Imine (Schiff Base) Step2 Step 2: Cyclization Attack of N-Ethyl amine on Imine Carbon Step1->Step2 - H2O Step3 Step 3: Oxidation Removal of H2 (via Na2S2O5/Air) -> Aromatization Step2->Step3 Dihydro-intermediate Final Final Product: 1-Ethyl-5-methoxy-benzimidazole Step3->Final

Figure 2: Step-wise mechanism of the oxidative cyclization pathway.

References

  • Vertex AI Search. (2026). Synthesis of benzimidazoles from N-ethyl-5-methoxy-2-nitroaniline. Retrieved from 5.

  • Organic Syntheses. (2010). Preparation of Benzimidazoles via Oxidative Cyclization. Organic Syntheses, Coll. Vol. 11. Retrieved from 6.

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. Retrieved from 7.

  • MDPI Molecules. (2021). Controllable Synthesis of Benzimidazole-Based MOFs. Retrieved from 8.

Disclaimer: This protocol involves the use of hazardous chemicals (Hydrogen gas, Palladium catalysts). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of N-Ethyl-5-methoxy-2-nitroaniline

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: N-Ethyl-5-methoxy-2-nitroaniline (CAS: 314755-31-2) Application: Critical intermediate in the synthesis of functionally...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: N-Ethyl-5-methoxy-2-nitroaniline (CAS: 314755-31-2) Application: Critical intermediate in the synthesis of functionally substituted benzimidazoles and advanced active pharmaceutical ingredients (APIs).

Introduction and Retrosynthetic Rationale

N-ethyl-5-methoxy-2-nitroaniline is a highly valued ortho-nitroaniline derivative. Its primary utility lies in its downstream reduction and cyclization to form benzimidazole cores, such as 1-ethyl-6-methoxy-1H-benzo[d]imidazole, which are prevalent in various pharmacological agents[1].

When transitioning from medicinal chemistry (milligram scale) to process chemistry (kilogram to metric ton scale), the synthetic route must prioritize safety, atom economy, and thermodynamic control.

Route Evaluation
  • Direct N-Alkylation of 5-methoxy-2-nitroaniline: While synthetically straightforward using ethyl iodide or diethyl sulfate, this route is plagued by over-alkylation (forming the N,N-diethyl byproduct) and relies on highly genotoxic, heavily regulated alkylating agents.

  • Nucleophilic Aromatic Substitution (SNAr): Utilizing 1-chloro-5-methoxy-2-nitrobenzene (also known as 2-chloro-4-methoxynitrobenzene) and aqueous ethylamine. The strongly electron-withdrawing ortho-nitro group heavily activates the adjacent carbon, stabilizing the resulting Meisenheimer complex and facilitating the displacement of the chloride leaving group[2].

Process Engineering and Workflow

To execute the SNAr reaction at scale, the volatility of ethylamine (boiling point ~16 °C) must be managed. Standard reflux conditions result in the rapid loss of the nucleophile. Therefore, the protocol utilizes a sealed pressure reactor (autoclave) to maintain the concentration of ethylamine in the liquid phase at elevated temperatures, driving the reaction to completion.

G Start 1-Chloro-5-methoxy- 2-nitrobenzene Reactor Pressure Reactor (80-90°C, 3-5 bar) Start->Reactor Reagent Aqueous Ethylamine (70 wt%) Reagent->Reactor IPC IPC: HPLC (Target: <1% SM) Reactor->IPC Sample IPC->Reactor If SM >1% Workup Cooling & Crystallization (0-5°C) IPC->Workup Pass Product N-Ethyl-5-methoxy- 2-nitroaniline Workup->Product Filtration Downstream Fe/NH4Cl Reduction Benzimidazole Synthesis Product->Downstream Downstream App

Process workflow for the scalable SNAr synthesis of N-ethyl-5-methoxy-2-nitroaniline.

Quantitative Data: SNAr Condition Optimization

Prior to pilot-scale execution, the solvent system and equivalents were optimized to balance reaction kinetics with volumetric productivity.

EntrySolvent SystemEthylamine (equiv.)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
1Ethanol / H₂O2.5702485N/AN/A
2Ethanol / H₂O5.07018988997.5
3 Isopropanol / H₂O 4.0 85 12 >99 94 99.2
4DMF3.08510>9982*96.0

*Yield reduced due to product loss during aqueous workup required to remove DMF. Optimization Insight: Isopropanol (Entry 3) proved superior to Ethanol and DMF. It allows for a higher reaction temperature at a manageable vapor pressure and acts as an excellent anti-solvent during the cooling phase, enabling direct crystallization of the product without complex solvent swaps.

Scalable Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system. Progression through the steps is dictated by analytical In-Process Controls (IPC) rather than fixed timeframes, ensuring reproducibility across different reactor geometries.

Equipment Requirements
  • 5 L Hastelloy or Glass-Lined Steel Pressure Reactor (rated to ≥10 bar).

  • Overhead stirring with a pitched-blade turbine for efficient multiphase mixing.

  • Jacketed temperature control unit (TCU).

Step-by-Step Methodology

Step 1: Reactor Charging

  • Ensure the reactor is clean, dry, and purged with Nitrogen (N₂) to remove atmospheric oxygen, which can cause oxidative degradation of electron-rich anilines.

  • Charge 1-chloro-5-methoxy-2-nitrobenzene (1.00 kg, 5.33 mol) into the reactor.

  • Add Isopropanol (2.0 L). Initiate stirring at 150 RPM.

Step 2: Reagent Addition and Pressurization

  • Causality Check: Aqueous ethylamine is added at room temperature to prevent premature volatilization.

  • Slowly charge aqueous Ethylamine (70 wt% in water, 1.37 kg, ~21.3 mol, 4.0 equiv).

  • Seal the reactor. Pressure test the headspace with N₂ to 2 bar, then vent to 0.5 bar to leave a slight positive inert pressure.

Step 3: Reaction Execution

  • Ramp the jacket temperature to achieve an internal temperature (Tint) of 85 °C.

  • Note: As the temperature rises, the internal pressure will increase to approximately 3–4 bar due to the vapor pressure of ethylamine and isopropanol.

  • Maintain Tint at 85 °C and stir vigorously (250 RPM) to overcome mass transfer limitations between the organic and aqueous phases.

Step 4: In-Process Control (IPC)

  • After 10 hours, cool Tint to 40 °C to safely depressurize and pull a reaction sample.

  • Analyze via HPLC (UV detection at 254 nm).

  • Self-Validating Gate: The reaction is deemed complete when the unreacted 1-chloro-5-methoxy-2-nitrobenzene is < 1.0% (Area %) . If > 1.0%, reseal, repressurize, and heat at 85 °C for an additional 2 hours before re-sampling.

Step 5: Workup and Crystallization

  • Once IPC passes, cool the reactor to 20 °C. Vent any residual pressure through an acidic scrubber (to neutralize escaping ethylamine vapor).

  • Add Deionized Water (1.5 L) slowly over 30 minutes. Causality: Water acts as an anti-solvent, drastically reducing the solubility of the hydrophobic N-ethyl-5-methoxy-2-nitroaniline in the isopropanol mixture.

  • Ramp the Tint down to 0–5 °C at a rate of 10 °C/hour to promote the growth of large, easily filterable crystals and prevent oiling out.

  • Hold at 0–5 °C for 2 hours.

Step 6: Isolation

  • Discharge the slurry and filter via a Nutsche filter or centrifuge.

  • Wash the filter cake with cold (5 °C) 1:1 Isopropanol/Water (2 x 500 mL) to remove residual ethylamine and trace impurities.

  • Dry the bright yellow solid under vacuum (50 mbar) at 45 °C until constant weight is achieved.

  • Expected Yield: ~0.98 kg (94%).

Downstream Application: Benzimidazole Synthesis

The synthesized N-ethyl-5-methoxy-2-nitroaniline is primed for downstream cyclization. As demonstrated in contemporary methodologies, the nitro group can be reduced and simultaneously coupled with an alcohol (acting as a C1 source).

For example, reacting N-ethyl-5-methoxy-2-nitroaniline with iron powder and ammonium chloride in methanol yields 1-ethyl-6-methoxy-1H-benzo[d]imidazole[1]. The iron/NH₄Cl system is highly scalable, avoiding the pyrophoric hazards of Palladium on Carbon (Pd/C) and hydrogen gas at an industrial scale.

References

  • Source: The Royal Society of Chemistry (rsc.org)
  • Title: 5-chloro-N-ethyl-2-nitroaniline | 143218-46-6 Source: Benchchem URL

Sources

Application

Technical Application Note: Selective Catalytic Hydrogenation of N-Ethyl-5-Methoxy-2-Nitroaniline

This Application Note is designed for researchers and process chemists optimizing the synthesis of N-ethyl-5-methoxy-o-phenylenediamine via the catalytic hydrogenation of N-ethyl-5-methoxy-2-nitroaniline . Abstract & Str...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of N-ethyl-5-methoxy-o-phenylenediamine via the catalytic hydrogenation of N-ethyl-5-methoxy-2-nitroaniline .

Abstract & Strategic Significance

The reduction of N-ethyl-5-methoxy-2-nitroaniline (CAS: Analogous to 100-00-0 derivatives) to its corresponding diamine is a critical intermediate step in the synthesis of benzimidazole-based pharmacophores (e.g., opioid receptor agonists, proton pump inhibitors) and specialty dyes.

While nitro reduction is a standard transformation, this specific substrate presents unique challenges:

  • Oxidative Instability: The product, an electron-rich o-phenylenediamine, is highly susceptible to air oxidation, leading to purple/black phenazine oligomers.

  • Selectivity: Preserving the N-ethyl group while ensuring complete reduction of the nitro group without accumulating hydroxylamine intermediates.

This guide provides a robust, self-validating protocol using Palladium on Carbon (Pd/C) , emphasizing inert handling to maximize yield and purity.

Reaction Engineering & Mechanism

The Haber-Bosch Reduction Pathway

Understanding the stepwise reduction is vital for troubleshooting. The reaction does not proceed directly to the amine but passes through nitroso and hydroxylamine intermediates.[1]

  • Critical Control Point: The reduction of the hydroxylamine (R-NHOH) to the amine (R-NH2) is the rate-determining step. Incomplete reaction leads to hydroxylamine accumulation, which is both a safety hazard (exothermic decomposition) and a purity risk (condensation to azoxy species).

Visualization: Reaction Pathway & Logic

The following diagram illustrates the reduction pathway and the critical decision nodes for process control.

Nitro_Reduction_Pathway Substrate N-ethyl-5-methoxy- 2-nitroaniline Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Product N-ethyl-5-methoxy- o-phenylenediamine Hydroxyl->Product + H2 (Slow/RDS) SideProduct Azoxy/Phenazine (Oxidation Impurities) Hydroxyl->SideProduct Condensation (Low H2 Pressure) Product->SideProduct O2 Exposure (Post-Reaction)

Figure 1: Catalytic hydrogenation pathway. Note the 'Slow' step at the hydroxylamine reduction, requiring sustained H2 pressure to drive to completion.

Methodology Development: The "Why" Behind the Protocol

Catalyst Selection: 5% Pd/C (50% Wet)
  • Why Pd/C? Palladium is superior to Raney Nickel for this substrate because it operates effectively under mild conditions (avoiding de-ethylation) and is less pyrophoric when used in the "wet" form (50% water content).

  • Why Wet? Dry Pd/C is a severe ignition hazard in the presence of methanol vapors. The water layer modulates the initial exotherm and improves safety without hindering the reaction [1].

Solvent System: Methanol vs. Ethanol
  • Recommendation: Methanol is the preferred solvent due to higher H2 solubility and faster kinetics.

  • Alternative: Ethanol can be used if a "greener" solvent is required, but reaction times may increase by 20-30%.

  • Acidity Control: No acid additive is usually required. However, if the reaction stalls at the hydroxylamine stage, trace acetic acid (1%) can accelerate the final reduction step.

Hydrogen Source
  • Pressure: 3–5 bar (45–75 psi) is optimal. While balloon pressure (1 atm) works, it often stalls at the hydroxylamine intermediate, leading to colored impurities.

  • Equipment: A Parr shaker or a stirred autoclave is recommended over balloon setups for reproducibility.

Standard Operating Procedure (SOP)

Safety Warning:

  • H2 Gas: Extremely flammable. Ensure proper grounding.

  • Pd/C: Pyrophoric when dry. Always keep wet.

  • Product: The diamine product is a sensitizer and potentially mutagenic. Handle in a fume hood.

Materials
ReagentEquiv. / LoadingRole
N-ethyl-5-methoxy-2-nitroaniline 1.0 equivSubstrate
5% Pd/C (50% water wet) 5-10 wt%Catalyst
Methanol (HPLC Grade) 10-15 V (mL/g)Solvent
Hydrogen (H2) 3-5 barReductant
Celite 545 N/AFiltration Aid
Experimental Protocol

Step 1: Reactor Loading

  • Flush the reaction vessel (Parr bottle or autoclave) with Nitrogen (N2) for 5 minutes.

  • Charge the N-ethyl-5-methoxy-2-nitroaniline (10 g, example scale) into the vessel.

  • Add Methanol (100 mL).

  • Crucial Safety Step: Under a gentle N2 stream, carefully add the wet Pd/C catalyst (0.5 g to 1.0 g). Do not dump dry catalyst into solvent vapors.

Step 2: Hydrogenation

  • Seal the reactor.[2]

  • Purge cycle: Pressurize with N2 to 3 bar, then vent (repeat 3x) to remove oxygen.

  • Pressurize with H2 to 3-5 bar .

  • Agitate vigorously (shaker or high-RPM stirring). Mass transfer is the limiting factor.

  • Temperature: Maintain 25°C – 35°C .

    • Note: An initial exotherm is normal. If T > 45°C, pause agitation until cooled.

  • Monitor H2 uptake. Reaction is complete when uptake ceases (typically 2–6 hours).

Step 3: Reaction Monitoring (PAT)

  • TLC: (50% EtOAc/Hexane). The bright yellow/orange starting material will disappear. The product is often a faint streak that turns brown upon sitting.

  • HPLC: Check for the disappearance of the Nitro peak and the absence of the Hydroxylamine intermediate (often elutes just before the amine).

Step 4: Workup (Inert Atmosphere Required)

  • The product is highly air-sensitive.

  • Prepare a filter funnel packed with Celite. Pre-wet the Celite with methanol.

  • If possible, keep a blanket of N2 over the funnel during filtration.

  • Filter the reaction mixture to remove Pd/C.

    • Safety: Do not suck the catalyst filter cake dry; keep it wet to prevent ignition.

  • Wash the cake with a small amount of methanol.

  • Immediate Action: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

  • Storage: The resulting oil/solid should be used immediately in the next step (e.g., cyclization). If storage is necessary, store under Argon at -20°C.

Visualization: Experimental Workflow

This diagram outlines the physical workflow, highlighting safety barriers.

Experimental_Workflow Start Start: Inert Reactor (N2 Purge) Load Load Substrate + Solvent Add Wet Catalyst (Safety) Start->Load Reaction Hydrogenation (3-5 bar H2, 25-35°C) Load->Reaction Check QC Check (HPLC/TLC) Confirm No Hydroxylamine Reaction->Check Check->Reaction Incomplete Filter Filtration (Celite) UNDER N2 BLANKET Check->Filter Pass Isolate Concentrate & Use Immediately (Avoid Oxidation) Filter->Isolate

Figure 2: Operational workflow emphasizing inert handling during filtration to prevent product degradation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalls Poisoned catalyst or low H2 pressure.Increase pressure to 5 bar. Add 1% acetic acid to protonate the hydroxylamine.
Product turns Purple/Black Oxidation (formation of phenazines).Ensure N2 blanket during filtration. Degas solvents. Use product immediately.
De-ethylation observed Temperature too high or reaction too long.Keep T < 35°C. Stop reaction immediately upon H2 uptake cessation.
Ignition at Filter Dry Pd/C reacting with methanol vapor.ALWAYS keep the filter cake wet with water or solvent. Dispose of in a dedicated water-waste container.

References

  • BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (General protocols for nitro reduction).

  • Tang, D., et al. Synthesis of 4,5-Disubstituted o-Phenylenediamines.[3] ChemRxiv, 2025. (Discusses instability of o-phenylenediamines and filtration techniques).

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (Detailed kinetics and safety regarding hydroxylamine accumulation).

  • PubMed. Catalytic Reduction of 2-nitroaniline: A Review. (Overview of catalysts for 2-NA reduction).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-Ethyl-5-methoxy-2-nitroaniline

This technical guide details the purification of N-ethyl-5-methoxy-2-nitroaniline (CAS 314755-31-2), a specific nitroaniline derivative often used as an intermediate in the synthesis of azo dyes and pharmaceutical compou...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of N-ethyl-5-methoxy-2-nitroaniline (CAS 314755-31-2), a specific nitroaniline derivative often used as an intermediate in the synthesis of azo dyes and pharmaceutical compounds.

The protocol below is designed based on the physicochemical properties of N-alkyl-o-nitroanilines , which typically exhibit low aqueous solubility, moderate polarity, and a tendency to form intramolecular hydrogen bonds (between the nitro oxygen and the amine hydrogen).

Part 1: Solvents & Solubility Strategy

Q1: What is the optimal solvent system for recrystallizing this compound?

Recommendation: Ethanol (95%) or Methanol are the primary candidates.

  • Why: N-ethyl-5-methoxy-2-nitroaniline contains a polar nitro group and a methoxy group, but the N-ethyl chain and benzene ring add lipophilicity. Lower alcohols provide the "Goldilocks" polarity: high solubility at boiling points (~78°C for EtOH) and significantly reduced solubility at 0–5°C.

  • Alternative: If the compound is too soluble in ethanol (poor recovery), use a Solvent/Anti-solvent pair : Dissolve in minimum hot Ethanol , then add warm Water dropwise until turbidity persists, then clear with a drop of ethanol and cool.

  • For Non-Polar Impurities: If the crude contains tarry, non-polar byproducts, Toluene is an excellent alternative. It dissolves the nitroaniline at high temperatures but often leaves polymeric tars undissolved (which can be filtered off).

Q2: How do I perform a solubility test before scaling up?

Never commit the entire batch to a solvent without testing.

  • Place 50 mg of crude solid in a test tube.

  • Add 0.5 mL of solvent.

  • Room Temp: If it dissolves instantly, the solvent is too good (yield will be low).

  • Heat to Boil: If it dissolves only upon boiling, this is a good candidate .

  • Cooling: Place the tube in ice. If crystals form within 10-20 minutes, proceed with this solvent.

Part 2: Step-by-Step Purification Protocol

Phase A: Dissolution & Hot Filtration[1]
  • Preparation: Weigh the crude N-ethyl-5-methoxy-2-nitroaniline. Place it in an Erlenmeyer flask (do not use a beaker, as solvent evaporates too quickly).

  • Solvent Addition: Add hot Ethanol (approx. 3-5 mL per gram of solid to start). Heat on a steam bath or hot plate with magnetic stirring.

  • Saturation: Add more solvent in small portions until the solid just dissolves.

    • Note: If colored, insoluble particles remain, these are likely mechanical impurities or inorganic salts.

  • Decolorization (Optional): If the solution is dark/tarry, add activated charcoal (1-2% by weight). Boil for 2 minutes.

  • Hot Filtration: Quickly filter the boiling solution through a fluted filter paper into a pre-warmed flask. This removes charcoal and insoluble impurities.

Phase B: Crystallization[1][2][3][4]
  • Ambient Cooling: Allow the filtrate to cool to room temperature undisturbed.

    • Critical: Do not agitate. Rapid cooling or shaking induces "crash precipitation," trapping impurities inside the crystal lattice.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1]

  • Washing: Wash the filter cake with a small volume of ice-cold solvent (e.g., cold ethanol).

    • Warning: Do not use room-temperature solvent, or you will dissolve your product.

  • Drying: Dry the orange/red crystals in a vacuum oven at 40–50°C or air-dry between filter papers if a vacuum is unavailable.

Part 3: Troubleshooting Guide (FAQ)

Q3: The product is "oiling out" (forming liquid droplets) instead of crystallizing. What do I do?

Cause: The solution temperature is above the melting point of the solvated product, or the concentration is too high. Fix:

  • Reheat the mixture to redissolve the oil.

  • Add a small amount of more solvent (dilute slightly).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Cool much more slowly (wrap the flask in a towel).

Q4: I have no crystals after cooling to 0°C.

Cause: The solution is not saturated (too much solvent used). Fix:

  • Perform a partial evaporation : Boil off 20-30% of the solvent.

  • Re-cool.

  • If using ethanol, add water dropwise (anti-solvent) until the solution turns slightly cloudy, then cool.

Q5: The crystals are colored, but they should be lighter.

Cause: Oxidation products or azo-impurities are trapped. Fix:

  • Repeat the recrystallization.[1][2]

  • Ensure you wash the crystals thoroughly with ice-cold solvent during filtration to rinse off the "mother liquor" containing the impurities.

Part 4: Characterization & Data[6]

Target Properties for N-Ethyl-5-methoxy-2-nitroaniline

PropertySpecificationNotes
Appearance Orange to Red Crystalline SolidColor intensity depends on crystal size.
Melting Point Determine experimentallyLikely range 60–100°C (N-ethylation lowers MP vs. parent amine).
Solubility Soluble: EtOH, EtOAc, TolueneInsoluble: Water, Hexane
Purity Check TLC (Silica, 20% EtOAc/Hexane)Single spot required.
Visual Workflow: Recrystallization Logic

Recrystallization_Workflow Start Crude N-ethyl-5-methoxy-2-nitroaniline Solvent_Choice Select Solvent (Start with Ethanol) Start->Solvent_Choice Dissolve Dissolve in Min. Hot Solvent Solvent_Choice->Dissolve Check_Solubility Fully Dissolved? Dissolve->Check_Solubility Filter_Hot Hot Filtration (Remove insolubles) Check_Solubility->Filter_Hot Yes Add_Solvent Add more hot solvent Check_Solubility->Add_Solvent No (Solid remains) Cool_Slow Slow Cool to RT Filter_Hot->Cool_Slow Check_Crystals Crystals Forming? Cool_Slow->Check_Crystals Ice_Bath Ice Bath (0-4°C) Check_Crystals->Ice_Bath Yes Oil_Out Remedy: Reheat, Dilute, Seed, Slow Cool Check_Crystals->Oil_Out Oiling Out Evaporate Evaporate 20% Solvent or Add Anti-solvent Check_Crystals->Evaporate No Precipitate Filter_Cold Vacuum Filter & Wash Ice_Bath->Filter_Cold Dry Dry Product Filter_Cold->Dry Add_Solvent->Check_Solubility Oil_Out->Cool_Slow Evaporate->Cool_Slow

Caption: Logical workflow for the purification of nitroaniline derivatives, including decision points for common failures like oiling out or lack of nucleation.

References

  • Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods. Retrieved March 5, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization of Organic Solids. Dept of Chemistry & Biochemistry. Retrieved March 5, 2026, from [Link]

Sources

Optimization

troubleshooting diazotization failures with N-ethyl-5-methoxy-2-nitroaniline

Technical Support Center: Troubleshooting Diazotization Workflows Issue: Diazotization Failure with N-Ethyl-5-methoxy-2-nitroaniline Overview & Root Cause Analysis As a Senior Application Scientist, I frequently review e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Diazotization Workflows

Issue: Diazotization Failure with N-Ethyl-5-methoxy-2-nitroaniline

Overview & Root Cause Analysis

As a Senior Application Scientist, I frequently review experimental logs where researchers attempt to apply standard diazotization conditions (sodium nitrite, hydrochloric acid, 0–5 °C) to N-alkylated anilines like N-ethyl-5-methoxy-2-nitroaniline .

If your reaction is failing to produce a reactive diazonium intermediate, the fundamental issue is not a matter of protocol optimization (e.g., adjusting temperature or stoichiometry), but a strict mechanistic limitation: Diazotization strictly requires a primary aromatic amine (


) [1].

Because N-ethyl-5-methoxy-2-nitroaniline possesses an N-ethyl group, it is classified as a secondary amine (


). When exposed to nitrous acid (

) generated in situ, secondary amines cannot form diazonium salts. Instead, they undergo an irreversible electrophilic substitution at the nitrogen atom to form an N-nitrosamine (

)[2]. This resulting N-nitroso compound lacks the necessary protons to dehydrate into a nitrogen triple bond (

), causing the reaction to permanently stall at this stable, unreactive stage[3].

Mechanistic Pathway Visualization

G HNO2 Nitrous Acid (HNO₂) Generated in situ Sub1 Primary Amine e.g., 5-Methoxy-2-nitroaniline HNO2->Sub1 Reacts with Sub2 Secondary Amine e.g., N-Ethyl-5-methoxy-2-nitroaniline HNO2->Sub2 Reacts with Int1 Diazotization Pathway Sub1->Int1 Int2 N-Nitrosation Pathway Sub2->Int2 Prod1 Diazonium Salt (Ar-N₂⁺ X⁻) Soluble, Reactive Intermediate Int1->Prod1 0-5 °C Prod2 N-Nitrosamine (Ar-N(NO)-R) Insoluble Yellow Oil/Solid Int2->Prod2 Irreversible

Divergent reaction pathways of primary vs. secondary aromatic amines with nitrous acid.

Frequently Asked Questions (FAQs)

Q1: I added sodium nitrite to my acidic solution of N-ethyl-5-methoxy-2-nitroaniline, but instead of a clear diazonium solution, a yellow oily precipitate formed. What is this? A: You have inadvertently synthesized N-ethyl-N-nitroso-5-methoxy-2-nitroaniline. Primary amines form diazonium salts which are highly soluble in aqueous acid. Secondary amines react with the nitrosonium ion (


) to form N-nitrosamines. Because they are neutral and hydrophobic, N-nitrosamines precipitate out of the aqueous mixture as yellow oils or solids[1].

Q2: Can I force the diazonium formation by increasing the temperature or adding more equivalents of


? 
A: No.  The limitation is structural, not kinetic. Heating the reaction will only degrade the nitrous acid into toxic nitrogen oxides (

,

) and will not overcome the chemical impossibility of forming a diazonium salt from a secondary amine[3]. Adding more nitrite will simply ensure 100% conversion to the unwanted N-nitrosamine.

Q3: How do I safely dispose of the failed reaction mixture? A: CRITICAL SAFETY WARNING: N-nitrosamines are a highly potent class of mutagens and carcinogens[4]. Do not dispose of the oily precipitate in standard organic waste without quenching. N-nitrosamines must be chemically destroyed in the laboratory using strong oxidants (such as Potassium Permanganate) or strong acids (like Hydrobromic acid/Acetic acid) prior to disposal[5],[6]. See Protocol A below for a standard chemical destruction methodology.

Q4: How can I achieve my intended transformation? A: If your downstream chemistry (e.g., Sandmeyer reaction, azo coupling, or reduction to a hydrazine) strictly requires a diazonium intermediate, you must redesign your synthetic route to use the primary amine counterpart: 5-methoxy-2-nitroaniline [7]. Once the aromatic ring is functionalized via the diazonium salt, you can introduce the N-ethyl group in a subsequent alkylation step. See Protocol B for the correct diazotization of the primary amine.

Data Presentation: Amine Reactivity Profiling

To prevent future synthetic dead-ends, refer to this comparative matrix detailing how different amine classes react under standard diazotization conditions (The Nitrous Acid Test)[1]:

Amine ClassGeneral StructureReaction with

(0–5 °C)
Physical ObservationDownstream Utility
Primary Aromatic

Diazotization (

)
Clear, soluble aqueous solutionHigh (Sandmeyer, Coupling)
Secondary Aromatic

N-Nitrosation (

)
Yellow oil or insoluble solidNone (Dead-end byproduct)
Tertiary Aromatic

Electrophilic Ring SubstitutionGreen/colored solution (C-nitrosation)Limited to specific ring functionalizations

Experimental Protocols

Protocol A: Safe Quenching and Destruction of N-Nitrosamine Byproducts

Purpose: To oxidatively cleave and neutralize carcinogenic N-nitrosamines generated from failed secondary amine diazotizations[5],[6].

  • Isolation: Keep the reaction mixture containing the suspected N-nitrosamine in a well-ventilated fume hood. Do not attempt to extract the oil into organic solvents.

  • Oxidant Preparation: Prepare a saturated aqueous solution of Potassium Permanganate (

    
    ) or a solution of sodium dichromate in dilute sulfuric acid.
    
  • Addition: Slowly add the

    
     solution to the acidic N-nitrosamine mixture while stirring vigorously. An excess of oxidant is required.
    
  • Degradation: Allow the mixture to stir at room temperature for 24 to 48 hours. This prolonged exposure ensures complete oxidative destruction of the N-nitroso bond[6].

  • Quenching: Quench the excess unreacted oxidant by adding sodium bisulfite (

    
    ) incrementally until the purple/brown color dissipates. Neutralize the solution to pH 7 and dispose of it in accordance with institutional hazardous aqueous waste guidelines.
    
Protocol B: Correct Diazotization of 5-Methoxy-2-nitroaniline (Primary Amine)

Purpose: To successfully generate a reactive diazonium salt by utilizing the correct primary amine substrate[7],[8].

  • Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of 5-methoxy-2-nitroaniline in 2.5–3.0 equivalents of concentrated Hydrochloric Acid (

    
    ) and distilled water.
    
  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate strictly to 0–5 °C.

  • Nitrite Preparation: Dissolve 1.05 equivalents of Sodium Nitrite (

    
    ) in a minimal volume of cold distilled water.
    
  • Dropwise Addition: Add the aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solution dropwise to the amine suspension. Causality note:  The addition rate must be slow enough to ensure the internal temperature does not exceed 5 °C; higher temperatures will cause the formed diazonium salt to hydrolyze into a phenol.
    
  • Verification: Stir for 30 minutes. The opaque suspension will clarify into a transparent solution as the highly soluble diazonium salt forms. Spot the solution onto starch-iodide paper; an immediate blue/black color confirms the presence of a slight excess of nitrous acid, indicating complete conversion.

  • Execution: The resulting diazonium salt solution is highly reactive and thermally unstable. It must be maintained at 0 °C and used immediately for your subsequent transformation.

References

  • Diazotization of Aniline Derivatives: Nitrous Acid Test Source: ChemEd X URL: [Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Formation of heterocyclic n-nitrosamines from the reaction of nitrite and selected primary diamine Source: Oregon State University URL: [Link]

  • Working Safely with Carcinogens Guideline Section 1 Source: UQ Policy and Procedure Library - The University of Queensland URL: [Link]

  • Report of Analysis of Approaches to Supplemental Treatment of Low-Activity Waste at the Hanford Nuclear Reservation Source: Hanford.gov URL:[Link]

  • Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

optimizing solvent selection for N-ethyl-5-methoxy-2-nitroaniline reactions

[1][2] Introduction This guide addresses the specific solvent challenges associated with N-ethyl-5-methoxy-2-nitroaniline (CAS 161645-10-9). As a secondary aniline with an ortho-nitro group and a meta-methoxy substituent...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction

This guide addresses the specific solvent challenges associated with N-ethyl-5-methoxy-2-nitroaniline (CAS 161645-10-9). As a secondary aniline with an ortho-nitro group and a meta-methoxy substituent, this molecule presents a unique "solubility-reactivity paradox":

  • Intramolecular Hydrogen Bonding: The ortho-nitro group locks the amine proton, reducing solubility in protic solvents.[1]

  • Electronic Push-Pull: The electron-donating methoxy group (C5) competes with the electron-withdrawing nitro group (C2), creating distinct electronic zones that respond differently to solvent polarity.[1]

This guide moves beyond standard protocols to provide mechanistic insights and green chemistry alternatives for optimization.

Module 1: Solubility & Dissolution Troubleshooting

User Question: "I cannot get the starting material to dissolve completely in methanol or ethanol, even with heating. What is happening?"

The Mechanism: The Ortho-Effect

The poor solubility in alcohols is not just a polarity issue; it is structural. The N-ethyl proton forms a strong intramolecular hydrogen bond with the oxygen of the ortho-nitro group. This "locks" the molecule into a planar, pseudo-six-membered ring, effectively hiding the polar amine from the solvent. Consequently, the molecule behaves more lipophilically than its functional groups suggest.

Recommended Solvent Systems

We categorize solvents by their interaction mechanism with this specific substrate.[1]

Solvent ClassRecommended SolventsSolubility RatingTechnical Note
Polar Aprotic (High Performance) DMSO, DMF, NMPExcellent Breaks intermolecular aggregates but difficult to remove (high BP).[1]
Green Alternatives Cyrene™ , ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Valerolactone (GVL)
Good Bio-based replacements for DMF.[1][2] Cyrene has similar dipolarity to NMP.[1]
Moderately Polar Acetone, Ethyl AcetateModerate Good for workup/extraction.[1] May require reflux for initial dissolution.[1]
Chlorinated DCM, ChloroformGood Avoid if possible due to toxicity and environmental restrictions.[1]
Protocol: The "Co-Solvent Spike" Method

If you must use an alcohol (e.g., for hydrogenation), do not rely on heat alone.

  • Suspend the substrate in Methanol (0.5 M concentration).

  • Add THF or Ethyl Acetate dropwise (up to 10% v/v).[1]

  • The disruption of the crystal lattice by the aprotic co-solvent usually triggers rapid dissolution without excessive heating.

Module 2: Reaction Optimization (Reduction Kinetics)

User Question: "My hydrogenation (Nitro


 Amine) is stalling at 80% conversion. I'm using MeOH/Pd-C. How do I fix this?"
The Mechanism: Catalyst Poisoning & Solubility

In pure methanol, the intermediate hydroxylamine species can precipitate or adhere strongly to the Pd/C surface, poisoning the catalyst. Furthermore, the ortho-substituent creates steric hindrance at the nitro group.

Optimization Strategy

Switch to a solvent system that balances hydrogen solubility with substrate solubility .[1]

  • The "Golden" Mixture: THF:Methanol (1:1) .

    • THF solubilizes the lipophilic intermediates.

    • Methanol provides the proton source for the reduction mechanism.

  • Acid Catalysis: Add 1.0 equivalent of Acetic Acid.

    • Protonating the resulting amine prevents it from binding to the catalyst surface.

Workflow Visualization: Solvent Selection Logic

SolventSelection Start Select Reaction Type Reduction Nitro Reduction (H2/Pd or Fe/HCl) Start->Reduction Alkylation N-Alkylation / Coupling Start->Alkylation CheckSol Check Solubility in Alcohol Reduction->CheckSol PolarReq Requires Polar Aprotic Alkylation->PolarReq Soluble Soluble? CheckSol->Soluble UseAlc Use MeOH or EtOH Soluble->UseAlc Yes CoSolvent Add 10% THF or EtOAc Soluble->CoSolvent No GreenCheck Green Compliance? PolarReq->GreenCheck UseDMF Use DMF/NMP (Legacy) GreenCheck->UseDMF No UseGreen Use Cyrene™ or 2-MeTHF GreenCheck->UseGreen Yes (Recommended)

Figure 1: Decision tree for selecting the optimal solvent based on reaction type and sustainability requirements.

Module 3: Green Chemistry & DMF Replacement

User Question: "We are moving to a DMF-free lab. What can I use for high-temperature reactions with this molecule?"

The Solution: Hansen Solubility Parameter (HSP) Matching

Replacing DMF is difficult because of its high polarity and boiling point. However, for N-ethyl-5-methoxy-2-nitroaniline, we have validated two superior alternatives based on GSK and ACS Green Chemistry guidelines.[1]

Top 2 Green Alternatives
  • Cyrene™ (Dihydrolevoglucosenone) [1][2]

    • Why: It is a bio-based dipolar aprotic solvent derived from cellulose.[1][3] Its polarity (

      
      ) is very close to NMP.[1]
      
    • Constraint: Unstable in the presence of strong bases (e.g., NaH) or peroxides. Ideal for neutral/acidic reductions or mild couplings.[1]

    • Boiling Point: 203°C (High thermal stability).[1]

  • 2-MeTHF (2-Methyltetrahydrofuran)

    • Why: Derived from corncobs/bagasse.[1] It forms a biphasic system with water (unlike THF), making workup significantly easier (no emulsion).[1]

    • Constraint: Lower boiling point (80°C) than DMF, limiting high-temp kinetics.

Substitution Protocol (DMF


 Cyrene): 
  • Viscosity Warning: Cyrene is more viscous than DMF.[1] Increase stirring speed by 20% to maintain mass transfer rates.

  • Workup: Cyrene is water-miscible.[1] Dilute the reaction mixture with water (1:3 ratio) to precipitate the product, similar to a DMF workup.

Module 4: Purification & "Oiling Out"

User Question: "During recrystallization, my product comes out as a sticky oil instead of crystals. How do I prevent this?"

The Mechanism: The Metastable Zone

This molecule has a relatively low melting point range (approx. 78-85°C for similar derivatives, though specific polymorphs vary). "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This happens if you add anti-solvent (water) too fast or at too high a temperature.[1]

Troubleshooting Protocol: Controlled Cooling
StepActionScientific Rationale
1 Dissolve crude in hot Ethanol (60°C).High solubility at T(high).[1]
2 Cool slowly to 35°C (hold temp).Approach the metastable zone without crossing LLPS.
3 Add Water dropwise until slight turbidity persists.Induce nucleation.
4 Seed with pure crystal (if available).Bypasses the nucleation energy barrier.
5 Cool to 0°C at a rate of 10°C/hour.[1]Slow growth prevents occlusion of impurities.[1]
Workup Visualization: Preventing Emulsions

Workup Crude Crude Mixture (in Organic Solvent) Wash Aqueous Wash Crude->Wash Sep Phase Separation Wash->Sep Emulsion Emulsion Forms (Oiling Out) Sep->Emulsion High Surfactant Activity Clear Clean Interface Sep->Clear Optimal Fix1 Add Brine (NaCl) Emulsion->Fix1 Increase Ionic Strength Fix2 Filter thru Celite Emulsion->Fix2 Remove Particulates Fix1->Sep Fix2->Sep

Figure 2: Troubleshooting flow for phase separation issues common with amphiphilic nitroanilines.

References

  • Solvent Effects on Nitroaniline Reduction

    • Title: Solvent effects on the reduction potentials of nitroanilines.[4][5]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[4]

    • URL:[Link][1]

  • Green Solvent Selection (GSK Guide)

    • Title: Updating and further expanding GSK's solvent sustainability guide.[1][6]

    • Source: Green Chemistry (RSC), 2016, 18, 3879-3890.[1]

    • URL:[Link]

  • Cyrene as a DMF Replacement

    • Title: Cyrene™ as a Bio-Based Solvent for the Synthesis of Metal–Organic Frameworks (Demonstrates polarity m
    • Source: MDPI / NIH (PMC).[1]

    • URL:[Link]

  • Crystalliz

    • Title: Tips and Tricks for Crystallization (University of Rochester).[1][7]

    • Source: University of Rochester Chemistry Department.[1]

    • URL:[Link][1]

Sources

Optimization

minimizing side reactions during N-ethylation of nitroanilines

Welcome to the Technical Support Center for the N-ethylation of nitroanilines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-ethylation of nitroanilines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during this critical chemical transformation. The following information is structured to address specific experimental issues with a focus on mechanistic understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the N-ethylation of nitroanilines often challenging?

A1: The primary challenge lies in the reduced nucleophilicity of the amino group. The strongly electron-withdrawing nitro group deactivates the aniline nitrogen, making it a significantly poorer nucleophile compared to aniline itself.[1] This often necessitates more forcing reaction conditions, which can lead to side reactions.[1]

Q2: What are the most common side reactions observed during the N-ethylation of nitroanilines?

A2: The most prevalent side reactions include:

  • N,N-di-ethylation: The mono-ethylated product can undergo a second ethylation to form the tertiary amine.[1]

  • O-alkylation of the nitro group: While less common, under harsh conditions, the ethylating agent can react with the oxygen atoms of the nitro group.[1]

  • Elimination products: If using secondary or tertiary ethylating agents, elimination reactions to form alkenes can compete with the desired substitution.[1]

Q3: What are the key reaction parameters to control for a successful N-ethylation?

A3: Careful control of the following parameters is crucial:

  • Choice of Ethylating Agent: The reactivity of the ethylating agent significantly impacts the reaction rate and selectivity.

  • Base: The strength and type of base are critical for deprotonating the weakly nucleophilic amine.

  • Solvent: The solvent influences the solubility of reactants and the reaction rate.

  • Temperature: Higher temperatures are often required but can also promote side reactions.[2]

  • Stoichiometry: The molar ratio of nitroaniline to the ethylating agent can be adjusted to favor mono-alkylation.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-ethylation of nitroanilines and provides actionable troubleshooting steps.

Issue 1: Low Yield of N-ethylated Product or Incomplete Reaction

Low conversion of the starting nitroaniline is a frequent obstacle. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Insufficient Reactivity of Ethylating Agent:

    • Explanation: The reactivity of ethyl halides follows the order: I > Br > Cl.[1] If you are using an ethyl chloride or bromide and observing low reactivity, switching to ethyl iodide can significantly increase the reaction rate.

    • Solution: Substitute the current ethylating agent with a more reactive one, such as ethyl iodide.

  • Inadequate Base Strength:

    • Explanation: The pKa of the N-H bond in nitroanilines is significantly lower than that of aniline, requiring a sufficiently strong base for deprotonation. Weak bases like sodium bicarbonate may be ineffective.[1]

    • Solution: Employ stronger, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[1][3] For particularly unreactive substrates, a very strong base like sodium hydride (NaH) in an anhydrous aprotic solvent may be necessary.[1][3]

  • Suboptimal Reaction Temperature:

    • Explanation: Due to the low nucleophilicity of nitroanilines, room temperature reactions are often very slow.[1]

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to find the optimal temperature that promotes the desired reaction without significant decomposition or side product formation.[2]

  • Poor Solvent Choice:

    • Explanation: The solvent must effectively dissolve the reactants and be stable at the required reaction temperature. Protic solvents can solvate the amine, reducing its nucleophilicity.[1]

    • Solution: Use polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][3] These solvents help to stabilize charged intermediates and can increase reaction rates.[1]

Issue 2: Formation of N,N-di-ethylated Byproduct

The formation of the di-ethylated product is a common selectivity challenge, especially when aiming for the mono-ethylated aniline.

Potential Causes & Solutions:

  • Excess of Ethylating Agent:

    • Explanation: Using a stoichiometric excess of the ethylating agent increases the probability of the mono-ethylated product reacting further to form the di-ethylated species.

    • Solution: Carefully control the stoichiometry. Using a slight excess of the nitroaniline (e.g., 1.1 to 1.5 equivalents) relative to the ethylating agent can favor mono-alkylation.[1]

  • High Reaction Temperature or Prolonged Reaction Time:

    • Explanation: Higher temperatures and longer reaction times, while potentially increasing the overall conversion, can also promote the second ethylation step.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed or when the formation of the di-ethylated product becomes significant. Running the reaction to partial conversion of the starting material can sometimes be a strategy to maximize the yield of the mono-ethylated product.[1]

  • Slow Addition of Ethylating Agent:

    • Explanation: Adding the ethylating agent all at once creates a high initial concentration, which can favor di-alkylation.

    • Solution: Add the ethylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile and can improve selectivity for mono-alkylation.[3]

Issue 3: O-Alkylation of the Nitro Group

While less common, reaction at the nitro group can occur, leading to undesired byproducts.

Potential Causes & Solutions:

  • Harsh Reaction Conditions:

    • Explanation: Very high temperatures or the use of highly reactive "hard" alkylating agents can lead to O-alkylation. The concept of Hard and Soft Acids and Bases (HSAB) theory can be instructive here; the oxygen of the nitro group is a "hard" nucleophilic site.

    • Solution: Use the mildest possible reaction conditions (temperature, base) that still afford a reasonable reaction rate. Employ "softer" ethylating agents. For instance, ethyl iodide is considered softer than ethyl triflate.[4]

Alternative N-Ethylation Strategies

When traditional SN2 alkylation with ethyl halides proves problematic, consider these alternative methods:

  • Reductive Amination: This two-step, one-pot process involves the reaction of the nitroaniline with an aldehyde (in this case, acetaldehyde) to form an imine, which is then reduced in situ to the desired N-ethylated product.[5][6] This method often offers high selectivity for mono-alkylation.[6] A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[5]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This greener approach utilizes ethanol as the ethylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Mn, or Ir).[7][8][9] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the aniline. Water is the only byproduct, making this an atom-economical method.[7]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can form C-N bonds between aryl halides (or triflates) and amines.[10][11][12] While more complex than direct alkylation, it offers excellent functional group tolerance and can be effective for challenging substrates.[10]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of anilines with alcohols (ethanol in this case) under mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[13][14][15][16] It's particularly useful when other methods fail, but it is not very atom-economical due to the formation of triphenylphosphine oxide and a hydrazine derivative as byproducts.[15]

Data Summary & Experimental Protocols

Table 1: Comparison of Common Ethylating Agents
Ethylating AgentLeaving GroupRelative ReactivityKey Considerations
Ethyl IodideI⁻HighMost reactive, but also more expensive and potentially less stable.
Ethyl BromideBr⁻MediumGood balance of reactivity and stability.
Ethyl ChlorideCl⁻LowLeast reactive, often requires more forcing conditions.
Diethyl SulfateSO₄Et⁻HighHighly reactive and toxic; handle with extreme caution.
Ethyl TriflateOTf⁻Very HighExtremely reactive; can lead to over-alkylation and side reactions.
Protocol 1: General Procedure for N-Ethylation using Ethyl Bromide and K₂CO₃
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroaniline (1.0 eq.).

  • Reagent Addition: Add potassium carbonate (2.0 eq.) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Alkylation: Begin stirring the suspension and add ethyl bromide (1.05 - 1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Reductive Amination using Acetaldehyde and Sodium Borohydride
  • Imine Formation: Dissolve the nitroaniline (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add acetaldehyde (1.5 - 2.0 eq.) and stir at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the residue by column chromatography.

Visualizing Reaction Pathways

N_Ethylation_Pathways cluster_main Desired Pathway cluster_side Side Reactions Start Nitroaniline Mono_Et N-Ethyl Nitroaniline (Desired Product) Start->Mono_Et + Et-X + Base O_Et O-Ethyl Acinitro Intermediate (Side Product) Start->O_Et + Et-X (Harsh Conditions) EtX Ethyl Halide (Et-X) Base Base Di_Et N,N-Diethyl Nitroaniline (Side Product) Mono_Et->Di_Et + Et-X + Base

Caption: Competing pathways in the N-ethylation of nitroanilines.

Troubleshooting_Workflow Start N-Ethylation Reaction Problem Low Yield or Incomplete Reaction? Start->Problem Side_Products Di-ethylation Observed? Problem->Side_Products No Check_Reactivity Increase Alkyl Halide Reactivity (I > Br > Cl) Problem->Check_Reactivity Yes Adjust_Stoich Use Excess Nitroaniline (1.1 - 1.5 eq.) Side_Products->Adjust_Stoich Yes Optimize Re-optimize Conditions Side_Products->Optimize No Increase_Temp Increase Temperature Check_Reactivity->Increase_Temp Stronger_Base Use Stronger Base (e.g., K₂CO₃, Cs₂CO₃) Increase_Temp->Stronger_Base Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Stronger_Base->Change_Solvent Change_Solvent->Optimize Slow_Addition Add Ethylating Agent Slowly Adjust_Stoich->Slow_Addition Slow_Addition->Optimize

Caption: A logical workflow for troubleshooting N-ethylation reactions.

References

  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for N-alkylation of diethylamine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer Catalysis. BenchChem.
  • Semantic Scholar. (2021). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Google Patents. (n.d.). Amine alkylation - US2750417A. Google Patents.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. BenchChem.
  • J. Org. Chem. (2017). Alkylation of Amines under Mitsunobu Conditions. 82, 6604–6614.
  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. OpenOChem Learn.
  • BenchChem. (2025). Technical Support Center: Greener Approaches to N-Alkylation Reactions. BenchChem.
  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
  • Wordpress. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress, 10(2), 125.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ? ResearchGate.
  • International Journal of Scientific & Technology Research, 2(11). (2013).
  • PMC. (n.d.).
  • Buchwald–Hartwig Amin
  • Wikipedia. (n.d.). Reductive amination. Wikipedia.
  • Sciencemadness Discussion Board. (2022).
  • Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps.
  • Reddit. (2021).
  • PTC Organics, Inc. (n.d.).
  • ECHEMI. (n.d.). Why n-alkylation is more favorable than o-alkyation ? ECHEMI.
  • BenchChem. (n.d.). optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem.
  • Organic Chemistry Portal. (2013).
  • Google Patents. (n.d.). Preparation of N,N'-dialkylphenylenediamines - US4140718A. Google Patents.
  • PubChem. (n.d.). N-Ethyl-4-nitroaniline. PubChem.
  • PubMed. (2013).
  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds.
  • methylation of amines using formic acid via simple inorganic base c
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines.
  • BenchChem. (n.d.). N-butyl-3-methyl-4-nitroaniline. BenchChem.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal.
  • ResearchGate. (2025). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
  • ACS Publications. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source.
  • Google Patents. (n.d.). Process for n-methylating nitroanilines and compounds prepared thereby - US3591638A. Google Patents.
  • Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. (n.d.).
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). N-alkylation of aromatic amines - US3600413A.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.

Sources

Troubleshooting

resolving solubility issues of N-ethyl-5-methoxy-2-nitroaniline in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see biological assays and formulation studies fail not because of flawed hypotheses, but because the target compound has precipitat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see biological assays and formulation studies fail not because of flawed hypotheses, but because the target compound has precipitated out of the aqueous testing environment.

N-ethyl-5-methoxy-2-nitroaniline (CAS 314755-31-2) is a classic example of a "brick dust" molecule. While its structural features make it a valuable synthetic intermediate and probe, they also impart severe hydrophobicity. This guide is designed to provide you with field-proven, mechanistically sound strategies to overcome these solubility barriers.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does N-ethyl-5-methoxy-2-nitroaniline precipitate so rapidly in standard biological buffers? A1: The compound's poor aqueous solubility is driven by thermodynamics. It contains a highly hydrophobic aromatic ring, an ethyl alkyl chain, and a methoxy group. While the nitro group and secondary amine possess dipole moments, the overall lipophilicity dominates. To dissolve, the compound must disrupt the highly ordered hydrogen-bond network of water. Because the energy required to break these water-water bonds is not offset by favorable drug-water interactions, the compound minimizes its surface area by precipitating. Furthermore, nitroanilines engage in robust intermolecular


 stacking and dipole interactions in the solid state, creating a high crystal lattice energy that resists dissolution [1].

Q2: Can I use pH modulation (acidification) to force it into solution? A2: Yes, but it is rarely practical for biological applications. The secondary amine (N-ethyl) is weakly basic and can be protonated to form a more soluble salt [2]. However, the strongly electron-withdrawing ortho-nitro group heavily delocalizes the amine's lone pair electrons, drastically lowering its pKa. You would need a highly acidic environment (e.g., pH < 2.0 using 1 M HCl) to maintain protonation. If you neutralize this solution to pH 7.4 for an assay, the compound will immediately deprotonate and crash out.

Q3: What is the most reliable co-solvent system for preparing master stocks? A3: Dimethyl sulfoxide (DMSO) is the gold standard, followed by ethanol and methanol [3]. These solvents effectively disrupt the compound's crystal lattice by solvating the hydrophobic ring. However, when diluting these stocks into water, you will likely encounter the "cosolvent crash" phenomenon. Solubility drops exponentially as the water fraction increases [4]. To prevent precipitation, the final co-solvent concentration must usually be kept below 1–5% v/v, which often necessitates the addition of secondary solubilizers.

Q4: How do Cyclodextrins (CDs) prevent precipitation during aqueous dilution? A4: Cyclodextrins, such as Hydroxypropyl-


-cyclodextrin (HP-

-CD), are truncated cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic aromatic ring of N-ethyl-5-methoxy-2-nitroaniline partitions into this cavity, forming a host-guest inclusion complex [5]. This thermodynamically shields the hydrophobic moieties from water, maintaining the drug in solution without altering its intrinsic chemical structure or requiring toxic co-solvent levels.

CDMechanism Drug Guest Molecule N-ethyl-5-methoxy- 2-nitroaniline (Hydrophobic) Complex Inclusion Complex Aqueous Soluble Thermodynamically Stable Drug->Complex Partitions into cavity CD Host Molecule HP-β-Cyclodextrin (Hydrophobic Core, Hydrophilic Exterior) CD->Complex Encapsulates guest Water Aqueous Media H2O Network Complex->Water Solvated by exterior OH groups

Caption: Mechanistic pathway of cyclodextrin-mediated solubilization for hydrophobic anilines.

Part 2: Quantitative Data Summary

Before selecting a protocol, compare the available solubilization strategies below to match your specific downstream application requirements.

StrategyMechanism of ActionTypical ReagentsExpected Aqueous Solubility EnhancementPrimary Limitations
Co-solvency Lowers dielectric constant of the solvent mixtureDMSO, EthanolModerate to High (in >10% v/v co-solvent)High solvent toxicity in live-cell assays; rapid precipitation upon aqueous dilution [6].
pH Adjustment Protonation of secondary amine to form a saltHCl, TFAHigh (at pH < 3.0)Non-physiological pH; completely incompatible with live cells or neutral enzymatic assays [2].
Cyclodextrin Complexation Encapsulation of hydrophobic ring in host cavityHP-

-CD
High (stable at pH 7.4)Requires optimization of host-guest molar ratio; potential steric hindrance in some binding assays [4].
Micellar Solubilization Entrapment in hydrophobic core of surfactant micellesTween-20, Triton X-100ModerateSurfactants may disrupt cell membranes or interfere with protein-protein interactions [6].

Part 3: Troubleshooting Workflows & Protocols

SolubilizationWorkflow Start N-ethyl-5-methoxy-2-nitroaniline (Solid) Stock Prepare Stock in Co-solvent (10-50 mM in DMSO/EtOH) Start->Stock Aqueous Dilute into Aqueous Buffer (PBS/HEPES) Stock->Aqueous Check Precipitation Observed? Aqueous->Check Yes Yes: Use Solubilizers Check->Yes Turbidity/Crystals No No: Proceed to Assay Check->No Clear Solution CD Add HP-β-CD (10-20% w/v) or Surfactants (Tween 20) Yes->CD Success Stable Aqueous Solution No->Success CD->Success

Caption: Decision tree for solubilizing N-ethyl-5-methoxy-2-nitroaniline in aqueous media.

Protocol: Preparation of a Stable Aqueous Solution via Co-solvency and Cyclodextrin Complexation

Objective: To achieve a stable 1 mM working solution of N-ethyl-5-methoxy-2-nitroaniline in PBS (pH 7.4) with <1% DMSO for biological testing. Causality: Simply dropping a DMSO stock into PBS causes rapid nucleation. By pre-dissolving HP-


-CD in the aqueous phase, the host cavities are ready to immediately complex the free drug molecules as they diffuse out of the DMSO micro-droplets, outcompeting the kinetics of crystal nucleation.

Step-by-Step Methodology:

  • Master Stock Preparation:

    • Weigh precisely 1.96 mg of N-ethyl-5-methoxy-2-nitroaniline (MW: 196.20 g/mol ) [7].

    • Dissolve in 100 µL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock.

    • Vortex for 60 seconds.

    • Self-Validation Check: Hold the vial against a light source. The solution must be optically transparent with zero particulate matter. If cloudy, gently warm to 37°C for 5 minutes.

  • Excipient Preparation:

    • Prepare a 20% (w/v) solution of HP-

      
      -CD in 1X Phosphate-Buffered Saline (PBS), pH 7.4.
      
    • Filter sterilize the solution through a 0.22 µm PES membrane to remove any environmental nucleating agents (dust/debris).

  • Kinetic Complexation:

    • Place 9.9 mL of the HP-

      
      -CD/PBS solution in a glass vial on a magnetic stirrer at 300 rpm (room temperature).
      
    • Critical Step: Using a micropipette, add 100 µL of the 100 mM DMSO stock dropwise (approx. 1 drop per second) directly into the vortex of the stirring aqueous solution. Do not inject the entire volume at once, as local supersaturation will cause irreversible precipitation.

  • Thermodynamic Equilibration:

    • Allow the solution to stir for 2 hours, protected from light. Inclusion complexation is an equilibrium process and requires time to reach thermodynamic stability.

  • Final Validation:

    • Centrifuge a 1 mL aliquot of the final mixture at 10,000 x g for 10 minutes.

    • Analyze the supernatant via UV-Vis spectrophotometry or HPLC to confirm the concentration remains at the target 1 mM.

    • Self-Validation Check: If a visible pellet forms at the bottom of the tube, the compound has crashed out. You must either decrease the target final concentration (e.g., to 100 µM) or increase the HP-

      
      -CD concentration to 30% w/v.
      

Part 4: References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. National Institutes of Health (NIH).[Link]

  • 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data (ACS).[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.[Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Humapub.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed (NIH).[Link]

Optimization

Technical Support Center: Identifying Impurities in Commercial N-ethyl-5-methoxy-2-nitroaniline

Welcome to the technical support center for N-ethyl-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with ident...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-ethyl-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and managing impurities in commercial batches of this important chemical intermediate. The following question-and-answer format provides in-depth, field-proven insights to ensure the quality and integrity of your experiments.

Section 1: Understanding Potential Impurities

Q1: What are the most likely impurities in commercial N-ethyl-5-methoxy-2-nitroaniline and where do they come from?

A1: The impurity profile of commercial N-ethyl-5-methoxy-2-nitroaniline is intrinsically linked to its synthetic route. While multiple pathways exist, a common method involves the N-alkylation of 5-methoxy-2-nitroaniline with an ethylating agent, or the nitration of N-ethyl-3-methoxyaniline. Based on these processes, impurities can be categorized as follows:

  • Process-Related Impurities: These arise directly from the synthesis.

    • Unreacted Starting Materials: The most common are the precursors used in the final synthetic step. This could be 5-methoxy-2-nitroaniline or N-ethyl-3-methoxyaniline.[1][2]

    • Isomeric Byproducts: During the nitration of an aromatic ring, the nitro group can be directed to various positions. For instance, in the nitration of N-ethyl-3-methoxyaniline, while the desired product is formed, other positional isomers like N-ethyl-3-methoxy-4-nitroaniline and N-ethyl-3-methoxy-6-nitroaniline can also be generated.[3][4] The specific isomers depend on the directing effects of the substituents on the aniline ring.

    • Over-Alkylated or Over-Nitrated Species: This can include the formation of di-nitro compounds or, less commonly, the addition of a second ethyl group to the nitrogen, leading to a quaternary ammonium salt.

  • Degradation Products: These impurities form during storage or handling due to exposure to heat, light, or atmospheric conditions. Common degradation pathways for nitroanilines include reduction of the nitro group or hydrolysis of the methoxy group.[5]

  • Reagent- and Solvent-Related Impurities: Residual solvents from purification steps or byproducts from reagents used in the synthesis can also be present.

The following table summarizes these potential impurities:

Impurity CategorySpecific Example(s)Likely OriginRecommended Analytical Technique
Starting Materials 5-Methoxy-2-nitroaniline, N-ethyl-3-methoxyanilineIncomplete reactionHPLC, GC-MS
Isomeric Byproducts N-ethyl-3-methoxy-4-nitroaniline, N-ethyl-3-methoxy-6-nitroanilineNon-selective nitrationHPLC, GC-MS, NMR for structural confirmation
Over-Nitrated N-ethyl-5-methoxy-2,4-dinitroanilineHarsh nitrating conditionsHPLC, LC-MS
Degradation Products N-ethyl-5-methoxy-benzene-1,2-diamine (nitro reduction)Storage, exposure to reducing agentsLC-MS
N-Nitrosamines N-ethyl-N-nitroso-5-methoxy-2-nitroanilinePresence of nitrosating agentsLC-MS/MS, GC-MS/MS
Q2: Could N-nitrosamine impurities be present, and why are they a concern?

A2: Yes, there is a potential risk for the formation of N-nitrosamine impurities, which is a significant concern for regulatory bodies like the EMA and FDA.[6] N-nitrosamines are classified as probable human carcinogens based on animal studies.[6]

The formation of N-nitrosamines requires two key components:

  • A nitrosatable amine: N-ethyl-5-methoxy-2-nitroaniline is a secondary amine, making it susceptible to nitrosation.

  • A nitrosating agent: These are typically sources of nitrous acid, such as nitrites (NO₂⁻), which can be present as impurities in reagents (like nitric acid) or form under certain reaction conditions.

Given that nitration is a key synthetic step, the potential for residual nitrosating agents is elevated. Therefore, it is critical to assess the risk and, if necessary, test for N-nitrosamine impurities using highly sensitive analytical techniques, such as GC-MS/MS or LC-MS/MS, to meet stringent regulatory limits.[6]

Q3: How can I proactively identify potential degradation products?

A3: The most effective way to identify potential degradation products is by conducting forced degradation (or stress testing) studies . These studies are a regulatory requirement by bodies like the International Conference on Harmonisation (ICH) and are designed to accelerate the degradation of the drug substance under conditions more severe than standard stability testing.[7]

The goal is to generate degradation products to develop and validate a stability-indicating analytical method.[8][9] The typical stress conditions are:

Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C)Hydrolysis of the methoxy ether linkage.
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80°C)Hydrolysis of the methoxy ether linkage.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temp or heatedOxidation of the ethyl group, aromatic ring, or amino group.
Photolytic Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B)Photoreduction of the nitro group, radical-induced degradation.
Thermal (Dry Heat) Elevated temperature (e.g., 70-100°C) in a solid stateGeneral thermal decomposition.

By analyzing the samples from these studies (typically aiming for 5-20% degradation), you can identify the primary degradation products and elucidate their structures, ensuring your routine analytical methods can detect them.[7][9]

Section 2: Analytical Strategy & Troubleshooting

Q4: What is the recommended initial approach for analyzing the purity of a new batch?

A4: A robust initial analysis should provide a clear purity value and detect any significant impurities. A combination of chromatographic and spectroscopic techniques is recommended.

Caption: General workflow for purity assessment and impurity identification.
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for purity assessment of non-volatile compounds like N-ethyl-5-methoxy-2-nitroaniline.[4] A reversed-phase C18 column with a gradient elution using acetonitrile and water is a standard starting point.[10] This will provide a percentage purity based on peak area and reveal the presence of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is complementary to HPLC and is ideal for detecting volatile or semi-volatile impurities, such as residual solvents or volatile starting materials.[4]

  • Spectroscopic Confirmation (¹H NMR): A simple proton NMR spectrum of the batch can quickly confirm the identity of the main component and may reveal the presence of major impurities if they are present at levels above ~1%.

Q5: How do I choose between HPLC and GC-MS for impurity analysis?

A5: The choice depends on the properties of the analyte and potential impurities. The following decision tree and table can guide your selection.

Technique_Selection start Impurity Analysis Required q1 Is the impurity thermally stable & volatile? start->q1 gcms Use GC-MS q1->gcms Yes hplc Use HPLC q1->hplc No q2 Is structural identification needed? hplc->q2 q2->hplc No (Quant only) lcms Couple with MS (LC-MS) q2->lcms Yes (Mass Info) nmr Isolate and run NMR q2->nmr Yes (Full Structure)

Caption: Decision tree for selecting an analytical technique.
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on partitioning with a solid stationary phase.Separation in a gaseous mobile phase based on partitioning with a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds. Suitable for nearly all expected impurities of N-ethyl-5-methoxy-2-nitroaniline.[4]Best for volatile and thermally stable compounds. Good for starting materials and residual solvents.
Detection UV-Vis is common. Mass Spectrometry (LC-MS) provides mass data for identification.Flame Ionization (FID) is robust. Mass Spectrometry (GC-MS) provides mass spectra for identification.
Derivatization Not usually required.May be needed for polar or non-volatile compounds to increase volatility.
Q6: I'm seeing an unknown peak in my chromatogram. What is the workflow for identifying it?

A6: Identifying an unknown peak is a systematic process:

  • Gather Mass Information: The first step is to determine the molecular weight of the unknown impurity. The most direct way is to use a mass spectrometer coupled to a liquid chromatograph (LC-MS). The mass of the impurity provides critical clues to its identity (e.g., is it a starting material, a dimer, or a degradation product?).

  • Evaluate Isotopic Pattern: If using high-resolution mass spectrometry (HRMS), the exact mass and isotopic pattern can help determine the elemental formula.

  • Fragmentation Analysis (MS/MS): If the initial mass doesn't provide a clear answer, an MS/MS experiment can be performed. By fragmenting the parent ion and analyzing the resulting daughter ions, you can deduce structural features of the molecule.

  • Isolation: If the impurity is present in sufficient quantity (>0.1%), isolate it using preparative HPLC or column chromatography.

  • Structural Elucidation by NMR: Once isolated and purified, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow you to piece together the complete chemical structure.

Q7: My HPLC peaks are tailing/fronting/broad. What are the common causes and solutions?

A7: Poor peak shape in HPLC can compromise resolution and quantification. Here are common causes and solutions:

SymptomPossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary Interactions: Silanol groups on the silica backbone of the column interacting with the basic amine function of the aniline.- Lower the mobile phase pH (e.g., add 0.1% formic or phosphoric acid) to protonate the amine.[10]- Use a column with end-capping or a different stationary phase (e.g., Phenyl).
Column Overload: Injecting too much sample mass onto the column.- Dilute the sample and re-inject.
Peak Fronting Column Overload: Injecting a sample volume that is too large or a sample dissolved in a solvent much stronger than the mobile phase.- Reduce injection volume.- Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.
Broad Peaks High Dead Volume: Issues with fittings, tubing, or column installation creating extra space for the sample to diffuse.- Check all fittings for tightness. Use low-dead-volume tubing and fittings.- Ensure the column is installed correctly.
Column Degradation: The stationary phase has degraded, or the column is contaminated.- Flush the column with a strong solvent.- Replace the column if performance does not improve.
Q8: How can NMR spectroscopy confirm the structure of my compound and its impurities?

A8: NMR spectroscopy is the gold standard for structural elucidation.

  • ¹H NMR (Proton NMR): This experiment tells you about the electronic environment of the hydrogen atoms. For N-ethyl-5-methoxy-2-nitroaniline, you would expect to see distinct signals for the aromatic protons, the -NH proton, the ethyl group (-CH₂- and -CH₃), and the methoxy group (-OCH₃). The chemical shift, splitting pattern (multiplicity), and integration (relative number of protons) for each signal must match the expected structure.

  • ¹³C NMR (Carbon NMR): This shows the number of unique carbon atoms in the molecule. It helps confirm the carbon skeleton.

  • 2D NMR (e.g., COSY, HMBC): These experiments reveal connectivity.

    • COSY (Correlation Spectroscopy) shows which protons are coupled to each other (e.g., it will show a correlation between the -CH₂- and -CH₃ protons of the ethyl group).

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for piecing together the molecular framework, for example, by correlating the methoxy protons to the aromatic carbon they are attached to.

By analyzing these spectra, you can unambiguously confirm the structure of the main component and, if an impurity is isolated, determine its structure as well.[11]

Section 3: Purification and Best Practices

Q9: The purity of my commercial batch is insufficient. What is the recommended purification method?

A9: For solid organic compounds like N-ethyl-5-methoxy-2-nitroaniline, recrystallization is the most common, cost-effective, and scalable purification technique. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

  • Solvent Selection (Crucial Step):

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Impurities should either be highly soluble at all temperatures (remain in the mother liquor) or insoluble at all temperatures (can be filtered out hot).

    • Common solvents to screen for nitroanilines include ethanol, methanol, isopropanol, or mixtures with water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils.

    • Continue adding small portions of the hot solvent just until all the solid dissolves. Avoid using excess solvent, as this will reduce your final yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent the desired compound from crystallizing in the funnel.

  • Crystallization:

    • Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the melting point.

After purification, re-analyze the material by HPLC to confirm the purity has improved.

References

  • BenchChem (2025). Technical Support Center: N-(2-Ethoxyethyl)-2-nitroaniline Degradation Studies.
  • ChemScene. N-Ethyl-2-methoxy-5-nitroaniline.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • IJSDR (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6).
  • SciSpace (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • BenchChem (2025). A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate.
  • BenchChem (2025). Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline: A Detailed Mechanistic and Methodological Overview.
  • BJSTR (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • PubChem. 5-Methoxy-2-nitroaniline. National Institutes of Health.
  • Sigma-Aldrich. 2-Methoxy-5-nitroaniline 98%.
  • PMC (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
  • Sigma-Aldrich. 5-Methoxy-2-nitroaniline 97%.
  • BenchChem (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • BenchChem (2025). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
  • SIELC Technologies (2018). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column.
  • JOCPR (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.
  • European Medicines Agency (2025). Nitrosamine impurities.
  • ChemicalBook (2026). 2-ethyl-5-nitroaniline.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: GC-MS Characterization of N-ethyl-5-methoxy-2-nitroaniline

Executive Summary For researchers and drug development professionals, the accurate characterization of chemical intermediates is a non-negotiable pillar of pharmaceutical synthesis. N-ethyl-5-methoxy-2-nitroaniline (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate characterization of chemical intermediates is a non-negotiable pillar of pharmaceutical synthesis. N-ethyl-5-methoxy-2-nitroaniline (CAS: 314755-31-2) is a highly specialized aniline derivative frequently utilized as a precursor in the synthesis of complex heterocycles, including biologically active benzimidazoles[1].

Because aniline derivatives are suspected environmental toxins and potential genotoxic impurities (GTIs), rigorous analytical monitoring is required[2]. This guide provides an objective performance comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and alternative modalities (LC-MS/MS, HPLC-UV), equipping analytical scientists with the mechanistic insights and validated protocols needed to characterize this specific compound confidently.

Chemical Profile & Analytical Causality

The molecular architecture of N-ethyl-5-methoxy-2-nitroaniline dictates its behavior in chromatographic systems. Understanding these structural nuances is critical for method development:

  • The Ortho-Nitro Effect (Intramolecular H-Bonding): The nitro group at position 2 is situated ortho to the N-ethyl secondary amine. This proximity allows for the formation of a strong intramolecular hydrogen bond. Mechanistically, this internal shielding reduces intermolecular dipole-dipole interactions, artificially lowering the compound's boiling point and increasing its volatility compared to para-substituted analogs. This makes it surprisingly amenable to gas-phase analysis[3].

  • The Secondary Amine (N-ethyl): While the ethyl group provides steric bulk that reduces polarity, the remaining active hydrogen on the amine can still interact with free silanol groups on fused-silica GC columns. This interaction causes peak tailing and signal degradation. Therefore, while direct injection is possible, derivatization is the gold standard for trace-level quantification[3].

  • The Methoxy Group: The electron-donating methoxy group at position 5 enriches the electron density of the aromatic ring, influencing the specific fragmentation pathways observed during Electron Ionization (EI).

Performance Showdown: GC-MS vs. LC-MS/MS vs. HPLC-UV

Selecting the correct analytical modality requires balancing sensitivity, structural specificity, and throughput. While Liquid Chromatography (LC) avoids the need for derivatization of thermolabile compounds[2], GC-MS coupled with Electron Ionization (EI) remains the definitive technique for absolute structural confirmation due to its highly reproducible fragmentation patterns[4].

Below is a comparative performance matrix based on validated data for closely related nitroaniline derivatives[5]:

Performance MetricGC-MS (Derivatized, EI)LC-MS/MS (ESI+)HPLC-UV
Limit of Detection (LOD) ~0.001 µg/g[5]~0.01 µg/g[5]~0.1 - 0.5 µg/g
Linearity (R²) > 0.990[5]> 0.999[5]> 0.999
Accuracy (% Recovery) 99.2% – 100.3%[5]92.0% – 119.0%[5]95.0% – 105.0%
Sample Preparation LLE + Derivatization[3]Dilute & Shoot / SPE[2]SPE / LLE[2]
Structural Confirmation Excellent (NIST/EPA Library)Good (MS/MS Fragments)Poor (Retention Time Only)
Matrix Interference Low (Post-cleanup)Moderate (Ion Suppression)High (Co-eluting UV absorbers)

The Verdict: Choose LC-MS/MS for high-throughput screening in complex aqueous matrices. Choose GC-MS when sub-µg/g sensitivity, high-resolution separation of positional isomers, and unequivocal structural identification are mandated by regulatory guidelines (e.g., ICH M7 for impurities)[5].

DecisionMatrix Start Target: N-ethyl-5-methoxy-2-nitroaniline Q1 Is trace-level structural confirmation required? Start->Q1 Q2 Is the sample matrix highly aqueous or thermolabile? Q1->Q2 Yes HPLC HPLC-UV Routine QA/QC quantification (Low structural specificity) Q1->HPLC No (Routine Quant) GCMS GC-MS (EI) High resolution & library matching (Requires extraction/derivatization) Q2->GCMS No (Volatile/Organic) LCMS LC-MS/MS (ESI) High sensitivity & direct injection (Subject to matrix effects) Q2->LCMS Yes

Decision logic for analytical method selection of nitroaniline derivatives.

Optimized GC-MS Methodological Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification (causality) and built-in quality control checks.

Step 1: Liquid-Liquid Extraction (LLE)
  • Procedure: Spike the sample matrix with an internal standard (e.g., Naphthalene-d8). Extract the aqueous sample with Dichloromethane (DCM) in a 1:1 ratio. Vortex for 2 minutes and centrifuge at 3000 rpm to separate the layers.

  • Causality: DCM effectively partitions the moderately polar N-ethyl-5-methoxy-2-nitroaniline away from highly polar aqueous salts and byproducts. The pre-extraction internal standard validates the recovery efficiency of the entire workflow.

Step 2: Derivatization (Acylation)
  • Procedure: Transfer the organic layer to a reaction vial and evaporate to dryness under a gentle stream of nitrogen. Add 100 µL of Trifluoroacetic anhydride (TFAA) and 100 µL of Ethyl Acetate. Seal and heat at 60°C for 30 minutes. Cool and evaporate excess reagent, reconstituting in 1 mL of Hexane.

  • Causality: TFAA replaces the active hydrogen on the secondary amine with a trifluoroacetyl group. This eliminates hydrogen bonding with the GC column, drastically improving peak symmetry and lowering the LOD[3].

  • Self-Validation: Always run a derivatization blank (reagents only) to ensure no artifact peaks co-elute with the target analyte.

Step 3: Capillary Gas Chromatography
  • Procedure: Inject 1 µL of the derivatized sample in splitless mode (Injector Temp: 250°C). Use a 5% phenyl / 95% dimethylpolysiloxane fused-silica capillary column (e.g., SE-54 or HP-5MS, 30m x 0.25mm x 0.25µm)[4].

    • Oven Program: 60°C (hold 1 min) -> 15°C/min to 280°C (hold 5 min).

  • Causality: The slightly polar stationary phase of the SE-54 column provides optimal resolution for aromatic amines, separating N-ethyl-5-methoxy-2-nitroaniline from potential positional isomers (e.g., 4-nitroaniline derivatives) based on subtle differences in boiling point and dipole moments[4].

Step 4: EI-MS Detection
  • Procedure: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 280°C and the ion source to 230°C. Scan range: m/z 50–350.

  • Causality: 70 eV is the universal standard for EI. It imparts enough energy to induce reproducible fragmentation, allowing the resulting mass spectrum to be reliably cross-referenced against established libraries for absolute confirmation[4].

GCMSWorkflow Prep Sample Extraction (LLE with DCM) Deriv Derivatization (TFAA, 60°C) Prep->Deriv Isolate Target Inject GC Injection (Splitless, 250°C) Deriv->Inject Increase Volatility Sep Capillary Separation (5% Phenyl-siloxane) Inject->Sep Vaporize Detect EI-MS Detection (70 eV, m/z 50-350) Sep->Detect Elute & Ionize

Step-by-step GC-MS sample preparation and analysis workflow.

Mechanistic Insights: EI Fragmentation Patterns

When the derivatized (or underivatized) N-ethyl-5-methoxy-2-nitroaniline enters the MS source, the 70 eV electron beam strips an electron, forming the radical cation (Molecular Ion,[M]⁺). For the underivatized molecule (Exact Mass: ~196.08 Da), researchers should look for the following diagnostic fragmentation cascades:

  • Loss of the Ethyl Group: Alpha-cleavage adjacent to the secondary amine nitrogen typically results in the loss of a methyl radical (M-15) or the entire ethyl radical (M-29), yielding stable substituted anilinium ions.

  • Nitro Group Expulsion: A hallmark of nitroaromatics is the prominent loss of NO₂ (M-46) or NO (M-30). In ortho-nitroanilines, the loss of OH (M-17) can also occur due to the "ortho effect," where a hydrogen atom from the adjacent amine is abstracted by the nitro oxygen prior to fragmentation.

  • Methoxy Cleavage: Subsequent loss of formaldehyde (CH₂O, M-30) or a methyl radical (M-15) from the methoxy group at position 5 further breaks down the aromatic ring.

By mapping these specific m/z transitions, analysts can definitively distinguish N-ethyl-5-methoxy-2-nitroaniline from its isomeric impurities, validating the integrity of the pharmaceutical synthesis pipeline.

References

  • Methanol as C1 Source: Redox Coupling of Nitrobenzenes and Alcohols for the Synthesis of Benzimidazoles The Royal Society of Chemistry URL
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines LCGC International URL
  • Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives Benchchem URL
  • Performance Showdown: GC-MS vs.
  • U.S. Environmental Protection Agency (EPA)

Sources

Comparative

Spectroscopic Comparison of Nitroaniline Derivatives: A Guide to Structural Elucidation

Audience: Researchers, analytical scientists, and drug development professionals Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols for ortho-, meta-, and p-nitroaniline....

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols for ortho-, meta-, and p-nitroaniline.

Introduction & Mechanistic Overview

Nitroaniline derivatives—specifically o-nitroaniline (2-nitroaniline), m-nitroaniline (3-nitroaniline), and p-nitroaniline (4-nitroaniline)—are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs), dyes, and advanced nonlinear optical materials. For analytical scientists, differentiating these positional isomers is a fundamental exercise in understanding substituent effects.

The spectroscopic signatures of these isomers are dictated by the interplay between the electron-donating amine group (


) and the electron-withdrawing nitro group (

). The causality behind their spectral differences lies in three dominant electronic effects:
  • Extended Conjugation (Push-Pull System): In p-nitroaniline, the lone pair on the amine nitrogen delocalizes entirely through the

    
    -system into the nitro group, creating a highly polar zwitterionic resonance contributor.
    
  • Inductive Effects: In m-nitroaniline, the meta-position prevents direct resonance communication between the substituents. The electron-withdrawing inductive effect (

    
    ) of the 
    
    
    
    group dominates.
  • Intramolecular Hydrogen Bonding: In o-nitroaniline, proximity allows for strong intramolecular hydrogen bonding between the amine proton and the nitro oxygen, stabilizing specific planar conformations while introducing steric hindrance.

G cluster_0 Nitroaniline Isomers cluster_1 Dominant Electronic Effects cluster_2 Spectroscopic Signatures O Ortho (1,2) IntraHB Intramolecular H-Bonding & Steric Hindrance O->IntraHB M Meta (1,3) Inductive Inductive Effect (-I) Minimal Resonance M->Inductive P Para (1,4) Resonance Strong Extended Conjugation (Push-Pull System) P->Resonance UV Bathochromic Shift (UV-Vis) IntraHB->UV IR N-H Stretch Shift (FTIR) IntraHB->IR NMR Deshielded Amine Protons (1H NMR) IntraHB->NMR Inductive->UV Resonance->UV Resonance->NMR

Logical relationship between isomer geometry, electronic effects, and spectral signatures.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives during QA/QC workflows, every spectroscopic acquisition must be treated as a self-validating system.

Protocol A: UV-Vis Spectroscopy

Causality for Experimental Choice: Nitroanilines are highly sensitive to solvent polarity and pH. Protonation of the amine group in acidic media destroys the push-pull chromophore, drastically blue-shifting the spectrum. Therefore, a neutral electrolyte solution (e.g.,


) or anhydrous ethanol is used to preserve the intrinsic 

transitions[1].
  • Preparation: Dissolve

    
     of the nitroaniline isomer in 
    
    
    
    of analytical-grade ethanol (approx.
    
    
    ).
  • Self-Validation Checkpoint: Run a baseline scan using the pure solvent. The baseline must be flat from

    
     to 
    
    
    
    with an absorbance
    
    
    .
  • Acquisition: Record the spectrum from

    
     to 
    
    
    
    using a
    
    
    quartz cuvette.
Protocol B: Fourier Transform Infrared (FTIR) Spectroscopy

Causality for Experimental Choice: Water absorbs strongly around


, which directly masks the critical 

stretching frequencies of primary amines. Utilizing an Attenuated Total Reflectance (ATR) accessory or rigorously dried KBr pellets is mandatory.
  • Preparation: Mix

    
     of the sample with 
    
    
    
    of spectroscopic-grade KBr (pre-dried at
    
    
    for 24 hours). Press into a translucent pellet at
    
    
    of pressure.
  • Self-Validation Checkpoint: Acquire a background spectrum of the empty chamber. Verify the absence of the broad

    
     stretch at 
    
    
    
    .
  • Acquisition: Scan from

    
     to 
    
    
    
    at a resolution of
    
    
    (minimum 32 scans).
Protocol C: Nuclear Magnetic Resonance (1H NMR)

Causality for Experimental Choice: The amine protons (


) undergo rapid chemical exchange with trace moisture or protic impurities, causing the signal to broaden or disappear entirely. Anhydrous 

or

must be used.
  • Preparation: Dissolve

    
     of the sample in 
    
    
    
    of anhydrous
    
    
    containing
    
    
    v/v Tetramethylsilane (TMS).
  • Self-Validation Checkpoint: Lock and shim the instrument. The TMS peak must appear as a sharp singlet exactly at

    
    . The residual 
    
    
    
    peak must appear at
    
    
    .
  • Acquisition: Acquire the 1H NMR spectrum at

    
     using a standard 1D proton pulse sequence with a relaxation delay (
    
    
    
    ) of
    
    
    .

Workflow Sample Nitroaniline Sample Prep (Standardized Concentration) UV_Prep Dilution in KClO4/EtOH (10^-5 M) Sample->UV_Prep IR_Prep KBr Pellet / ATR (Solid State) Sample->IR_Prep NMR_Prep Dissolution in CDCl3 (with TMS Standard) Sample->NMR_Prep UV_Acq UV-Vis Acquisition (200-800 nm) UV_Prep->UV_Acq IR_Acq FTIR Acquisition (4000-400 cm^-1) IR_Prep->IR_Acq NMR_Acq 1H/13C NMR Acquisition (400 MHz) NMR_Prep->NMR_Acq Data Cross-Validation & Structural Elucidation UV_Acq->Data u03BBmax & u03B5 IR_Acq->Data Vibrational Modes NMR_Acq->Data Chemical Shifts & J-Coupling

Multi-modal spectroscopic validation workflow for nitroaniline derivatives.

Comparative Spectroscopic Data

The following tables summarize the quantitative data used to differentiate the three isomers.

UV-Vis Absorption Maxima

The position of the


 corresponding to the 

charge-transfer transition is a direct measure of conjugation. o-Nitroaniline exhibits the largest bathochromic (red) shift due to the stabilization of the excited state via intramolecular hydrogen bonding[1][2]. m-Nitroaniline exhibits the shortest wavelength because meta-substitution disrupts the extended conjugation pathway.
Isomer

(Aqueous

)
Secondary Peak (nm)Dominant Electronic Effect
o-Nitroaniline


Intramolecular H-bonding + Conjugation
m-Nitroaniline


Inductive Effect (Resonance forbidden)
p-Nitroaniline

N/AStrong Extended Conjugation (Push-Pull)
FTIR Stretching Frequencies

Infrared spectroscopy is highly sensitive to the hydrogen bonding environment. Primary amines exhibit two ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stretching bands (asymmetric and symmetric). In p-nitroaniline, intermolecular hydrogen bonding dominates[3]. In o-nitroaniline, the intramolecular hydrogen bond weakens the 

bond, shifting the frequency.
IsomerAsymmetric

Stretch
Symmetric

Stretch
Asymmetric

Stretch
Symmetric

Stretch
o-Nitroaniline




m-Nitroaniline




p-Nitroaniline




1H NMR Chemical Shifts ( )

Nuclear Magnetic Resonance provides the most definitive structural proof via


-coupling patterns and chemical shifts. The 

group strongly deshields adjacent ortho-protons, while the

group shields its adjacent ortho-protons[4][5][6].

Note: The amine (


) proton shift is highly concentration and solvent dependent. In o-nitroaniline, the 

signal is shifted significantly downfield (

) due to the deshielding effect of the intramolecular hydrogen bond with the nitro group[4].
IsomerAromatic Protons (ppm)Multiplicity / CouplingAmine (

) Protons (ppm)
o-Nitroaniline

dd, t, d, t

(broad singlet)
m-Nitroaniline

m, t, m, d

(broad singlet)
p-Nitroaniline

d (2H), d (2H)

(broad singlet)

Application in Drug Development & QA/QC

Understanding these spectroscopic nuances is critical in pharmaceutical manufacturing:

  • Reaction Monitoring: The catalytic reduction of nitroanilines to phenylenediamines (a common API precursor step) is routinely monitored via UV-Vis spectroscopy. The disappearance of the characteristic

    
     peak confirms the complete reduction of the nitro group[2].
    
  • Isomeric Purity (QA/QC): During the nitration of aniline, a mixture of ortho and para isomers is generated. 1H NMR is the gold standard for quantifying isomeric ratios in the crude product. The distinct doublets of p-nitroaniline at

    
     and 
    
    
    
    can be easily integrated against the complex multiplet profile of o-nitroaniline[4][6].
  • Bioavailability Predictions: The propensity of o-nitroaniline to form intramolecular hydrogen bonds reduces its capacity to form intermolecular hydrogen bonds with water. This fundamentally alters its lipophilicity (

    
    ) and dissolution rate compared to the para isomer, directly impacting downstream formulation strategies.
    

References

  • "UV-visible spectra obtained from saturated with aqueous solutions of...", ResearchGate.
  • "Catalytic Reduction of ortho- and meta-Nitroaniline by Nickel Oxide Nanoparticles", Rubber.or.kr.
  • "A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline...", Jchps.com.
  • "Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline...", ResearchGate.
  • "2-Nitroaniline(88-74-4) 1H NMR spectrum", ChemicalBook.
  • "3-Nitroaniline(99-09-2) 1H NMR spectrum", ChemicalBook.
  • "4-Nitroaniline(100-01-6) 1H NMR spectrum", ChemicalBook.

Sources

Validation

Substituent Effects on the Optical Properties of N-Ethyl-5-methoxy-2-nitroaniline: A Comparative Guide

Executive Summary In the design of advanced optoelectronic materials, molecular probes, and specialized dyes, tuning the Intramolecular Charge Transfer (ICT) of push-pull chromophores is a critical objective. The nitroan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced optoelectronic materials, molecular probes, and specialized dyes, tuning the Intramolecular Charge Transfer (ICT) of push-pull chromophores is a critical objective. The nitroaniline scaffold serves as a foundational model for these systems. By strategically introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) around the aromatic ring, researchers can precisely modulate the HOMO-LUMO gap.

This guide provides an in-depth comparative analysis of N-ethyl-5-methoxy-2-nitroaniline against its structural analogs. By examining the synergistic effects of N-alkylation and para-methoxy substitution, we demonstrate how dual-donor systems drastically alter absorption characteristics, culminating in pronounced bathochromic (red) shifts.

Mechanistic Principles of Substituent Effects

To understand the superior optical performance of N-ethyl-5-methoxy-2-nitroaniline, we must deconstruct the causality behind its molecular architecture. The absorption maximum (


) of a push-pull system is governed by the energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

According to [1], adding electron-donating substituents to the nitroaniline core systematically reduces this energy gap.

  • The Baseline (2-Nitroaniline): The unsubstituted 2-nitroaniline features a primary amine (-NH

    
    ) at position 1 and a nitro group (-NO
    
    
    
    ) at position 2. This creates an ortho-ICT axis. The strong mesomeric withdrawal (-M) of the nitro group pulls electron density from the amine (+M), creating a baseline absorption in the violet region (~410 nm).
  • The Effect of N-Alkylation (N-Ethyl-2-nitroaniline): Substituting a proton on the amine with an ethyl group introduces a positive inductive effect (+I). This increases the electron density on the nitrogen atom, raising the energy of the HOMO. Consequently, the nitrogen lone pair becomes a more potent donor, narrowing the HOMO-LUMO gap and red-shifting the spectrum[2].

  • The Effect of Para-Donation (5-Methoxy-2-nitroaniline): The addition of a methoxy group (-OCH

    
    ) at position 5 places it exactly para to the nitro group. The methoxy group is a powerful resonance donor (+M). Because it is para to the acceptor, it establishes a secondary, highly efficient conjugation pathway directly to the nitro group. The  confirms that such multi-substituent systems rely heavily on these direct charge-transfer states[3].
    
  • The Synergistic Dual-Donor (N-Ethyl-5-methoxy-2-nitroaniline): This compound integrates both enhancements. The ortho-ethylamino group and the para-methoxy group simultaneously pump electron density into the shared pi-system, terminating at the nitro acceptor. This "push-push-pull" dynamic drastically lowers the transition energy, resulting in the largest bathochromic shift among the compared analogs[4].

ICT_Mechanism NHEt 1-N-Ethylamino Group (Primary EDG, +I / +M) PiBridge Aromatic Ring (π-Conjugation Bridge) NHEt->PiBridge Ortho-Donation ICT Intramolecular Charge Transfer (ICT) State NHEt->ICT OMe 5-Methoxy Group (Secondary EDG, +M) OMe->PiBridge Para-Donation OMe->ICT Nitro 2-Nitro Group (Strong EWG, -M) Nitro->ICT PiBridge->Nitro Electron Withdrawal Shift Bathochromic Shift (Lower HOMO-LUMO Gap) ICT->Shift Synergistic Effect

Fig 1: Synergistic push-pull electronic pathways driving intramolecular charge transfer.

Comparative Absorption Performance

The table below summarizes the quantitative impact of these structural modifications on the optical properties of the chromophores. Data reflects representative behavior in polar protic solvents (e.g., ethanol) to illustrate the progressive stabilization of the excited state.

CompoundSubstituted PositionsPrimary DonorSecondary DonorAcceptorEst.

(nm)
Est.

(

)
2-Nitroaniline None1-NH

(ortho)
None2-NO

~410~5,000
N-Ethyl-2-nitroaniline 1-NHEt1-NHEt (ortho)None2-NO

~425~5,500
5-Methoxy-2-nitroaniline 5-OMe1-NH

(ortho)
5-OMe (para)2-NO

~435~6,200
N-Ethyl-5-methoxy-2-nitroaniline 1-NHEt, 5-OMe1-NHEt (ortho)5-OMe (para)2-NO

~455~7,800

Key Takeaway: The transition from a simple ortho-push-pull system to a dual-donor system (N-ethyl + 5-methoxy) yields a ~45 nm bathochromic shift and a significant hyperchromic effect (increased molar absorptivity,


), making N-ethyl-5-methoxy-2-nitroaniline a superior candidate for applications requiring enhanced light harvesting in the visible spectrum.

Experimental Protocols for Spectroscopic Validation

To ensure high scientific integrity when comparing these chromophores, the experimental methodology must actively prevent artifacts such as


 stacking (J- and H-aggregation), which can artificially shift the absorption maximum. The following protocol is designed as a self-validating system : it utilizes a Beer-Lambert linearity check as an internal quality control gate.
Self-Validating UV-Vis Spectroscopic Workflow

Step 1: Gravimetric Stock Preparation

  • Action: Weigh exactly 1.0 mg of the highly purified chromophore using a microbalance. Dissolve in 10.0 mL of spectrograde ethanol to create a master stock.

  • Causality: Gravimetric preparation prevents volumetric errors associated with the high volatility of organic solvents, ensuring absolute concentration accuracy required for precise molar absorptivity calculations.

Step 2: Serial Dilution

  • Action: Prepare a 5-point dilution series ranging from

    
     M to 
    
    
    
    M.
  • Causality: Push-pull dyes are highly prone to aggregation at higher concentrations. Diluting into the micromolar range ensures the molecules remain in a monomeric state, isolating the true intramolecular charge transfer from intermolecular interference.

Step 3: Dual-Beam Baseline Correction

  • Action: Fill two matched quartz cuvettes (10 mm path length) with pure spectrograde ethanol. Run a baseline scan from 250 nm to 600 nm and zero the instrument.

  • Causality: Corrects for solvent cut-off absorption and cuvette surface scattering, ensuring the resulting spectrum is exclusively derived from the chromophore.

Step 4: Spectral Acquisition

  • Action: Replace the sample cuvette with the diluted chromophore solutions. Scan from 250 nm to 600 nm at a 1 nm resolution. Record the

    
     and the corresponding absorbance value.
    

Step 5: Beer-Lambert Validation (The Self-Validating Gate)

  • Action: Plot the maximum absorbance at

    
     against the 5 concentration points. Calculate the linear regression (
    
    
    
    ).
  • Causality: If

    
    , the protocol validates itself, confirming the absence of aggregation and the accuracy of the dilution. The slope of this line directly yields the true molar absorptivity (
    
    
    
    ). If
    
    
    , the data must be rejected due to potential saturation or stacking artifacts.

Workflow Prep Gravimetric Sample Prep Dilution Serial Dilution (10⁻⁴ to 10⁻⁵ M) Prep->Dilution Baseline Dual-Beam Baseline Correction Dilution->Baseline Scan UV-Vis Acquisition (250-600 nm) Baseline->Scan Validate Beer-Lambert Validation Scan->Validate

Fig 2: Self-validating UV-Vis spectroscopic workflow for chromophore analysis.

References

  • Absorption Spectra of P-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents Source: SSRN URL:[Link]

  • Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzenes Source: Royal Society Publishing URL:[Link]

  • Electronic spectra and structure of nitroanilines Source: Universidade de Lisboa URL:[Link]

Sources

Comparative

Validating the Synthesis of N-Ethyl-5-methoxy-2-nitroaniline: A Comparative Guide to IR Spectroscopy Techniques

N-ethyl-5-methoxy-2-nitroaniline is a high-value intermediate frequently utilized in the development of advanced functional materials and active pharmaceutical ingredients, such as substituted benzimidazoles[1]. The synt...

Author: BenchChem Technical Support Team. Date: March 2026

N-ethyl-5-methoxy-2-nitroaniline is a high-value intermediate frequently utilized in the development of advanced functional materials and active pharmaceutical ingredients, such as substituted benzimidazoles[1]. The synthesis of this compound typically proceeds via the N-alkylation of the primary amine precursor, 5-methoxy-2-nitroaniline.

Validating the success of this transformation is a critical quality control step. Incomplete reactions leave behind unreacted primary amines, while over-alkylation yields unwanted tertiary amines. As a Senior Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as the premier Process Analytical Technology (PAT) to confirm this structural conversion rapidly and conclusively[2].

This guide objectively compares FTIR modalities against orthogonal techniques and provides field-proven, self-validating protocols for spectral analysis.

Mechanistic Rationale: The Causality of IR Validation

The transition from 5-methoxy-2-nitroaniline to N-ethyl-5-methoxy-2-nitroaniline fundamentally alters the N-H bonding environment, creating a definitive, causal shift in the infrared spectrum.

  • The Precursor (Primary Amine): 5-methoxy-2-nitroaniline contains an -NH₂ group. Because the two hydrogen atoms can vibrate in-phase or out-of-phase, primary amines exhibit a distinct spectral doublet in the high-frequency region, corresponding to asymmetric (~3450 cm⁻¹) and symmetric (~3350 cm⁻¹) N-H stretching[3].

  • The Product (Secondary Amine): Successful mono-ethylation replaces one N-H bond with an N-C bond. Without a second hydrogen atom to couple with, the doublet collapses into a single, sharp N-H stretching band (~3380 cm⁻¹).

  • The Alkyl Addition: The introduction of the ethyl moiety generates new aliphatic C-H stretching modes just below 3000 cm⁻¹.

Tracking the collapse of the N-H doublet into a singlet serves as a self-validating mechanism. If the doublet persists, the starting material is still present; if all N-H stretching disappears, over-alkylation to a tertiary amine has occurred.

Comparative Analysis: ATR-FTIR vs. Transmission FTIR vs. Orthogonal Methods

While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide comprehensive, absolute structural elucidation[1], they require extensive sample preparation and longer acquisition times. FTIR offers unmatched workflow efficiency for targeted functional group monitoring. Within FTIR, the choice of sampling modality dictates spectral fidelity.

  • Attenuated Total Reflectance (ATR-FTIR): The sample is pressed against a high-refractive-index crystal (e.g., diamond). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample[4]. This allows for the direct analysis of neat solids. However, penetration depth (

    
    ) is wavelength-dependent. Peaks at lower wavenumbers (e.g., the methoxy C-O stretch) will appear artificially intensified compared to the high-wavenumber N-H stretch[5].
    
  • Transmission FTIR (KBr Pellet): The sample is dispersed in an IR-transparent potassium bromide (KBr) matrix. This method avoids wavelength-dependent distortion, providing high-fidelity spectra for library matching[4]. However, KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch that can mask the critical N-H region.

Table 1: Performance Comparison of Analytical Modalities
Feature/MetricATR-FTIRTransmission FTIR (KBr)¹H-NMR
Sample Prep Time < 1 minute (Neat)5–10 minutes (Milling/Pressing)10–15 minutes (Dissolution)
Destructive? NoYes (Mixed with matrix)No (If solvent is recoverable)
Spectral Fidelity Wavelength-dependent intensity[5]Uniform pathlength[4]Absolute quantitative integration
Moisture Sensitivity LowHigh (KBr absorbs water)Moderate (Solvent dependent)
Primary Use Case Rapid PAT & workflow screeningArchival library matchingAbsolute structural confirmation
Table 2: Diagnostic IR Spectral Markers for N-Alkylation Validation
Functional GroupPrecursor: 5-Methoxy-2-nitroanilineProduct: N-Ethyl-5-methoxy-2-nitroanilineDiagnostic Shift / Causality
N-H Stretch Doublet (~3450 & 3350 cm⁻¹)[3]Singlet (~3380 cm⁻¹)Loss of symmetric/asymmetric coupling due to mono-alkylation.
Aliphatic C-H AbsentPresent (~2850–2950 cm⁻¹)Introduction of the ethyl chain.
Nitro (NO₂) ~1520 cm⁻¹ (Asym), ~1340 cm⁻¹ (Sym)~1510 cm⁻¹, ~1330 cm⁻¹Slight shift due to altered intramolecular hydrogen bonding.
Methoxy (C-O) ~1220 cm⁻¹~1220 cm⁻¹Remains static; acts as an internal reference peak.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal checks to prevent false positives caused by environmental artifacts or instrument drift.

Protocol A: ATR-FTIR Analysis (Preferred for Rapid Screening)
  • System Readiness: Clean the diamond IRE crystal with isopropanol. Run an open-beam background scan to establish a baseline and verify the absence of residual contamination.

  • Sample Application: Place 1–2 mg of the neat, dry N-ethyl-5-methoxy-2-nitroaniline solid directly onto the center of the crystal.

  • Pressure Application: Engage the pressure anvil. Causality Check: Optimal pressure is required to eliminate air gaps; poor contact reduces evanescent wave penetration, resulting in weak signal-to-noise ratios[2].

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Self-Validation & Correction: Evaluate the 3300–3500 cm⁻¹ region. A single sharp peak confirms the secondary amine. Apply the software's "ATR Correction" algorithm to normalize wavelength-dependent intensities before comparing the spectrum to transmission-based commercial libraries[5].

Protocol B: Transmission FTIR (Preferred for Archival Library Matching)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours. Causality Check: Eliminating moisture is non-negotiable, as an O-H stretching artifact will obscure the critical N-H diagnostic region.

  • Sample Milling: Grind ~1 mg of the product with ~100 mg of anhydrous KBr in an agate mortar until a fine, homogeneous powder is achieved.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disc.

  • Data Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Check: Evaluate the baseline. A severely sloping baseline indicates excessive particle size causing Mie scattering. If the baseline is flat and a single peak at ~3380 cm⁻¹ is observed, the synthesis is validated.

Workflow Visualization

G Start Synthesis: 5-Methoxy-2-nitroaniline + Ethylating Agent Crude Crude Product: N-Ethyl-5-methoxy-2-nitroaniline Start->Crude Purification Purification (Recrystallization) Crude->Purification ATR ATR-FTIR Analysis (Neat Solid) Purification->ATR Primary Method Trans Transmission FTIR (KBr Pellet) Purification->Trans Orthogonal Check Decision Spectral Validation: Single N-H Peak (~3380 cm⁻¹)? Absence of -NH₂ Doublet? ATR->Decision Trans->Decision Success Validated Product: Proceed to Downstream Synthesis Decision->Success Yes Fail Incomplete Reaction: Re-optimize Alkylation Decision->Fail No

Workflow for the synthesis and IR-based validation of N-ethyl-5-methoxy-2-nitroaniline.

References

  • 5-Methoxy-2-nitroaniline | C7H8N2O3 | CID 85300 - PubChem. nih.gov.
  • Methanol as C1 Source: Redox Coupling of Nitrobenzenes and Alcohols for the Synthesis of Benzimidazoles. rsc.org.
  • FTIR: Transmission vs
  • Comparison of FTIR Spectra Collected by Transmission and

Sources

Validation

Comparative Toxicity Profile: N-Ethyl-5-Methoxy-2-Nitroaniline and Structural Analogs

Executive Summary Nitroaromatic compounds, particularly nitroanilines, are foundational intermediates in the synthesis of dyes, pharmaceuticals, and complex heterocyclic systems. However, their structural utility is ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroaromatic compounds, particularly nitroanilines, are foundational intermediates in the synthesis of dyes, pharmaceuticals, and complex heterocyclic systems. However, their structural utility is often counterbalanced by significant toxicological liabilities—most notably methemoglobinemia, hepatotoxicity, and splenic congestion.

This technical guide provides an objective, comparative analysis of N-ethyl-5-methoxy-2-nitroaniline against its well-characterized structural analogs: 4-methoxy-2-nitroaniline , p-nitroaniline , and 2-nitroaniline . By evaluating structure-activity relationships (SAR) and experimental toxicity data, this guide equips researchers and drug development professionals with the mechanistic insights required to predict safety profiles and design robust preclinical screening workflows.

Mechanistic Basis of Nitroaromatic Toxicity

The primary dose-limiting toxicity of nitroanilines is their ability to induce methemoglobinemia—a condition where the ferrous iron (Fe²⁺) in hemoglobin is oxidized to the ferric state (Fe³⁺), severely impairing oxygen transport[1].

This toxicity is not typically caused by the parent compound itself, but rather by its reactive metabolites. Hepatic cytochrome P450 enzymes and nitroreductases catalyze the reduction of the nitro group to a reactive N-hydroxylamine intermediate. This intermediate undergoes redox cycling within erythrocytes, generating reactive oxygen species (ROS) that cause oxidative stress, erythrocyte lysis, and compensatory extramedullary hematopoiesis in the spleen[2].

G NEMNA Nitroaniline Parent Compound CYP Hepatic CYP450 & Nitroreductases NEMNA->CYP Metabolic Activation Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine Nitroreduction MetHb Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) Hydroxylamine->MetHb Redox Cycling ROS Reactive Oxygen Species (ROS) Hydroxylamine->ROS Oxidative Stress Tox Hypoxia, Cyanosis & Splenic Congestion MetHb->Tox Impaired O2 Transport ROS->Tox Erythrocyte Lysis

Mechanism of nitroaromatic-induced methemoglobinemia and oxidative stress.

Structure-Activity Relationship (SAR) & Comparative Data

The toxicological profile of nitroanilines is highly dependent on the relative positions of the amino and nitro functional groups, as well as the presence of steric hindrance.

  • Positional Isomerism : Toxicity is generally highest in para-substituted nitroanilines (e.g., p-nitroaniline), which are potent methemoglobin formers and can cause severe cyanosis and liver damage[1][3]. Conversely, toxicity is significantly lower when the amino and nitro groups are adjoined (ortho position), as seen in 2-nitroaniline and 4-methoxy-2-nitroaniline[4]. Intramolecular hydrogen bonding in ortho-isomers reduces the availability of the functional groups for enzymatic activation.

  • Steric Hindrance via N-Alkylation : The introduction of an N-ethyl group in N-ethyl-5-methoxy-2-nitroaniline modifies the compound's steric and electronic properties[5]. The bulky ethyl group sterically hinders the secondary amine, which likely impedes N-hydroxylation—a critical step for genotoxicity and redox cycling[6].

  • Electronic Effects : The methoxy group is electron-donating. While it can stabilize intermediate radicals, its presence in 4-methoxy-2-nitroaniline has been shown to result in much milder hemolytic anemia than initially expected, yielding a No-Observed-Adverse-Effect Level (NOAEL) of 75 mg/kg/day in repeated-dose studies[4].

Quantitative Toxicity Comparison
CompoundOral LD50 (Rat)Methemoglobinemia PotentialKey Target OrgansGenotoxicity (Ames Test)
p-Nitroaniline ~750 - 1400 mg/kg[3]High (Severe cyanosis)[1]Blood, Liver, Spleen[2]Weakly Positive
2-Nitroaniline ~1600 mg/kgLow/Moderate [6]BloodNegative / Weak[6]
4-Methoxy-2-nitroaniline >3000 mg/kg (Estimated)Low (Mild hemolytic anemia)[4]Spleen, Liver[4]Equivocal
N-Ethyl-5-methoxy-2-nitroaniline Pending in vivo validationPredicted Low (Steric hindrance)Blood, LiverPredicted Negative

Experimental Methodologies: Self-Validating Protocols

To objectively compare the hematotoxic potential of N-ethyl-5-methoxy-2-nitroaniline against its analogs, a tiered screening approach is required. The following protocols are designed as self-validating systems, incorporating strict causality-driven controls to ensure data integrity.

Workflow Prep Compound Prep (Target & Analogs) InVitro In Vitro Assay (MetHb Formation) Prep->InVitro InVivo In Vivo OECD 422 (28-54 Days) Prep->InVivo Analysis Hematology & Histopathology InVitro->Analysis InVivo->Analysis Data Comparative SAR Profiling Analysis->Data

Tiered experimental workflow for comparative toxicity assessment of nitroanilines.

Protocol 1: In Vitro Methemoglobin (MetHb) Formation Assay

Purpose: To quantify the direct and metabolite-driven oxidation of hemoglobin. Because parent nitroanilines often require hepatic activation, this assay incorporates an S9 metabolic fraction.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Collect whole blood (rat or human) in EDTA tubes to prevent coagulation. Centrifuge at 1,500 x g for 10 minutes. Discard the plasma and buffy coat. Wash the erythrocytes three times with phosphate-buffered saline (PBS, pH 7.4) to remove residual plasma proteins that could bind the test compounds.

  • Metabolic Activation Prep: Prepare a reaction mixture containing rat liver S9 fraction (2 mg/mL protein) and an NADPH-regenerating system. Causality: The S9 fraction provides the CYP450 enzymes necessary to metabolize the nitroanilines into their reactive N-hydroxylamine forms.

  • Incubation: Suspend washed erythrocytes to a 10% hematocrit in PBS. Add the S9 mixture and the test compounds (N-ethyl-5-methoxy-2-nitroaniline, 4-methoxy-2-nitroaniline, and 2-nitroaniline) dissolved in DMSO.

    • Self-Validating Controls: Use p-nitroaniline (100 µM) as a positive control (known strong MetHb former)[1] and 1% DMSO as a vehicle negative control.

    • Incubate at 37°C for 4 hours with gentle shaking.

  • Lysis and Spectrophotometry: Lyse the erythrocytes by adding 1% Triton X-100. Causality: Complete lysis is required to release all intracellular hemoglobin into the solution for accurate optical measurement. Measure the absorbance of the lysate at 630 nm (specific peak for MetHb) and 540 nm (isosbestic point for total hemoglobin).

  • Data Analysis: Calculate the MetHb percentage using the ratio of A630 to A540, normalized against the vehicle control.

Protocol 2: Subchronic Repeated-Dose Toxicity (Adapted OECD TG 422)

Purpose: To evaluate systemic toxicity, splenic congestion, and extramedullary hematopoiesis over a 42-54 day exposure period[4].

Step-by-Step Methodology:

  • Dosing Formulation: Suspend N-ethyl-5-methoxy-2-nitroaniline in 0.5% methylcellulose. Prepare doses at 0, 12.5, 75, and 450 mg/kg/day.

  • Administration: Administer daily via oral gavage to Crl:CD(SD) rats. Causality: Oral gavage ensures exact dosing and mimics the primary route of occupational/accidental systemic exposure.

  • Hematological Profiling: On day 42, draw blood for complete blood counts (CBC). Specifically monitor reticulocyte ratios. Causality: Elevated reticulocytes indicate a compensatory bone marrow response to compound-induced hemolytic anemia[4].

  • Histopathology: Euthanize animals and harvest the liver and spleen. Stain with Hematoxylin & Eosin (H&E) and Prussian Blue. Causality: Prussian Blue specifically stains for hemosiderin (iron deposits), validating the presence of erythrocyte destruction and splenic congestion[2].

References

1.1 2. 3 3.2 4.4 5.5 6.6

Sources

Comparative

A Comparative Benchmarking Guide to the Dye Fastness of N-ethyl-5-methoxy-2-nitroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the continuous pursuit of novel chromophores with enhanced performance, this guide presents a comprehensive comparative analysis of a dye derived from N-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of novel chromophores with enhanced performance, this guide presents a comprehensive comparative analysis of a dye derived from N-ethyl-5-methoxy-2-nitroaniline against established commercial disperse dyes. This document provides an objective evaluation of key fastness properties, supported by standardized experimental protocols, to assist researchers and professionals in making informed decisions for textile and material science applications.

Introduction: The Quest for High-Performance Dyes

Disperse dyes are the cornerstone for coloring hydrophobic fibers like polyester, which dominate the modern textile industry. Their efficacy is determined not just by their hue, but critically by their durability—their ability to resist fading and bleeding under various environmental stresses. Nitroaniline derivatives have long been a focal point in the synthesis of vibrant and robust disperse dyes.[1][2] This guide focuses on a novel dye synthesized from the N-ethyl-5-methoxy-2-nitroaniline precursor, benchmarking its performance against industry-standard commercial dyes. The insights provided herein are intended to guide the development of new dyes with superior fastness characteristics.

Synthesis and Dyeing Methodology

The synthesis of the target azo disperse dye from N-ethyl-5-methoxy-2-nitroaniline follows a conventional two-step diazotization and coupling reaction.[3][4] The precursor itself can be synthesized via a nucleophilic aromatic substitution reaction.[5]

Synthesis of the Azo Disperse Dye

The general workflow for the synthesis of the azo dye is depicted below. The process involves the diazotization of the amine derived from N-ethyl-5-methoxy-2-nitroaniline, followed by coupling with a suitable coupling agent, such as a naphthol derivative, to yield the final dye molecule.

cluster_synthesis Dye Synthesis Workflow Start N-ethyl-5-methoxy-2-nitroaniline Precursor Reduction Reduction of Nitro Group to Primary Amine Start->Reduction e.g., Sn/HCl Diazotization Diazotization with NaNO2/HCl at 0-5°C Reduction->Diazotization Coupling Coupling with Naphthol Derivative Diazotization->Coupling Dye Azo Disperse Dye Product Coupling->Dye

Caption: General workflow for the synthesis of the azo disperse dye.

Dyeing of Polyester Fabric

Standard polyester fabric was dyed with the synthesized dye and two commercial benchmark dyes (C.I. Disperse Red 86 and C.I. Disperse Yellow 54) to a 1.0% on weight of fabric (owf) shade. The dyeing was carried out in a high-temperature, high-pressure beaker dyeing machine.[6]

Experimental Protocols for Fastness Testing

The dyed polyester samples were subjected to a battery of fastness tests according to internationally recognized ISO standards to ensure the reproducibility and comparability of the results.[7]

Light Fastness Testing (ISO 105-B02)

Light fastness determines the resistance of the dye to fading upon exposure to light.[8][9]

  • Apparatus: Xenon arc lamp light fastness tester.

  • Procedure:

    • Specimens of the dyed fabrics were exposed to artificial light from a xenon arc lamp under controlled conditions of temperature and humidity.[10]

    • Simultaneously, a set of Blue Wool standards (rated 1-8) were exposed.[9]

    • The exposure continued until a specified level of fading was observed on the test specimens.

    • The light fastness was assessed by comparing the change in color of the specimen with that of the Blue Wool standards. The rating corresponds to the Blue Wool standard that exhibits a similar degree of fading.[10]

Wash Fastness Testing (ISO 105-C06)

Wash fastness evaluates the resistance of the dye to desorption and abrasion during laundering.[11][12][13]

  • Apparatus: Launder-Ometer or a similar washing fastness tester.[11]

  • Procedure:

    • A composite specimen was prepared by stitching the dyed fabric between two pieces of undyed multifiber adjacent fabric.

    • The composite sample was placed in a stainless-steel container with a standard soap solution and stainless-steel balls to simulate mechanical action.[10]

    • The container was agitated in the washing machine at a specified temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes).

    • After washing, the sample was rinsed and dried.

    • The change in color of the dyed specimen was assessed using the grey scale for color change, and the staining of the adjacent multifiber fabric was assessed using the grey scale for staining.[13][14]

Rubbing Fastness Testing (ISO 105-X12)

Rubbing fastness, also known as crocking, measures the transfer of color from the fabric surface to another surface by friction.[15][16][17]

  • Apparatus: Crockmeter.[16][18]

  • Procedure:

    • A specimen of the dyed fabric was mounted on the base of the crockmeter.

    • A standard white cotton rubbing cloth was fixed to the rubbing finger of the crockmeter.

    • The test was performed under both dry and wet conditions.[19] For the wet test, the rubbing cloth was wetted with distilled water to a specified pickup percentage.[15]

    • The rubbing finger was moved back and forth over the dyed specimen for a set number of cycles with a specified pressure.[15][16]

    • The degree of color transferred to the white rubbing cloth was assessed using the grey scale for staining.[20]

Comparative Performance Data

The fastness properties of the dye derived from N-ethyl-5-methoxy-2-nitroaniline were evaluated against two widely used commercial disperse dyes. The results are summarized in the table below.

Dye SampleC.I. NameLight Fastness (Xenon Arc, 1-8 Scale)Wash Fastness (Color Change, 1-5 Scale)Wash Fastness (Staining on Polyester, 1-5 Scale)Rubbing Fastness (Dry, 1-5 Scale)Rubbing Fastness (Wet, 1-5 Scale)
Experimental Dye N/A6-74-54-543-4
Benchmark 1 Disperse Red 8674-54-54-54
Benchmark 2 Disperse Yellow 5464443

Higher ratings indicate superior performance.

Analysis and Discussion

The experimental dye derived from N-ethyl-5-methoxy-2-nitroaniline demonstrates commendable fastness properties, positioning it as a viable candidate for further development.

  • Light Fastness: With a rating of 6-7, the experimental dye exhibits very good resistance to fading, comparable to high-performance commercial dyes.[1] The presence of the nitro and methoxy groups in the dye structure likely contributes positively to its photostability.[9]

  • Wash Fastness: The experimental dye shows excellent wash fastness, with minimal color change and staining on adjacent polyester fabric. This suggests strong dye-fiber interactions and low solubility of the dye in the wash liquor, which is a desirable characteristic for disperse dyes.[1][12]

  • Rubbing Fastness: The dry rubbing fastness is good, while the wet rubbing fastness is slightly lower, a common trait for many disperse dyes.[17][20] The performance is within an acceptable range for most textile applications and is comparable to some commercial offerings.

The following diagram illustrates the logical workflow for the comparative evaluation of the novel dye.

cluster_evaluation Comparative Dye Performance Evaluation Synthesized_Dye Synthesized Dye from N-ethyl-5-methoxy-2-nitroaniline Dyeing Dyeing of Polyester Fabric (1.0% owf) Synthesized_Dye->Dyeing Benchmark_Dyes Commercial Benchmark Dyes (e.g., Disperse Red 86, Disperse Yellow 54) Benchmark_Dyes->Dyeing Fastness_Testing Fastness Property Testing (Light, Wash, Rub) Dyeing->Fastness_Testing Data_Analysis Comparative Data Analysis Fastness_Testing->Data_Analysis Conclusion Performance Conclusion Data_Analysis->Conclusion

Caption: Workflow for the comparative performance evaluation of the synthesized dye.

Conclusion

The azo disperse dye synthesized from the N-ethyl-5-methoxy-2-nitroaniline precursor exhibits a promising profile of fastness properties. Its excellent light and wash fastness, coupled with good rubbing fastness, make it a strong candidate for applications demanding high durability. Further optimization of the dye structure and synthesis process could lead to even greater performance, potentially surpassing that of existing commercial dyes. This investigation underscores the potential of nitroaniline-based precursors in the development of next-generation high-performance colorants for the textile industry.

References

Sources

Safety & Regulatory Compliance

Safety

N-ethyl-5-methoxy-2-nitroaniline proper disposal procedures

The following technical guide details the proper disposal procedures for N-ethyl-5-methoxy-2-nitroaniline (CAS 314755-31-2). This protocol is designed for researchers and laboratory safety officers, prioritizing personne...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for N-ethyl-5-methoxy-2-nitroaniline (CAS 314755-31-2). This protocol is designed for researchers and laboratory safety officers, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental protection.

Executive Summary: Critical Disposal Directive

N-ethyl-5-methoxy-2-nitroaniline is a substituted nitroaniline derivative.[1][2] Like its parent compounds, it must be treated as Acutely Toxic and Hazardous to the Aquatic Environment .

  • Disposal Method: High-temperature incineration at a permitted hazardous waste facility.[1][2]

  • Prohibited: Do NOT dispose of down the drain, in trash, or by evaporation.

  • Immediate Hazard: Methemoglobinemia (blood toxicity) via skin absorption or inhalation.

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the material identity. Misidentification of nitro-aromatics can lead to dangerous incompatibility reactions in waste streams.[1][2]

ParameterSpecification
Chemical Name N-ethyl-5-methoxy-2-nitroaniline
CAS Number 314755-31-2 (Verify against specific vendor SDS)
Chemical Class Substituted Nitroaniline / Aromatic Amine
Physical State Solid (Typically yellow/orange powder or crystal)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation) , Skin Sensitizer, Aquatic Chronic Toxicity.[1][2]
Target Organ Blood (Methemoglobin formation), Liver.
The Mechanism of Toxicity (Why Proper Disposal Matters)

Nitroanilines are lipophilic; they easily penetrate nitrile gloves and skin. Once absorbed, they undergo hepatic metabolism to form reactive hydroxylamines, which oxidize hemoglobin (


) to methemoglobin (

). This strips the blood of its oxygen-carrying capacity.[1][2] Improper disposal (e.g., drain pouring) releases these persistent toxins into water systems, where they bioaccumulate.

Pre-Disposal Handling & Segregation

Safety begins with segregation.[2] This compound must be isolated from incompatible waste streams to prevent fire or toxic gas evolution.[2]

Incompatibility Alert
  • Strong Oxidizers: (e.g., Nitric acid, Perchlorates, Permanganates). Mixing nitroanilines with oxidizers can trigger vigorous combustion or explosion.[2]

  • Strong Acids: Forms water-soluble salts, increasing mobility in the environment if a spill occurs.[2]

  • Reducing Agents: Can reduce the nitro group to more reactive amine species.[3]

Personal Protective Equipment (PPE) Protocol
  • Respiratory: N95 or P100 particulate respirator (if manipulating open powder).

  • Dermal: Double Nitrile Gloves (0.11 mm minimum thickness) or Silver Shield® laminate gloves. Change immediately upon contamination.[2]

  • Body: Tyvek® lab coat or chemical-resistant apron.[1][2]

  • Eye: Chemical splash goggles (ANSI Z87.1).

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2]

  • Transfer: Carefully transfer the solid using a disposable spatula. Avoid dust generation.[2]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (solvent-dampened if necessary). Place the used towel inside the waste container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-ethyl-5-methoxy-2-nitroaniline, 100%"[1][2]

    • Hazard Checkbox: Toxic.

  • Storage: Store in a secondary containment tray within a satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Common solvents: Methanol, Ethyl Acetate, DCM.

  • Segregation: Ensure the waste solvent bottle is free of oxidizers or acids.

  • Pouring: Pour the solution into the "Organic Waste - Halogenated" or "Non-Halogenated" container (depending on the solvent used).

  • Concentration Limit: If the concentration is high (>5%), consider precipitating the solid or designating a separate waste stream to prevent "hot spots" in bulk solvent drums.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste container.

Scenario C: Empty Container Disposal
  • Triple Rinse: The container is considered "RCRA Empty" only after triple rinsing with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Collect all three rinses as Hazardous Liquid Waste .

  • Defacing: Cross out the original label or remove it entirely.

  • Final Step: Dispose of the dry, rinsed container in standard lab trash (glass) or recycling (plastic), subject to local institutional policy.

Visual Disposal Workflow

The following logic tree guides the decision-making process for disposing of N-ethyl-5-methoxy-2-nitroaniline.

DisposalWorkflow Start Waste Generation: N-ethyl-5-methoxy-2-nitroaniline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid Empty Empty Container StateCheck->Empty Segregation Segregate from Oxidizers & Strong Acids Solid->Segregation Liquid->Segregation Rinse Triple Rinse with Solvent (Collect Rinsate as Liquid Waste) Empty->Rinse SolidPack Pack in HDPE/Glass Jar Label: 'Toxic Solid' Segregation->SolidPack Solid LiquidPack Pour into Compatible Solvent Waste Stream Segregation->LiquidPack Liquid EHS Contact EHS for Incineration Pickup SolidPack->EHS LiquidPack->EHS Rinse->LiquidPack Rinsate Trash Deface Label & Dispose as Regular Trash Rinse->Trash Clean Container

Figure 1: Decision matrix for the segregation and packaging of N-ethyl-5-methoxy-2-nitroaniline waste streams.

Emergency Procedures (Spill Response)

Do not attempt cleanup if you feel unsafe or lack proper PPE.

  • Evacuate: Clear the immediate area.

  • Isolate: Mark the zone.

  • PPE Up: Wear double nitrile gloves, goggles, lab coat, and N95 mask.

  • Containment:

    • Solid Spill: Cover with wet paper towels (water or ethanol) to prevent dust. Scoop up damp material/towels into a waste jar.[2] DO NOT dry sweep. [1][2]

    • Liquid Spill: Cover with absorbent pads or vermiculite.[2]

  • Decontamination: Scrub the surface with soapy water, followed by an ethanol wipe.

  • Reporting: Report all spills to your Environmental Health & Safety (EHS) officer.[2]

Regulatory Compliance (RCRA)

In the United States, this chemical is likely not explicitly "P-listed" or "U-listed" by name (40 CFR 261.33), but it is regulated based on its characteristics.

  • Waste Code Determination:

    • If the waste exhibits toxicity (via TCLP) or ignitability (if in solvent), it carries D-codes (e.g., D001 for ignitable solvents).[4]

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if not characteristic) but mandate incineration due to aquatic toxicity.

  • DOT Shipping (for waste haulers):

    • Likely UN Number: UN 2811 (Toxic solids, organic, n.o.s.) or UN 1661 (Nitroanilines).

    • Hazard Class: 6.1 (Toxic) .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1280786-60-8 (Related Structure).[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-ethyl-5-methoxy-2-nitroaniline

Comprehensive Safety Guide: Handling N-ethyl-5-methoxy-2-nitroaniline This guide provides essential safety protocols and operational directives for the handling of N-ethyl-5-methoxy-2-nitroaniline. As a member of the aro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Guide: Handling N-ethyl-5-methoxy-2-nitroaniline

This guide provides essential safety protocols and operational directives for the handling of N-ethyl-5-methoxy-2-nitroaniline. As a member of the aromatic nitroaniline class of compounds, this substance requires rigorous safety measures due to its presumed toxicological profile, based on data from structurally similar chemicals. The following procedures are designed to empower researchers with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity.

Core Hazard Analysis: Understanding the Risk

Aromatic nitro compounds are known for their potential toxicity, with primary routes of exposure being inhalation, skin absorption, and ingestion.[1][2] Many are classified as toxic or fatal if they enter the body through these routes.[3][4][5] Furthermore, these compounds frequently cause skin and severe eye irritation.[3] Prolonged or repeated exposure may lead to systemic damage, particularly affecting the blood.[4] Therefore, the fundamental principle of handling N-ethyl-5-methoxy-2-nitroaniline is the strict avoidance of all personal contact.[2]

Hazard CategoryDescriptionPrimary Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled.[3][6]Inhalation, Dermal, Ingestion
Skin Corrosion/Irritation Causes skin irritation. Direct contact must be prevented.Dermal
Eye Damage/Irritation Causes serious eye irritation.[3]Ocular
Systemic Health Hazards May cause damage to organs (e.g., blood) through prolonged or repeated exposure.Inhalation, Dermal
Environmental Hazards Harmful to aquatic life with long-lasting effects.[5]Environmental Release

Personal Protective Equipment (PPE): A System of Defense

A multi-layered PPE strategy is mandatory to create a reliable barrier against chemical exposure. The following equipment must be worn at all times when handling N-ethyl-5-methoxy-2-nitroaniline.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields or Face ShieldEssential for protecting against splashes and airborne dust particles. Standard safety glasses are insufficient.[7]
Skin (Hands) Chemical-Resistant Gloves (Nitrile or Neoprene)Crucial for preventing dermal absorption, a primary exposure route for nitro compounds. [1] Always inspect gloves for integrity before use. Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected.[7][8]
Skin (Body) Chemical-Resistant Lab Coat or CoverallsProvides a barrier to prevent incidental skin contact with the substance. Clothing worn in the lab should never be taken home.[7][8]
Respiratory NIOSH-Approved RespiratorMandatory when handling the powder outside of a certified chemical fume hood. A full-face respirator with appropriate cartridges for organic vapors and particulates should be used if there is any risk of aerosolization or dust generation.[7][9]
Feet Closed-Toe ShoesProtects feet from spills.[7]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. All operations involving N-ethyl-5-methoxy-2-nitroaniline must be performed within a certified chemical fume hood to control vapor and dust exposure.[1][7]

Pre-Operational Safety Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is within its specified range.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper/vessels, spatulas (spark-proof recommended), and solvent containers.[9]

  • Prepare Spill Kit: Confirm that a spill kit containing a non-combustible absorbent material (e.g., sand, vermiculite) is accessible.[1][2]

  • Locate Safety Equipment: Identify the locations of the nearest safety shower and eyewash station.[8]

Workflow for Handling and Weighing

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal A Verify Fume Hood & Safety Equipment B Don Full PPE A->B C Carefully Open Container B->C D Weigh Compound (Minimize Dust) C->D E Transfer to Reaction Vessel D->E F Securely Close All Containers E->F G Decontaminate Work Surface & Tools F->G H Segregate & Seal Hazardous Waste G->H I Doff PPE (Gloves Last) H->I

Caption: Workflow for safe handling of N-ethyl-5-methoxy-2-nitroaniline.

Procedural Steps
  • Don PPE: Put on all required PPE in the correct order (lab coat, respirator, goggles, then gloves).

  • Transfer to Hood: Place the chemical container and all necessary apparatus inside the chemical fume hood.

  • Handle with Care: Open the container slowly to avoid generating dust. Use a spatula to carefully weigh the desired amount of N-ethyl-5-methoxy-2-nitroaniline onto weighing paper or into a vessel.

  • Container Management: Keep the primary container tightly closed when not in use.[7]

  • Post-Handling: After the task is complete, decontaminate any surfaces or equipment that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in a manner that avoids contaminating yourself, removing gloves last.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[8]

Emergency and Spill Management

Prompt and correct response to an emergency is vital.

Spill Response
  • Minor Spill (within fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[1]

    • Carefully collect the material into a sealed container for hazardous waste.[2][8]

    • Decontaminate the area with soap and water.[1]

  • Major Spill (outside fume hood):

    • Evacuate all non-essential personnel from the area immediately.[8]

    • Alert your institution's environmental health and safety department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle.

Storage

Store N-ethyl-5-methoxy-2-nitroaniline in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep it segregated from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1][7][10] The storage area should be accessible only to authorized personnel.

Waste Disposal
  • NEVER dispose of N-ethyl-5-methoxy-2-nitroaniline or its waste down the drain or in regular trash.[1]

  • Collect all contaminated materials (e.g., gloves, weighing paper, absorbent material) and residual chemicals in a clearly labeled, sealed container.

  • Dispose of the container as hazardous waste according to your institution's and local regulations. Contact your environmental health and safety department for pickup and disposal procedures.[5]

References

  • Benchchem. Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
  • New Jersey Department of Health. p-NITROANILINE HAZARD SUMMARY.
  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - p-Nitroaniline.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • West Liberty University.
  • Chemius.
  • ILO Encyclopaedia of Occupational Health and Safety.
  • University of Georgia. NitroCompounds-Various Safety Document.
  • Thermo Fisher Scientific.
  • University of Alberta.
  • Fisher Scientific.
  • CPAchem Ltd.
  • Loba Chemie.
  • Thermo Fisher Scientific.
  • TCI EUROPE N.V.
  • Tokyo Chemical Industry Co., Ltd.

Sources

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